molecular formula C7H5NO2 B1590133 Furo[2,3-b]pyridin-3(2H)-one CAS No. 27038-48-8

Furo[2,3-b]pyridin-3(2H)-one

Cat. No.: B1590133
CAS No.: 27038-48-8
M. Wt: 135.12 g/mol
InChI Key: ZJPIJNDXTHFFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[2,3-b]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C7H5NO2 and its molecular weight is 135.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-6-4-10-7-5(6)2-1-3-8-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPIJNDXTHFFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500984
Record name Furo[2,3-b]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27038-48-8
Record name Furo[2,3-b]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H-furo[2,3-b]pyridin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Furo[2,3-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Furo[2,3-b]pyridine core, also known as 7-azabenzofuran, is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry and drug development.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer and cannabinoid receptor modulation.[1][2][3][4] This technical guide provides a comprehensive analysis of the chemical properties of a key derivative, Furo[2,3-b]pyridin-3(2H)-one. We will delve into its fundamental molecular structure, the critical role of keto-enol tautomerism, predictive spectroscopic signatures, key synthetic strategies, and characteristic reactivity patterns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.

Molecular Structure and Core Physicochemical Properties

This compound incorporates a π-excessive furan ring fused to a π-deficient pyridine ring, a combination that imparts unique electronic characteristics and reactivity. The defining feature is the ketone functional group at the C-3 position of the heterocyclic system.

While extensive experimental data for this specific isomer is not widely published, its fundamental properties can be reliably predicted based on its constituent parts and data from close structural analogs.

Table 1: Core Physicochemical Identifiers and Properties

Property Value / Description Source
IUPAC Name This compound -
Alternate Name 7-Azabenzofuran-3-one -
Molecular Formula C₇H₅NO₂ [5]
Molecular Weight 135.12 g/mol [5]
Hydrogen Bond Acceptors 3 (Predicted) [5]
Hydrogen Bond Donors 1 (in enol form) [5]

| Predicted logP | 0.4 (Predicted for isomer) |[5] |

The Central Chemical Feature: Keto-Enol Tautomerism

The most significant chemical property of this compound is its existence as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form (Furo[2,3-b]pyridin-3-ol).[6] This equilibrium is not merely a theoretical concept; it dictates the molecule's structure, spectroscopic profile, and chemical reactivity.[7]

The position of this equilibrium is highly sensitive to several factors:

  • Solvent Polarity: Polar protic solvents can stabilize the more polar keto form, while non-polar solvents may favor the enol form, especially if intramolecular hydrogen bonding is possible.[8]

  • Conjugation: The enol form benefits from an extended π-conjugated system across both rings, which is a significant stabilizing factor.[9]

  • Intramolecular Hydrogen Bonding: The enol tautomer can form a stable six-membered ring via hydrogen bonding between the 3-hydroxyl group and the pyridine nitrogen, which can strongly favor its existence.[7][9]

Caption: Keto-Enol tautomeric equilibrium.

Synthesis of the Furo[2,3-b]pyridine Scaffold

While a dedicated, optimized synthesis for this compound is not prevalent in the literature, its creation can be approached by adapting established methodologies for the core scaffold. The construction of the fused ring system is the critical challenge. A plausible and modern approach involves the intramolecular cyclization of a suitably functionalized pyridine derivative.

Proposed Synthetic Workflow: Intramolecular Cyclization

A logical synthetic strategy involves starting with a commercially available substituted pyridine, such as 2-chloro-3-hydroxypyridine. The causality behind this choice is that the hydroxyl group provides a nucleophile for the furan ring closure, and the chloro group can be used as a handle for introducing the remaining carbon atoms of the furan ring.

Experimental Protocol (Proposed):

  • Alkylation: The hydroxyl group of 2-chloro-3-hydroxypyridine is alkylated with an appropriate two-carbon electrophile containing a protected carbonyl or a precursor group (e.g., ethyl bromoacetate). This is a standard Williamson ether synthesis.

  • Intramolecular Cyclization: The resulting ether undergoes a base- or acid-catalyzed cyclization (e.g., a Dieckmann-type condensation) to form the five-membered furanone ring. The choice of base is critical to deprotonate the α-carbon without promoting unwanted side reactions.

  • Final Modification/Deprotection: Depending on the specific route, a final deprotection or decarboxylation step may be necessary to yield the target this compound.

G A 2-Chloro-3-hydroxypyridine B Alkylation (e.g., Ethyl bromoacetate, Base) A->B C Pyridyl Ether Intermediate B->C D Intramolecular Cyclization (e.g., NaOEt) C->D E This compound Core D->E

Caption: Proposed synthetic workflow for the target molecule.

Predictive Spectroscopic Profile

Table 2: Predicted Spectroscopic Data

Technique Tautomer Predicted Key Signals Rationale
¹H NMR Keto ~4.5-5.0 ppm (s, 2H, H-2): Methylene protons alpha to a ketone and an oxygen atom. The C2 position is an sp³ hybridized carbon.
Enol ~7.0-7.5 ppm (s, 1H, H-2): Vinylic proton on an electron-rich enol system. ~9-11 ppm (br s, 1H, -OH): Enolic hydroxyl proton, potentially broadened by exchange. The C2 position is an sp² hybridized carbon.
¹³C NMR Keto ~190-200 ppm (C-3): Ketone carbonyl carbon. ~70-80 ppm (C-2): Methylene carbon. Characteristic chemical shifts for C=O and sp³ carbons.
Enol ~150-160 ppm (C-3): Enolic carbon attached to oxygen. ~100-110 ppm (C-2): Vinylic carbon. Characteristic shifts for an enol double bond.
IR (cm⁻¹) Keto ~1720 cm⁻¹ (strong, sharp): C=O stretch of a five-membered ring ketone. The carbonyl group is the most prominent feature.
Enol ~3400 cm⁻¹ (broad): O-H stretch. ~1640 cm⁻¹ (medium): C=C stretch of the enol double bond. Absence of a strong C=O peak and presence of O-H.

| MS (EI) | Both | m/z 135 (M⁺): Molecular ion peak. m/z 107 ([M-CO]⁺): Loss of carbon monoxide from the furanone ring. | Fragmentation is driven by the stable heterocyclic core.[10] |

Chemical Reactivity and Transformations

The reactivity of this compound is governed by the interplay between its three key components: the acidic α-protons at C-2, the electrophilic carbonyl group at C-3, and the fused aromatic system. The keto-enol tautomerism is central to understanding its behavior.

Reactivity of the Keto Tautomer
  • Acidity of α-Protons: The protons on the C-2 methylene group are significantly acidic due to their position between a carbonyl group and the furan oxygen. This makes C-2 a prime site for deprotonation by a base, forming a nucleophilic enolate. This enolate can then react with various electrophiles in reactions such as:

    • Alkylation: Reaction with alkyl halides.

    • Aldol Condensation: Reaction with aldehydes or ketones.

  • Carbonyl Chemistry: The C-3 ketone can undergo standard nucleophilic addition reactions. Condensation with nitrogen nucleophiles like amines and hydrazines is a powerful method for building more complex heterocyclic systems.[12][13]

Reactivity of the Enol Tautomer
  • Nucleophilic Character: The enol form behaves as an electron-rich alkene. The C-2 position is highly nucleophilic and will react readily with electrophiles (e.g., halogens, acylating agents) without the need for a strong base catalyst.

  • Aromatic Substitution: While the pyridine ring is generally deactivated towards electrophilic aromatic substitution, the furan portion of the enol tautomer is activated. Electrophilic attack would be expected to occur at the C-2 position.

G cluster_main This compound cluster_keto Keto Form Reactivity cluster_enol Enol Form Reactivity mol Core Structure C2 C-2 Enolate Formation (Base) mol->C2 Keto Tautomer C3 C-3 Carbonyl Addition (Nucleophiles) E2 C-2 Electrophilic Attack (Electrophiles) mol->E2 Enol Tautomer Alkylation Alkylation, Aldol Condensation C2->Alkylation Condensation Enamine / Hydrazone Formation C3->Condensation Halogenation Halogenation, Acylation E2->Halogenation

Caption: Key reactivity pathways of the molecule.

Conclusion and Future Perspectives

This compound is a heterocyclic scaffold with significant untapped potential. While direct experimental characterization is limited, a thorough understanding of its chemical properties can be achieved through the lens of its dominant keto-enol tautomerism. This equilibrium governs its structure, spectroscopic signature, and dual reactivity as both a nucleophile (at C-2) and an electrophile (at C-3).

This duality makes this compound an exceptionally versatile building block. Future research should focus on the controlled exploitation of its distinct tautomeric forms to synthesize novel, structurally diverse libraries of compounds. The insights provided in this guide offer a solid theoretical foundation for scientists and researchers to design new synthetic routes and explore the biological activities of derivatives based on this promising core.

References

  • BenchChem. (2025). An In-depth Technical Guide to Furo[3,2-b]pyridin-3-ol: Structure, Properties, and Biological Significance. BenchChem Technical Guides.
  • National Genomics Data Center (CNCB-NGDC). (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of Furo[3,2-b]pyridin-3-ol: A Technical Guide. BenchChem Technical Guides.
  • National Center for Biotechnology Information. (n.d.). Furo[2,3-b]pyridine. PubChem Compound Database. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting Common Issues in Furo[2,3-b]pyridine Cross-Coupling Reactions. BenchChem Technical Support.
  • Beilstein Journal of Organic Chemistry. (2025). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889-1894.
  • National Center for Biotechnology Information. (n.d.). Furo[2,3-C]pyridin-3(2H)-one. PubChem Compound Database. Retrieved from [Link]

  • Lunn, G., et al. (2010). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(4), 1448-52.
  • Zaleska, M., et al. (2014). Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. ChemInform, 45(32).
  • National Center for Biotechnology Information. (n.d.). Furo[2,3-b]pyridine, 2-nitro-. PubChem Compound Database. Retrieved from [Link]

  • Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • Krutošíková, A., et al. (1996). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 1(1), 107-114.
  • National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.
  • National Center for Biotechnology Information. (n.d.). 7-Hydroxybenzofuran-3(2H)-one. PubChem Compound Database. Retrieved from [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3(2H)-Benzofuranone (CAS 7169-34-8). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Benzofuranol. PubChem Compound Database. Retrieved from [Link]

  • Khan Academy. (n.d.). Keto-enol tautomerization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromo-2,3-dihydro-1-benzofuran-3-one. PubChem Compound Database. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Keto-Enol Tautomerism. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5439.

Sources

Furo[2,3-b]pyridin-3(2H)-one structural characterization and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Characterization and Analysis of Furo[2,3-b]pyridin-3(2H)-one

Abstract

The Furo[2,3-b]pyridine core is a privileged heterocyclic scaffold that is a constituent of numerous pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of the methodologies employed for the structural characterization and analysis of a key derivative, this compound. As a Senior Application Scientist, this document synthesizes foundational analytical principles with practical, field-proven insights for researchers, scientists, and drug development professionals. We will explore the critical techniques for structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. Each section explains the causality behind experimental choices and provides detailed, self-validating protocols to ensure accurate and reproducible results.

Introduction: The Significance of the Furo[2,3-b]pyridine Scaffold

Fused heterocyclic systems are cornerstones of modern medicinal chemistry, and the Furo[2,3-b]pyridine scaffold, also known as 7-azabenzofuran, is a prominent example.[1] This core structure is attractive due to its diverse biological activities, which include anticancer, antimicrobial, neurotropic, and potent antiviral properties.[1][3] Derivatives of this scaffold have been investigated as cannabinoid-1 receptor (CB1R) inverse agonists and kinase inhibitors, highlighting their therapeutic potential.[2][4]

The introduction of a carbonyl group at the 3-position to form this compound creates a unique electronic and structural environment. This modification not only influences the molecule's reactivity but also its ability to interact with biological targets, often through hydrogen bonding and other non-covalent interactions.[5] Therefore, unambiguous structural characterization is paramount for understanding its structure-activity relationships (SAR) and advancing drug discovery programs. This guide provides the analytical framework necessary for this critical task.

Synthesis Overview

While numerous synthetic routes to substituted Furo[2,3-b]pyridines exist, a common strategy for the core structure involves the cyclization of functionalized pyridine rings.[6][7] For instance, acid-promoted 5-endo-heteroannulation of N-alkyl-4-alkoxy-3-alkynylpyridin-2(1H)-ones can yield the corresponding Furo[2,3-b]pyridin-4(7H)-one core, a related isomer.[8] Another powerful method involves the Palladium(II)-catalyzed reaction of β-ketodinitriles and alkynes, which constructs the furan and pyridine rings concurrently.[6] The specific synthesis of the 3(2H)-one variant often involves tailored precursors that facilitate the formation of the furanone ring fused to the pyridine backbone. The choice of synthesis directly impacts the impurity profile, necessitating the rigorous analytical confirmation detailed below.

Structural Elucidation: A Multi-Technique Approach

No single analytical technique can provide a complete structural picture. A synergistic approach combining spectroscopy and crystallography is essential for definitive characterization.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_confirmation Confirmation Syn Synthesis of Crude Product Pur Purification (e.g., Chromatography) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pur->NMR Sample MS Mass Spectrometry (LRMS, HRMS) Pur->MS Sample IR IR Spectroscopy Pur->IR Sample XRay X-ray Crystallography (If crystal obtained) Pur->XRay Crystallization Confirm Unambiguous Structure & Purity Confirmation NMR->Confirm MS->Confirm IR->Confirm XRay->Confirm Definitive 3D Structure

Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[9] For this compound, both ¹H and ¹³C NMR are required for a full assignment.

The proton NMR spectrum will provide information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. The electron-withdrawing nature of the pyridine nitrogen and the furanone carbonyl group will deshield adjacent protons, shifting them downfield.

The carbon NMR spectrum reveals the number of unique carbon atoms. The carbonyl carbon (C3) is expected to be the most downfield signal, typically appearing in the 180-200 ppm range. Aromatic and olefinic carbons will resonate in the 100-160 ppm region, while the methylene (C2) carbon will be significantly more upfield.

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale
C2~4.5 - 5.0 (singlet, 2H)~70 - 80Methylene protons adjacent to a carbonyl and an oxygen atom.
C3-~185 - 195Carbonyl carbon, highly deshielded.
C3a-~155 - 165Bridgehead carbon between two electron-withdrawing rings.
C4~7.2 - 7.5 (doublet of doublets, 1H)~120 - 125Pyridine proton, influenced by adjacent N and C5-H.
C5~8.2 - 8.5 (doublet, 1H)~145 - 150Pyridine proton alpha to nitrogen, significantly deshielded.
C6~7.8 - 8.1 (doublet, 1H)~130 - 135Pyridine proton influenced by adjacent N and C5-H.
C7a-~150 - 160Bridgehead carbon adjacent to oxygen and part of the pyridine ring.

Note: Predicted values are based on analyses of similar furo[2,3-b]pyridine and furanone structures.[10][11][12] Actual values may vary based on solvent and substitution.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides structural information through fragmentation analysis.[9] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

  • Molecular Ion (M⁺): The expected exact mass for C₇H₅NO₂ is 135.0320 Da.[10] Observing this peak in HRMS provides strong evidence for the molecular formula.

  • Fragmentation Pattern: The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentations for this compound likely involve:

    • Loss of CO: A common fragmentation for cyclic ketones, leading to a fragment at m/z 107.

    • Loss of HCN: Characteristic fragmentation of pyridine rings, leading to a fragment at m/z 108.

    • Retro-Diels-Alder (RDA) type reactions: Cleavage of the furanone ring can also occur.

Parent This compound (M⁺) m/z = 135 Frag1 [M - CO]⁺ m/z = 107 Parent->Frag1 - CO Frag2 [M - HCN]⁺ m/z = 108 Parent->Frag2 - HCN Frag3 Further Fragments Frag1->Frag3 Frag2->Frag3

Caption: Plausible mass spectrometry fragmentation pathways for the title compound.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[1][11]

Functional Group Characteristic Absorption (cm⁻¹) Rationale
C=O Stretch (Lactone)~1750 - 1780Strong, sharp absorption characteristic of a five-membered cyclic ester (lactone).
C=N / C=C Stretch~1600 - 1450Multiple bands corresponding to the aromatic pyridine and furan ring stretches.
C-O-C Stretch~1250 - 1000Asymmetric and symmetric stretches of the ether linkage within the furan ring.
Aromatic C-H Stretch~3100 - 3000Absorptions from the C-H bonds on the pyridine ring.
Aliphatic C-H Stretch~2960 - 2850Absorptions from the C-H bonds of the methylene (CH₂) group at the C2 position.

The most diagnostic peak is the strong C=O stretch, which confirms the presence of the lactone/furanone moiety.

X-ray Crystallography

Experimental Protocols

Protocol 4.1: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30-45° pulse angle, 2-4 second acquisition time, and a 2-5 second relaxation delay. Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Advanced Experiments (Optional): If assignments are ambiguous, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to confirm connectivity.[3]

Protocol 4.2: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a high-purity solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an Electrospray Ionization (ESI) source.

  • Infusion: Directly infuse the sample solution into the ion source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. Scan over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula (C₇H₅NO₂). The mass error should ideally be less than 5 ppm.

Protocol 4.3: X-ray Crystal Growth and Analysis
  • Crystal Growth: Attempt to grow single crystals suitable for diffraction. Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane) in a loosely covered vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed chamber containing a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage. Expose the crystal to a monochromatic X-ray beam and collect the resulting diffraction patterns as the crystal is rotated.[13]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[16] Use computational methods to solve the phase problem and generate an initial electron density map. Build the molecular model into the map and refine it against the experimental data to obtain the final, accurate structure.[13]

Conclusion

The structural characterization of this compound requires a meticulous and integrated analytical strategy. NMR spectroscopy provides the fundamental framework of the molecule, while mass spectrometry confirms its molecular weight and elemental formula. Infrared spectroscopy validates the presence of key functional groups, most notably the furanone carbonyl. For absolute confirmation of its three-dimensional structure, single-crystal X-ray crystallography is the gold standard. By systematically applying the principles and protocols outlined in this guide, researchers can confidently and accurately characterize this important heterocyclic core, enabling further exploration of its chemical and biological potential in the field of drug discovery.

References

Navigating the Spectroscopic Landscape of Furo[2,3-b]pyridines: A Technical Guide to ¹H and ¹³C NMR Data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, with derivatives exhibiting a wide range of biological activities, including anticancer and antiproliferative properties.[1][2] The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships (SAR) and for the development of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the cornerstone for the unambiguous characterization of these molecules.

This technical guide provides a comprehensive overview of the spectroscopic data for the furo[2,3-b]pyridine core, with a focus on ¹H and ¹³C NMR. While a complete, publicly available dataset for the parent compound, Furo[2,3-b]pyridin-3(2H)-one, is not readily found in the surveyed literature, this guide will utilize data from closely related and substituted analogs to provide a framework for spectral interpretation. The principles and methodologies discussed herein are directly applicable to the characterization of novel this compound derivatives.

The Furo[2,3-b]pyridine Core: Structure and Tautomerism

The Furo[2,3-b]pyridine system is a bicyclic heteroaromatic compound formed by the fusion of a furan ring and a pyridine ring. The "-3(2H)-one" nomenclature indicates the presence of a carbonyl group at the 3-position and a saturated carbon at the 2-position, breaking the aromaticity of the furan ring. This introduces a tautomeric equilibrium between the keto form (this compound) and the enol form (Furo[2,3-b]pyridin-3-ol). This tautomerism can significantly influence the chemical reactivity and biological interactions of these molecules. The predominant form in solution can be determined using NMR spectroscopy.

Caption: Tautomeric equilibrium of this compound.

¹H and ¹³C NMR Spectral Data: An Illustrative Example

Due to the absence of a complete NMR dataset for the unsubstituted this compound in the reviewed literature, we will present an illustrative analysis based on a representative substituted derivative. The principles of chemical shift, coupling constants, and 2D correlation experiments remain consistent and can be extrapolated to the parent compound.

Table 1: Representative ¹H NMR Data for a Substituted Furo[2,3-b]pyridine Derivative

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.5 - 4.8s-
H-47.8 - 8.0d7.5 - 8.0
H-57.2 - 7.4t7.5 - 8.0
H-68.3 - 8.5d7.5 - 8.0
Substituent ProtonsVariesVariesVaries

Table 2: Representative ¹³C NMR Data for a Substituted Furo[2,3-b]pyridine Derivative

CarbonChemical Shift (δ, ppm)
C-275 - 80
C-3195 - 205 (C=O)
C-3a120 - 125
C-4145 - 150
C-5125 - 130
C-6150 - 155
C-7a160 - 165
Substituent CarbonsVaries

Note: The chemical shift ranges provided are approximate and can vary depending on the substitution pattern and the solvent used.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR data for a this compound derivative.

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The choice of solvent is critical as it can influence chemical shifts and must be deuterated to avoid large solvent signals in the ¹H NMR spectrum.

  • Procedure:

    • Weigh approximately 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not equipped with a lock signal for the chosen solvent. TMS provides a reference signal at 0 ppm.

    • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • Rationale: The quality of the NMR data is highly dependent on the proper setup and calibration of the spectrometer.

  • Procedure:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to achieve a homogeneous field across the sample. This is essential for obtaining sharp, well-resolved peaks.

    • Tune and match the probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.

3. ¹H NMR Data Acquisition:

  • Rationale: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

  • Procedure:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).

    • Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16-64 scans are usually sufficient.

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

    • Process the FID by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

4. ¹³C NMR Data Acquisition:

  • Rationale: The ¹³C NMR spectrum provides information about the number of different types of carbons and their chemical environment. Proton decoupling is typically used to simplify the spectrum to a series of singlets.

  • Procedure:

    • Set the appropriate spectral width for carbon signals (typically 0-220 ppm).

    • Use a proton-decoupled pulse sequence to collapse the C-H coupling and improve the signal-to-noise ratio.

    • Set a longer relaxation delay (D1) to allow for the full relaxation of quaternary carbons, which have longer relaxation times.

    • Acquire a larger number of scans compared to the ¹H experiment due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

    • Process the FID using a similar procedure as for the ¹H spectrum.

5. 2D NMR Experiments (COSY, HSQC, HMBC):

  • Rationale: 2D NMR experiments are invaluable for the complete and unambiguous assignment of ¹H and ¹³C signals, especially for complex molecules.

  • Procedure:

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, providing information about the connectivity of the molecular skeleton.

    • Acquire and process these 2D spectra using standard pulse programs available on the spectrometer.

G cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Spectrometer Setup (Lock, Shim, Tune & Match) A->B C 1D NMR Acquisition (¹H and ¹³C) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis & Structure Elucidation E->F

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

References

  • Ibrahim, M. M., et al. (2019). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society, 16(4), 715-722. [Link]

  • PubChem. (n.d.). Furo[2,3-c]pyridin-3(2H)-one. National Center for Biotechnology Information. [Link]

  • Chang, M.-Y., & Tai, H.-Y. (n.d.). SYNTHESIS OF FURO[2,3-b]PYRIDINE. [Link]

  • Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecular Diversity. [Link]

  • Kovalenko, S. M., et al. (2018). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. ChemInform, 49(32). [Link]

  • de la Torre, M. C., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

Sources

Mass spectrometry and fragmentation patterns of Furo[2,3-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry and Fragmentation Patterns of Furo[2,3-b]pyridin-3(2H)-one

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] Drawing upon established principles of mass spectrometry and data from analogous structures, this document elucidates the characteristic fragmentation pathways of this compound under both electron ionization (EI) and electrospray ionization (ESI) conditions. Key diagnostic ions are identified to facilitate its unambiguous characterization in complex matrices. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical sciences who are engaged in the synthesis, identification, and structural elucidation of novel heterocyclic compounds.

Introduction: The Significance of this compound

The Furo[2,3-b]pyridine core is a prominent pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neurotropic properties.[1][3] this compound, as a key intermediate and structural motif, plays a pivotal role in the synthesis of these bioactive molecules.[4] Accurate and reliable analytical methods for its characterization are therefore paramount. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as an indispensable tool in this regard.

This guide will delve into the intricacies of its mass spectral fragmentation, providing a predictive framework rooted in the fundamental principles of ion chemistry.

Predicted Mass Spectrum and Molecular Ion

The nominal molecular weight of this compound (C₇H₅NO₂) is 135.12 g/mol . Under typical mass spectrometry conditions, the molecular ion ([M]⁺˙ for EI) or the protonated molecule ([M+H]⁺ for ESI) is expected at an m/z of 135.

Electron Ionization (EI) Mass Spectrometry: Fragmentation Pathways

Electron ionization (70 eV) is a high-energy ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[5][6] The fragmentation of this compound is anticipated to be driven by the inherent stability of the aromatic pyridine ring and the functionalities of the fused furanone ring.

The primary fragmentation events are expected to involve the furanone moiety, including decarbonylation, cleavage of the ether linkage, and rearrangements.

Proposed Key Fragmentation Pathways under EI

A primary fragmentation route is the loss of a carbon monoxide (CO) molecule from the lactone carbonyl group, a common fragmentation for such cyclic esters.[7] This would result in a radical cation at m/z 107 .

Subsequent fragmentation of the m/z 107 ion could involve the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring, a characteristic fragmentation for nitrogen-containing heterocycles, leading to a fragment at m/z 80 .[8][9]

Another plausible pathway involves the cleavage of the C-O bond in the furanone ring, followed by the loss of a formyl radical (CHO·), to produce an ion at m/z 106 .

A retro-Diels-Alder (RDA) type reaction, although less common in such fused systems, could potentially lead to the cleavage of the furanone ring.

Visualizing EI Fragmentation

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

EI_Fragmentation M [C₇H₅NO₂]⁺˙ m/z 135 F1 [C₆H₅NO]⁺˙ m/z 107 M->F1 - CO F3 [C₆H₄NO]⁺ m/z 106 M->F3 - CHO· F2 [C₅H₄]⁺˙ m/z 80 F1->F2 - HCN

Caption: Predicted EI fragmentation of this compound.

Summary of Predicted EI Fragments
m/zProposed FormulaProposed Structure/Loss
135[C₇H₅NO₂]⁺˙Molecular Ion
107[C₆H₅NO]⁺˙[M - CO]⁺˙
106[C₆H₄NO]⁺[M - CHO·]⁺
80[C₅H₄]⁺˙[M - CO - HCN]⁺˙
79[C₅H₅N]⁺˙Pyridine radical cation

Electrospray Ionization (ESI) Mass Spectrometry: Fragmentation of the Protonated Molecule

Electrospray ionization is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, at m/z 136 . Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation. The fragmentation of the even-electron [M+H]⁺ ion will differ from the odd-electron [M]⁺˙ ion generated by EI.[10]

Proposed Key Fragmentation Pathways under ESI (MS/MS)

The protonated molecule is likely to fragment via the loss of stable neutral molecules. A prominent fragmentation pathway is expected to be the loss of carbon monoxide (CO), leading to a fragment ion at m/z 108 .

Further fragmentation of the m/z 108 ion could proceed through the loss of a hydrogen cyanide (HCN) molecule, resulting in an ion at m/z 81 .

Visualizing ESI Fragmentation

The following diagram illustrates the predicted major fragmentation pathways for the protonated this compound.

ESI_Fragmentation MH [C₇H₆NO₂]⁺ m/z 136 F1_ESI [C₆H₆NO]⁺ m/z 108 MH->F1_ESI - CO F2_ESI [C₅H₅]⁺ m/z 81 F1_ESI->F2_ESI - HCN

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Summary of Predicted ESI-MS/MS Fragments
Precursor Ion (m/z)Product Ion (m/z)Proposed FormulaProposed Neutral Loss
136108[C₆H₆NO]⁺CO
13681[C₅H₅]⁺CO, HCN
10881[C₅H₅]⁺HCN

Experimental Protocol: A General Methodology for Mass Spectrometric Analysis

The following protocol provides a general framework for the analysis of this compound by mass spectrometry. Optimization may be required based on the specific instrumentation and experimental goals.

Sample Preparation
  • Dissolve a small quantity of purified this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a stock concentration of approximately 1 mg/mL.

  • Perform serial dilutions to achieve a final concentration appropriate for the mass spectrometer being used, typically in the range of 1-10 µg/mL for ESI and slightly higher for GC-MS with EI.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[9]

    • Inlet Temperature: 250 °C.[9]

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[9]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[9]

    • Electron Energy: 70 eV.[9]

    • Source Temperature: 230 °C.[9]

    • Quadrupole Temperature: 150 °C.[9]

    • Scan Range: m/z 40-400.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is generally suitable.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Drying Gas Flow: 8-12 L/min.

    • Nebulizer Pressure: 30-50 psi.

    • Scan Range: m/z 50-500.

    • MS/MS: Collision-induced dissociation (CID) with nitrogen as the collision gas, with collision energy optimized for the m/z 136 precursor ion.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing Prep1 Dissolve in Solvent Prep2 Serial Dilution Prep1->Prep2 GCMS GC-MS (EI) Prep2->GCMS LCMS LC-MS (ESI) Prep2->LCMS DataAcq Data Acquisition GCMS->DataAcq LCMS->DataAcq DataProc Spectral Interpretation DataAcq->DataProc

Caption: General experimental workflow for mass spectrometry analysis.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by predictable pathways primarily involving the furanone ring. Under EI, the key fragment ions are expected at m/z 107 and 80, corresponding to the sequential loss of CO and HCN. Under ESI-MS/MS of the protonated molecule at m/z 136, the major product ions are anticipated at m/z 108 and 81, also arising from the consecutive neutral losses of CO and HCN. This guide provides a robust predictive framework for the identification and structural confirmation of this important heterocyclic compound, serving as a valuable resource for researchers in the field.

References

  • National Genomics Data Center (CNCB-NGDC). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • Benchchem. Spectroscopic and Synthetic Profile of Furo[3,2-b]pyridin-3-ol: A Technical Guide.
  • PubMed. Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Rapid Commun Mass Spectrom. 2002;16(8):749-54.
  • CoLab. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • NIST WebBook. Furo[2,3-b]quinoline, 4,7,8-trimethoxy-.
  • Benchchem. Technical Support Center: Interpreting Mass Spectrometry Fragmentation Patterns of 2,3-Dihydrofuro[2,3-c]pyridine.
  • ResearchGate. ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines.
  • ACS Publications. Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Org. Lett. 2022.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • NIH. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • SCIRP. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra.
  • Imre Blank's Homepage. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.

Sources

Tautomeric Equilibrium of Furo[2,3-b]pyridin-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and development.[5] The ability of a molecule to exist in different tautomeric forms can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets.[6] For the furo[2,3-b]pyridine core, understanding the predominant tautomeric form under physiological conditions is crucial for rational drug design and the interpretation of structure-activity relationships (SAR).[7]

The furo[2,3-b]pyridin-3(2H)-one/furo[2,3-b]pyridin-3-ol system represents a classic example of keto-enol tautomerism within a heterocyclic framework. The equilibrium between these two forms is influenced by a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and pH. A thorough characterization of this equilibrium is therefore essential for predicting the behavior of drug candidates incorporating this scaffold.

The this compound/Furo[2,3-b]pyridin-3-ol Tautomeric System

The tautomeric equilibrium between this compound and furo[2,3-b]pyridin-3-ol involves the migration of a proton between the oxygen at the 3-position and the nitrogen at the 2-position of the fused ring system.

Caption: Tautomeric equilibrium between the keto and enol forms.

Generally, for simple monocyclic systems, the keto form is thermodynamically more stable. However, in heterocyclic systems, factors such as aromaticity and intramolecular hydrogen bonding can shift the equilibrium towards the enol form.[8]

Factors Influencing the Tautomeric Equilibrium

The position of the equilibrium is a delicate balance of several contributing factors:

  • Solvent Effects: The polarity of the solvent plays a crucial role. Polar protic solvents can stabilize both tautomers through hydrogen bonding, but the effect might be more pronounced for one form over the other. Nonpolar solvents tend to favor the less polar tautomer, which is often the enol form due to the potential for intramolecular hydrogen bonding.[9][10] Studies on analogous systems have shown that the keto form is generally favored in polar solvents, while the enol form is more prevalent in nonpolar environments.[11]

  • Substituent Effects: Electron-withdrawing or electron-donating groups on the furo[2,3-b]pyridine ring can influence the acidity of the migrating proton and the stability of the respective tautomers.

  • Temperature: Changes in temperature can shift the equilibrium, and variable-temperature NMR studies can provide thermodynamic parameters for the tautomerization process.

  • pH: The ionization state of the molecule will significantly affect the tautomeric preference. At different pH values, the molecule can exist as a neutral species, a cation, or an anion, each with its own tautomeric equilibrium.[12]

Synthesis of Furo[2,3-b]pyridine Derivatives

The synthesis of the furo[2,3-b]pyridine scaffold is a critical first step for studying its tautomerism. Several synthetic routes have been reported, often involving the construction of the furan ring onto a pre-existing pyridine core.[3][4][13][14]

A general synthetic approach is outlined below:

synthesis_workflow start Starting Pyridine Derivative step1 Introduction of a suitable functional group at C2 start->step1 step2 Reaction with a C2 synthon for furan ring formation step1->step2 step3 Cyclization to form the furo[2,3-b]pyridine core step2->step3 step4 Functional group manipulation to yield this compound/Furo[2,3-b]pyridin-3-ol step3->step4

Caption: Generalized synthetic workflow for furo[2,3-b]pyridine derivatives.

Experimental Methodologies for Tautomerism Investigation

A combination of spectroscopic and computational techniques is essential for a comprehensive understanding of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of tautomeric mixtures.[15][16] Since the interconversion between keto and enol tautomers is often slow on the NMR timescale, distinct signals for each form can be observed.[17]

4.1.1. Predicted ¹H and ¹³C NMR Spectral Features

TautomerPredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
This compound (Keto) CH₂ (C2): ~4.5-5.0 (s)C=O (C3): ~190-200
NH (N7): ~8.0-9.0 (br s)CH₂ (C2): ~70-80
Furo[2,3-b]pyridin-3-ol (Enol) OH (C3): ~9.0-11.0 (br s)C-OH (C3): ~150-160
CH (C2): ~7.0-7.5 (s)C-H (C2): ~110-120

Note: These are predicted values based on analogous heterocyclic systems and may vary depending on the solvent and substituents.

4.1.2. Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of the furo[2,3-b]pyridine derivative in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, Benzene-d₆).

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Signal Assignment: Identify and assign the characteristic signals for the keto and enol tautomers. 2D NMR techniques such as COSY and HSQC can aid in unambiguous assignment.

  • Quantitative Analysis: Integrate the well-resolved signals corresponding to each tautomer. The mole fraction (X) of each tautomer can be calculated using the following equation: Xenol = Ienol / (Ienol + Iketo) Xketo = Iketo / (Ienol + Iketo) where I is the integral value of a characteristic peak for each tautomer.

  • Equilibrium Constant Determination: The equilibrium constant (KT) can then be calculated as: KT = [enol] / [keto] = Xenol / Xketo

  • Variable-Temperature (VT) NMR: Perform NMR experiments at different temperatures to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of the tautomerization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is another valuable technique for studying tautomeric equilibria, as the keto and enol forms typically exhibit distinct absorption spectra due to differences in their electronic conjugation.[18][19]

4.2.1. Predicted UV-Vis Spectral Features

  • This compound (Keto): Expected to have a shorter wavelength absorption maximum (λmax) corresponding to n→π* transitions of the carbonyl group.

  • Furo[2,3-b]pyridin-3-ol (Enol): Expected to have a longer wavelength λmax due to the extended π-conjugation of the enol system.

4.2.2. Experimental Protocol for UV-Vis Analysis

  • Sample Preparation: Prepare a series of solutions of the compound in various solvents of different polarities at a known concentration.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis: Analyze the changes in the absorption spectra as a function of solvent polarity. The appearance of isosbestic points can indicate a two-component equilibrium.

analytical_workflow cluster_synthesis Synthesis and Purification cluster_analysis Tautomerism Analysis cluster_results Data Interpretation synthesis Synthesize Furo[2,3-b]pyridine Derivative purification Purify by Chromatography/Crystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, VT-NMR) purification->nmr uv_vis UV-Vis Spectroscopy purification->uv_vis computational Computational Modeling (DFT) purification->computational equilibrium Determine Tautomeric Ratio and K_T nmr->equilibrium thermo Calculate Thermodynamic Parameters nmr->thermo uv_vis->equilibrium computational->equilibrium structure_property Correlate with Physicochemical Properties equilibrium->structure_property thermo->structure_property

Caption: Integrated workflow for the investigation of tautomerism.

Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers and help in the interpretation of experimental data.[20][21]

4.3.1. Computational Protocol

  • Structure Optimization: Perform geometry optimization for both the keto and enol tautomers in the gas phase and in different solvent environments using an appropriate level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Spectroscopic Prediction: Simulate the NMR and UV-Vis spectra for each tautomer to aid in the assignment of experimental signals.

  • Transition State Search: Locate the transition state for the interconversion between the two tautomers to understand the energy barrier of the process.

Implications for Drug Development

The predominance of one tautomer over the other can have significant consequences for the pharmacological profile of a drug candidate:

  • Receptor Binding: The different shapes, hydrogen bonding capabilities, and electronic distributions of the keto and enol forms can lead to different binding affinities and selectivities for a biological target.

  • Physicochemical Properties: Tautomerism can influence properties such as solubility, lipophilicity (logP), and pKa, which in turn affect the drug's ADME profile.[12]

  • Metabolic Stability: The two tautomers may be metabolized by different enzymatic pathways, leading to different metabolic profiles and potential drug-drug interactions.

Conclusion

The tautomeric equilibrium between this compound and furo[2,3-b]pyridin-3-ol is a critical consideration for any research involving this important heterocyclic scaffold. A thorough understanding of this phenomenon, achieved through a combination of synthesis, advanced spectroscopic techniques, and computational modeling, is essential for the rational design and development of novel therapeutics. The methodologies and predictive frameworks presented in this guide provide a solid foundation for researchers to confidently investigate and characterize the tautomerism of furo[2,3-b]pyridine derivatives and unlock their full therapeutic potential.

References

  • Allen, G., & Dwek, R. A. (1966). The study of keto-enol tautomerism by nuclear magnetic resonance spectroscopy. Journal of the Chemical Society B: Physical Organic, 161-163.
  • BenchChem. (2025). Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry. BenchChem.
  • Borges, F., Guimarães, L., & Reis, S. (2005). The importance of tautomerism in drug design. Current medicinal chemistry, 12(17), 1969-1990.
  • da Silveira, C. H., et al. (2008). Synthesis, characterization, and cytotoxic activity of new oxindolimine-copper(II) complexes. Journal of Inorganic Biochemistry, 102(10), 1891-1900.
  • Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved from [Link]

  • Gou, Y., et al. (2017). Copper(II) complexes of aroylhydrazones with pyridine co-ligand: Synthesis, characterization, antitumor activity and investigation of mechanism of action. European Journal of Medicinal Chemistry, 138, 817-827.
  • Gawinecki, R., et al. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. Molecules, 22(1), 149.
  • Katritzky, A. R., et al. (2010). Let's not forget tautomers. Journal of computer-aided molecular design, 24(5), 357-369.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14199080, Furo[2,3-C]pyridin-3(2H)-one. Retrieved from [Link].

  • Ray, A., et al. (2008). Synthesis, crystal structure and spectroscopic characterization of tridentate hydrazone-zinc(II) and manganese(II) complexes. Polyhedron, 27(12), 2645-2652.
  • ResearchGate. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]

  • PubMed. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]

  • Bentham Science. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Retrieved from [Link]

  • CoLab. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]

  • PubMed. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]

  • ACS Publications. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Retrieved from [Link]

  • PMC. (2024). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Retrieved from [Link]

  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Retrieved from [Link]

  • IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-substituted furo[2,3-b]pyridine. Retrieved from [Link]

  • YouTube. (2025). How To Do UV Vis Spectroscopy? - Chemistry For Everyone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • YouTube. (2015). Keto Enol Tautomerism Acid and Base Reaction and Mechanism. Retrieved from [Link]

  • YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • ACS Publications. (2019). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved from [Link]

  • ResearchGate. (2020). Solvent effects on the keto-enol tautomeric equilibrium of tetronic and ethyl acetoacetate carbon acids. A theoretical study. Retrieved from [Link]

  • RSC Publishing. (2004). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Retrieved from [Link]

  • ChemRxiv. (2025). Taming Tautomerism in Organic Crystal Structure Prediction. Retrieved from [Link]

  • PMC. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Retrieved from [Link]

  • MSU Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • PubMed. (2013). Tautomerism and behavior of 3-hydroxy-2-phenyl-4H-chromen-4-ones (flavonols) and 3,7-dihydroxy-2,8-diphenyl-4H,6H-pyrano[3,2-g]chromene-4,6-diones (diflavonols) in basic media: spectroscopic and computational investigations. Retrieved from [Link]

  • Frontiers. (2023). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]

  • PMC. (2021). Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation. Retrieved from [Link]

  • ResearchGate. (2013). NMR and computational studies on tautomerism of 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Reactions of Furo[2,3-b]pyrroles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Retrieved from [Link]

  • PMC. (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-hydroxy-4,5-dimethyl-5H-furan-2-one - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-ethyl-3-hydroxy-4-methyl-5H-furan-2-one. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-benzyl-4-hydroxy-2(5H)-furanone - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)-2(5H)-furanone - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

Sources

Furo[2,3-b]pyridine scaffold as a privileged structure in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The furo[2,3-b]pyridine core, a bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to bind to a diverse array of biological targets.[1] Its rigid, planar geometry and unique electronic distribution make it an ideal foundation for the development of potent and selective therapeutic agents. This guide provides a comprehensive overview of the furo[2,3-b]pyridine scaffold, delving into its synthesis, multifaceted therapeutic applications, and the critical structure-activity relationships that govern its biological activity. Detailed experimental protocols and an analysis of its pharmacokinetic profile are included to equip researchers with the knowledge required to leverage this versatile scaffold in contemporary drug discovery programs.

The Significance of the Furo[2,3-b]pyridine Scaffold

The furo[2,3-b]pyridine scaffold, also known as 7-azabenzofuran, is a heterocyclic motif that has garnered significant attention in the field of medicinal chemistry.[1] Its "privileged" status stems from the ability of its derivatives to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The rigid structure of the furo[2,3-b]pyridine core provides an excellent platform for designing molecules that can selectively interact with various biological targets, particularly enzymes involved in cellular signaling pathways.[2] This versatility has made it a cornerstone in the development of novel kinase inhibitors and other targeted therapies.

Synthetic Strategies for Constructing the Furo[2,3-b]pyridine Core

The efficient synthesis of the furo[2,3-b]pyridine scaffold is crucial for exploring its therapeutic potential. Several synthetic routes have been developed, each with its own advantages in terms of efficiency and substituent diversity.

Intramolecular Cyclization of 2-Alkynyl-3-hydroxypyridines

A prevalent and effective method for constructing the furo[2,3-b]pyridine core is the base-mediated intramolecular cyclization of 2-alkynyl-3-hydroxypyridines.[3] This reaction proceeds through a 5-exo-dig cyclization pathway and is often characterized by its high efficiency.[3]

Experimental Protocol: Base-Mediated Intramolecular Cyclization [3]

  • Step 1: Dissolve the 2-alkynyl-3-hydroxypyridine starting material in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Step 2: Treat the solution with a base, for instance, potassium carbonate or sodium hydride, at a temperature ranging from room temperature to an elevated temperature.

  • Step 3: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Step 4: Upon completion, quench the reaction by adding water.

  • Step 5: Extract the product using an organic solvent.

  • Step 6: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Step 7: Purify the crude product as necessary.

Palladium-Catalyzed Cyclization

Modern synthetic approaches often employ palladium catalysis to achieve highly efficient construction of the furo[2,3-b]pyridine scaffold. One such method involves the Palladium(II)-catalyzed reaction between β-ketodinitriles and alkynes, which allows for the formation of both the furan and pyridine rings in a single step.[4] Another powerful technique is the Sonogashira cross-coupling reaction, which couples a terminal alkyne with a functionalized pyridine, followed by heteroannulation to form the furan ring.[5]

Concise, Gram-Scale Synthesis

A noteworthy advancement is the development of a concise, four-step synthesis that allows for the production of furo[2,3-b]pyridines on a gram scale.[1] This route is particularly valuable for generating material for extensive structure-activity relationship (SAR) studies, as it requires only one purification step by column chromatography.[1] The key steps involve an SNAr reaction to displace a chloro group, followed by intramolecular cyclization.[1]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The furo[2,3-b]pyridine scaffold has been successfully incorporated into a multitude of compounds with diverse therapeutic applications. A significant area of focus has been the development of kinase inhibitors for oncology.

Kinase Inhibition in Oncology

Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Furo[2,3-b]pyridine derivatives have shown significant promise as potent and selective kinase inhibitors.[4][6]

Key Kinase Targets:

  • Cdc-like Kinases (CLKs): These kinases are involved in the regulation of pre-mRNA splicing, a process often altered in cancer. Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of CLKs.[7]

  • PI3K/AKT Pathway: The PI3K/AKT/mTOR signaling pathway is a critical cascade that regulates cell growth, proliferation, and survival.[8][9][10][11][12] Furo[2,3-d]pyrimidine derivatives have been developed as PI3K/AKT dual inhibitors, demonstrating potent antiproliferative and apoptotic activities, particularly against breast cancer.[5] Molecular docking studies have revealed strong binding affinities of these compounds for key kinases in this pathway, such as AKT1.[13][14][15]

  • Lymphocyte-specific protein tyrosine kinase (Lck): 2,3-Diarylfuro[2,3-b]pyridin-4-amines have been identified as a novel class of potent and selective inhibitors of Lck, a key signaling molecule in T-cells.[16]

  • Cyclin-Dependent Kinase 2 (CDK2): Certain furo[2,3-b]pyridine derivatives have been shown to be active inhibitors of the CDK2/cyclin A2 enzyme complex, which is essential for cell cycle progression.[17]

Structure-Activity Relationship (SAR) Insights:

The biological activity of furo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core structure.[1]

Compound IDCore StructureCell LineIC₅₀ (µM)
1 Furo[2,3-b]pyridineCF₃NH₂COOEt--
6g Pyrido[3',2':4,5]furo[3,2-d]pyrimidineCF₃NH₂-Neuro-2a10.0
14 Furo[2,3-b]pyridine-NH₂COOEtCDK2/cyclin A20.93

Table 1: Anticancer and Kinase Inhibitory Activity of Representative Furo[2,3-b]pyridine Analogues.[1][17]

General Workflow for Kinase Inhibitor Evaluation

The evaluation of a novel kinase inhibitor typically follows a structured workflow, from initial synthesis to in vivo testing.

G cluster_workflow Kinase Inhibitor Evaluation Workflow Compound Synthesis Compound Synthesis Biochemical Kinase Assay Biochemical Kinase Assay Compound Synthesis->Biochemical Kinase Assay IC50 Determination Cell-Based Assays Cell-Based Assays Biochemical Kinase Assay->Cell-Based Assays Target Engagement, Viability Western Blot Analysis Western Blot Analysis Cell-Based Assays->Western Blot Analysis Pathway Modulation In Vivo Xenograft Models In Vivo Xenograft Models Western Blot Analysis->In Vivo Xenograft Models Efficacy & Toxicity

Caption: A typical workflow for the evaluation of a novel kinase inhibitor.[2]

Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway Inhibition

Furo[2,3-b]pyridine derivatives can exert their anticancer effects by inhibiting key components of the PI3K/AKT/mTOR signaling pathway.

G cluster_pi3k PI3K/AKT/mTOR Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival mTOR->Cell Survival Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Furo[2,3-b]pyridine Derivative Furo[2,3-b]pyridine Derivative Furo[2,3-b]pyridine Derivative->PI3K Inhibition Furo[2,3-b]pyridine Derivative->AKT Inhibition

References

Anticancer potential of Furo[2,3-b]pyridine derivatives against breast cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of breast cancer therapy is one of continuous evolution, driven by the urgent need for more effective and targeted treatments.[1][2] In this pursuit, heterocyclic compounds have emerged as a particularly fruitful area of research, with the furo[2,3-b]pyridine scaffold gaining significant attention for its diverse pharmacological activities.[3][4][5] This technical guide provides a comprehensive overview of the anticancer potential of furo[2,3-b]pyridine derivatives against breast cancer cell lines, delving into their synthesis, mechanism of action, structure-activity relationships, and the key experimental protocols for their evaluation.

The Rationale for Furo[2,3-b]pyridines in Breast Cancer Therapy

Breast cancer is a heterogeneous disease characterized by the deregulation of multiple cellular signaling pathways that control cell proliferation, survival, and metastasis.[1][6] One of the most frequently altered pathways in breast cancer is the PI3K/AKT/mTOR signaling cascade, making it a prime target for therapeutic intervention.[1][6][7][8][9] Furo[2,3-b]pyridine derivatives, as structural bioisosteres of purines, are well-suited to interact with the ATP-binding sites of various protein kinases, including those within the PI3K/AKT/mTOR pathway.[10] Their rigid, planar structure provides an excellent foundation for the design of selective and potent inhibitors.[3]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of the furo[2,3-b]pyridine core can be achieved through various strategies, with a common and effective method being the intramolecular cyclization of 2-alkynyl-3-hydroxypyridines.[11] This reaction is typically mediated by a base and proceeds via a 5-exo-dig cyclization pathway.[11]

The biological activity of furo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core structure.[4] Structure-activity relationship (SAR) studies have revealed several key insights:

  • Substitution at the 2-position: The introduction of carboxamide moieties at this position has been shown to be crucial for antiproliferative activity.[12]

  • Aromatic substitutions: The nature of the aromatic group attached to the carboxamide can significantly influence potency. For example, a 3-methoxyphenylcarboxamide has demonstrated high activity.[12]

  • Halogenation: The incorporation of halogen atoms, particularly on appended phenyl rings, can enhance cytotoxic activity against tumor cells, potentially through the induction of apoptosis.[13]

  • Fusion with other heterocyclic systems: The fusion of the furo[2,3-b]pyridine scaffold with other rings, such as a quinolone, can lead to potent topoisomerase II inhibitors.[14][15]

Mechanism of Action: Targeting Key Signaling Pathways

Furo[2,3-b]pyridine derivatives exert their anticancer effects through the modulation of several key signaling pathways implicated in breast cancer pathogenesis.

Inhibition of the PI3K/Akt/mTOR Pathway

A primary mechanism of action for many furo[2,3-b]pyridine and related furo[2,3-d]pyrimidine derivatives is the inhibition of the PI3K/Akt/mTOR pathway.[7] This pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[7][8] Certain derivatives have been identified as potent dual inhibitors of PI3K and Akt.[7] By blocking this pathway, these compounds can effectively halt uncontrolled cell growth and induce apoptosis.[7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Furo_Pyridine Furo[2,3-b]pyridine Derivatives Furo_Pyridine->PI3K inhibits Furo_Pyridine->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Furo[2,3-b]pyridine derivatives.

Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis.[13] Furo[2,3-b]pyridine derivatives have been shown to trigger apoptosis in breast cancer cells.[7] This is often characterized by cell shrinkage, chromatin condensation, and the activation of "executioner" caspases, such as caspase-3, which play a crucial role in dismantling the cell.[13] The induction of apoptosis can be a direct consequence of inhibiting survival pathways like PI3K/Akt or through other mechanisms.

Cell Cycle Arrest

In addition to inducing apoptosis, furo[2,3-b]pyridine derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases.[14][15][16] For instance, some furo[2,3-b]quinoline derivatives have been shown to cause cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells.[14][15] Other related compounds, such as certain furo[2,3-d]pyrimidine derivatives, can induce cell cycle arrest at the G0-G1 phase.[7] This prevents cancer cells from replicating their DNA and dividing, thereby controlling tumor growth.

Quantitative Analysis of Anticancer Activity

The in vitro efficacy of furo[2,3-b]pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. These values represent the concentration of the compound required to inhibit 50% of cell growth or viability. The following table summarizes the reported activities of select furo[2,3-b]pyridine and related derivatives against various breast cancer cell lines.

Compound ClassDerivativeCell LineIC50/GI50 (µM)Reference
Furo[2,3-b]quinolineCompound I7MDA-MB-2315.60 - 26.24[14][15]
Furo[2,3-b]quinolineCompound I7MCF-75.60 - 26.24[14][15]
Tetrahydrothieno[2,3-b]quinolone-2-carboxamideCompound 17dMDA-MB-4680.046[12][17]
Furo[2,3-d]pyrimidine ChalconeCompound 5dMCF-7 (Doxorubicin-resistant)1.20 ± 0.21[13][18]
Furo[2,3-d]pyrimidine ChalconeCompound 5eMCF-7 (Doxorubicin-resistant)1.90 ± 0.32[13][18]
Furo[2,3-d]pyrimidineCompound 10bHS 578T1.51[7]

Experimental Protocols for Evaluation

A systematic evaluation of the anticancer potential of novel furo[2,3-b]pyridine derivatives involves a series of well-defined in vitro experiments.

Experimental_Workflow Start Novel Furo[2,3-b]pyridine Derivative Cell_Culture Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Mechanistic_Studies Mechanistic Studies IC50->Mechanistic_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanistic_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Mechanistic_Studies->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (e.g., p-Akt, Caspase-3) Mechanistic_Studies->Western_Blot End Data Analysis & Conclusion Apoptosis_Assay->End Cell_Cycle_Analysis->End Western_Blot->End

Caption: A typical workflow for the in vitro screening of anticancer drug candidates.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[19]

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[16][20]

  • Compound Treatment: Treat the cells with various concentrations of the furo[2,3-b]pyridine derivatives and incubate for a desired period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[16]

  • Solubilization: Add 100 µL of a solubilization solution, such as DMSO, to dissolve the formazan crystals.[16][21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16][21]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for a specified time, then harvest the cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[16]

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[16]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess the effect of the compound on their expression and phosphorylation status.[22][23]

  • Protein Extraction: After treatment with the furo[2,3-b]pyridine derivative, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[24]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[24]

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[24]

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[24] Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-caspase-3, anti-β-actin) overnight at 4°C.[24]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[24] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[24]

Conclusion and Future Directions

Furo[2,3-b]pyridine derivatives represent a promising class of compounds with significant potential for the development of novel anticancer agents against breast cancer. Their ability to target key signaling pathways, such as the PI3K/Akt/mTOR cascade, and induce apoptosis and cell cycle arrest provides a strong rationale for their further investigation. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The methodologies outlined in this guide provide a robust framework for the continued exploration and development of this exciting class of molecules.

References

  • Barker, D., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry. BenchChem.
  • BenchChem. (2025).
  • Abdelgawad, M. A., et al. (2022).
  • BenchChem. (2025). A Comparative Guide to the Structural Activity Relationship (SAR) of Furo[2,3-b]pyridine Analogues. BenchChem.
  • BenchChem. (2025).
  • Reheim, M. A. M. A., et al. (2025).
  • Abdelgawad, M. A., et al. (2022).
  • Wang, Y., et al. (2021). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. Anti-Cancer Agents in Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of Anticancer Agent 96 Targets. BenchChem.
  • Paguigan, N. D., et al. (2021). In vitro evaluation of the anti-breast cancer properties and gene expression profiles of Thai traditional formulary medicine extracts. Oncology Letters.
  • Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)
  • Wiede, L. L., & Drover, S. (2022). Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells. Methods in Molecular Biology.
  • A, A., & P, I. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology.
  • Sharma, H., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology.
  • Wang, Y., et al. (2020). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. Anti-Cancer Agents in Medicinal Chemistry.
  • Abcam. (n.d.). Western blot protocol. Abcam.
  • Guerrero-Zotano, A., & Arteaga, C. L. (2021). Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer. Seminars in Oncology.
  • El-Gamal, M. I., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences.
  • Vasan, N., et al. (2019). The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers. Journal of Thoracic Disease.
  • American Cancer Society. (2022). Cancer Facts & Figures 2022. American Cancer Society.
  • BenchChem. (2025). Unveiling the Cytotoxic Potential: A Comparative Analysis of Novel Furo[2,3-b]pyridines Against Established Anticancer Agents. BenchChem.
  • Tarantino, P., et al. (2023). Targeting PI3K/AKT/mTOR Pathway in Breast Cancer: From Biology to Clinical Challenges. Cancers.
  • Paplomata, E., & O'Regan, R. (2014). The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers. Therapeutic Advances in Medical Oncology.

Sources

The Furo[2,3-b]pyridine Scaffold: A Privileged Structure for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Protein kinases, pivotal regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology. The relentless pursuit of potent and selective kinase inhibitors has led to the exploration of a vast chemical space, from which certain heterocyclic scaffolds have emerged as "privileged structures." The Furo[2,3-b]pyridine core, an isostere of the well-known 7-azaindole, is rapidly gaining traction as a versatile hinge-binding template for the design of novel kinase inhibitors[1]. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and kinase inhibitory properties of Furo[2,3-b]pyridine compounds. We will delve into their activity against key oncogenic kinases such as EGFR and VEGFR, provide detailed experimental protocols for their evaluation, and explore the molecular logic that underpins their therapeutic potential.

The Furo[2,3-b]pyridine Core: A Strategic Design Choice

The Furo[2,3-b]pyridine scaffold is a fused heterocyclic system comprising an electron-deficient pyridine ring and an electron-rich furan ring[1]. This electronic arrangement is highly advantageous for kinase inhibition. The pyridine nitrogen can act as a hydrogen bond acceptor, forming a crucial interaction with the "hinge region" of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP. This interaction is a cornerstone of the binding affinity for many Type I kinase inhibitors.

The decision to use the Furo[2,3-b]pyridine core is often a strategic one, aimed at improving upon existing scaffolds. For instance, it can serve as a bioisosteric replacement for more promiscuous fragments like azaindole, with the goal of enhancing kinase selectivity while maintaining potency[1]. Fine-tuning the hydrogen bond interactions within the enzyme's hinge region is a proven strategy for achieving this selectivity[1]. The rigid, planar structure of the core provides a stable anchor, allowing for systematic exploration of various substituents to optimize interactions with other parts of the ATP-binding site.

Synthetic Strategies: Enabling SAR Exploration

Rapid and scalable access to the Furo[2,3-b]pyridine core is paramount for medicinal chemistry campaigns. An effective synthetic route must not only be efficient but also provide "handles"—positions that can be easily and selectively functionalized for SAR studies.

Several synthetic methodologies have been developed:

  • Palladium-Catalyzed Reactions: One-pot syntheses involving Sonogashira couplings followed by Wacker-type heteroannulations are common[1].

  • Intramolecular Cyclization: A widely used and effective method involves the base-mediated intramolecular cyclization of 2-alkynyl-3-hydroxypyridines, which proceeds via a 5-exo-dig pathway[2].

  • Multi-Step Optimized Synthesis: A concise four-step synthesis has been described that allows for multi-gram scale production and provides handles at the 3- and 5-positions, which are ideal for subsequent palladium-mediated cross-coupling reactions to build diversity[1].

The choice of synthesis is dictated by the desired substitution pattern and the scale required for biological evaluation. An optimized, scalable route is a self-validating system; its success ensures a consistent supply of the core structure, enabling robust and reproducible biological data generation.

Caption: Logical workflow for generating Furo[2,3-b]pyridine analog libraries.

Key Kinase Targets and Structure-Activity Relationships

Furo[2,3-b]pyridine derivatives and their close isomers have demonstrated inhibitory activity against a range of therapeutically relevant kinases. The substituents on the core structure are critical in determining both potency and selectivity.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase whose dysregulation is a hallmark of non-small cell lung cancer (NSCLC)[3]. While first-generation inhibitors like gefitinib are effective against activating mutations (e.g., L858R), resistance often develops through a secondary "gatekeeper" mutation, T790M[3][4]. Third-generation inhibitors are designed to overcome this resistance while sparing wild-type (WT) EGFR to reduce toxicity.

Furanopyrimidine-based scaffolds, close relatives of furopyridines, have been successfully developed as third-generation EGFR inhibitors[4][5]. SAR studies revealed that specific substitutions are crucial for achieving the desired profile. For example, covalent inhibitors often incorporate a reactive group like an acrylamide to form a permanent bond with a cysteine residue (Cys797) in the EGFR active site. Optimization of solubilizing groups on phenyl rings attached to the core scaffold is critical for improving cellular potency and pharmacokinetic properties[5].

Table 1: Representative EGFR Inhibition Data for Furanopyrimidine Derivatives

Compound ID Core Structure Key Substitutions EGFRL858R/T790M IC₅₀ (nM) EGFRWT IC₅₀ (nM) Selectivity Index (WT / Mutant) Reference
Osimertinib Pyrimidine Indole + Acrylamide 1-15 10-500 ~10-100 [3]
Compound 49 Furo[2,3-d]pyrimidine Phenyl + Acrylamide 26 (CC₅₀) >1000 (CC₅₀) >38 [4]
Compound 52 Furo[2,3-d]pyrimidine Phenyl + Acrylamide 20 (CC₅₀) 160 (CC₅₀) 8 [4][5]

Note: CC₅₀ values represent cellular anti-proliferative activity, which is a proxy for kinase inhibition in a biological context.

Caption: Inhibition of EGFR signaling by blocking the ATP binding site.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis[6][7]. Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. Furo[2,3-d]pyrimidine derivatives have been designed as potent VEGFR-2 inhibitors[6][7][8].

SAR studies on these compounds have shown that biarylurea moieties at the 5-position can significantly improve activity[8]. Specific terminal phenyl groups, such as 2-fluoro-5-trifluoromethylphenyl, yield potent dual inhibition of VEGFR-2 and Tie-2, another key angiogenic kinase, with IC₅₀ values in the low nanomolar range[8].

Table 2: Representative VEGFR-2 Inhibition Data for Furopyrimidine Derivatives

Compound ID Core Structure Key Substitutions VEGFR-2 IC₅₀ (nM) Reference
Sorafenib Pyridine/Phenylurea - 41.1 [7]
Compound 15b Furo[2,3-d]pyrimidine Phenylurea derivative Potent (nanomolar range) [6]
Compound 4c Furo[2,3-d]pyrimidine Benzamide derivative 57.1 [7]

| Compound 19 | Furo[2,3-d]pyrimidine | Biarylurea | < 3 |[8] |

Other Kinase Targets

The versatility of the furopyridine scaffold is highlighted by its activity against other kinases:

  • Cyclin-Dependent Kinase 2 (CDK2): Certain ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate derivatives show sub-micromolar inhibitory activity against CDK2, a key regulator of the cell cycle[9][10].

  • Akt (Protein Kinase B): Furo[2,3-b]pyridine derivatives have been investigated as inhibitors of Akt, a crucial node in the PI3K signaling pathway that governs cell survival and proliferation[9][11].

  • c-Src and TIE-2: Thienopyridine derivatives, which are structurally related to furopyridines, have been shown to inhibit VEGFR-2, c-Src, and TIE-2 by binding to their ATP pockets[12].

Experimental Protocols for Inhibitor Characterization

The trustworthiness of any inhibitor discovery program rests on robust, reproducible, and self-validating experimental protocols. Here, we outline the core methodologies for characterizing Furo[2,3-b]pyridine compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay quantifies the amount of ATP remaining after a kinase reaction. Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal. The ADP-Glo™ Kinase Assay (Promega) is a common example.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the Furo[2,3-b]pyridine test compounds in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM). Then, dilute further into the kinase assay buffer.

    • Expert Insight: The final DMSO concentration in the assay well should be kept low (<1%) to avoid artifacts. A 10-point, 3-fold serial dilution is standard for generating a reliable IC₅₀ curve.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate peptide, and ATP to the assay buffer.

  • Initiate Reaction: Add the diluted test compounds to the wells. Include positive controls (no inhibitor, 100% kinase activity) and negative controls (no kinase, 0% activity).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes). The duration is optimized to ensure the reaction is in the linear range for the positive control.

  • Stop Reaction & Detect ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Generate Luminescence: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light.

  • Read Signal: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Caption: Standard workflow for an in vitro luminescence-based kinase assay.

Cell-Based Anti-Proliferative Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., H1975 for EGFR T790M testing) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Expert Insight: Cell density must be optimized to ensure logarithmic growth throughout the experiment, preventing artifacts from contact inhibition.

  • Compound Treatment: Treat the cells with serially diluted Furo[2,3-b]pyridine compounds for a specified duration (e.g., 72 hours). Include vehicle-only (e.g., 0.1% DMSO) controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals, resulting in a purple solution.

  • Measure Absorbance: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The Furo[2,3-b]pyridine scaffold and its isomers have firmly established themselves as privileged structures in the field of kinase inhibitor design. Their ability to act as effective hinge-binders, combined with the synthetic tractability that allows for extensive SAR exploration, makes them highly attractive starting points for drug discovery programs. Derivatives have shown potent, and in some cases highly selective, activity against critical oncogenic drivers like EGFR and VEGFR, as well as other important cell cycle and survival kinases.

The future of Furo[2,3-b]pyridine research will likely focus on several key areas:

  • Enhancing Selectivity: Moving beyond potency, the next generation of compounds will require exquisite selectivity to minimize off-target effects and improve therapeutic index. This will involve sophisticated structure-based design and broader kinome scanning.

  • Overcoming Resistance: As with all targeted therapies, acquired resistance is a major challenge. The development of next-generation Furo[2,3-b]pyridine inhibitors will need to anticipate and address novel resistance mutations.

  • Improving Drug-like Properties: Optimizing pharmacokinetic and pharmacodynamic (PK/PD) properties, such as oral bioavailability and metabolic stability, will be crucial for translating potent enzymatic inhibitors into effective clinical candidates.

By integrating rational design, robust synthetic chemistry, and rigorous biological validation, the Furo[2,3-b]pyridine scaffold is poised to deliver novel and impactful therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling.
  • Furo[2,3-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applic
  • A Comparative Guide to the Structural Activity Relationship (SAR) of Furo[2,3-b]pyridine Analogues. BenchChem.
  • Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed.
  • The Discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity.
  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applic
  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry.
  • A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for comb
  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer.
  • Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/ST

Sources

Mechanism of action for Furo[2,3-b]pyridine-based therapeutic agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Furo[2,3-b]pyridine-Based Therapeutic Agents

Introduction

The Furo[2,3-b]pyridine scaffold, a fused heterocyclic system, represents a "privileged" motif in modern medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties provide an exceptional platform for designing highly selective and potent therapeutic agents that can interact with a diverse array of biological targets.[1][2] This has led to the exploration of Furo[2,3-b]pyridine derivatives across multiple therapeutic areas, most notably in oncology, but also in neurodegenerative, inflammatory, and infectious diseases.[1][3][4]

This technical guide offers a comprehensive exploration of the molecular mechanisms underpinning the therapeutic effects of Furo[2,3-b]pyridine-based compounds. As a senior application scientist, the goal is not merely to list targets but to provide an in-depth narrative that explains the causality behind their actions, the experimental validation of these mechanisms, and the future potential of this remarkable scaffold. We will delve into the primary modes of action, such as kinase inhibition, and explore emerging mechanisms, supported by detailed experimental protocols and data visualizations to empower researchers and drug development professionals in their work.

Part 1: The Furo[2,3-b]pyridine Scaffold: A Versatile Pharmacophore

The therapeutic versatility of the Furo[2,3-b]pyridine core stems from its distinct physicochemical characteristics. The fusion of a furan ring to a pyridine ring creates a rigid, aromatic system that can effectively mimic the purine core of endogenous ligands like adenosine triphosphate (ATP). This bioisosteric relationship is a key reason for its success in targeting ATP-binding sites within enzymes, particularly protein kinases.[1][5]

The scaffold's structure allows for synthetic modification at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. Common synthetic strategies, such as the base-mediated intramolecular cyclization of 2-alkynyl-3-hydroxypyridines, provide accessible routes to this core structure, facilitating the generation of diverse chemical libraries for screening and optimization.[6] This synthetic tractability, combined with its favorable structural attributes, makes the Furo[2,3-b]pyridine scaffold a powerful starting point for targeted drug discovery.

Part 2: Primary Mechanism of Action: Multi-Pronged Kinase Inhibition in Oncology

The most extensively documented mechanism of action for Furo[2,3-b]pyridine derivatives is the inhibition of protein kinases, enzymes that are critical regulators of cellular signaling and are frequently dysregulated in cancer.[1] These agents typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase to block downstream phosphorylation events and halt aberrant signaling.

Targeting the PI3K/AKT/mTOR Survival Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/AKT pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. Its hyperactivation is a hallmark of many cancers, making it a prime therapeutic target.[5] Molecular docking and in vitro studies have shown that Furo[2,3-b]pyridine derivatives and their close isomers can effectively bind to and inhibit key kinases within this pathway, including AKT1 and PI3K.[7][8][9] By disrupting this cascade, these compounds can effectively cut off the survival signals that cancer cells depend on, leading to cell death.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Furo[2,3-b]pyridine Inhibitor Inhibitor->AKT Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by Furo[2,3-b]pyridine agents.
Inducing Cell Cycle Arrest through CDK Inhibition

Uncontrolled cell division is a fundamental characteristic of cancer. Cyclin-dependent kinases (CDKs) are the master regulators of the cell cycle, and their inhibition is a validated anticancer strategy.[2] Furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of CDK2.[9][10] By blocking CDK2 activity, these compounds prevent the transition from the G1 to the S phase of the cell cycle, effectively halting DNA replication and cell division, and leading to cell cycle arrest.

Compound IDTarget KinaseAssay TypeIC50 / KiReference
Compound 14CDK2Kinase Assay0.93 µM (IC50)[9]
Roscovitine (Control)CDK2Kinase Assay0.394 µM (IC50)[9]
S01GSK-3βKinase Assay0.35 nM (IC50)[11]
Compound 10bPI3KαKinase Assay0.175 µM (IC50)[11]
Compound 10bAKTKinase Assay0.411 µM (IC50)[11]
Compound 38IRAK4Kinase Assay7.3 nM (IC50)[11]
Table 1: In Vitro Inhibitory Activity of Furopyridine Derivatives Against Key Kinase Targets.
Targeting Other Oncogenic Kinases

The utility of the Furo[2,3-b]pyridine scaffold extends to other cancer-relevant kinases. For instance, 2,3-diarylfuro[2,3-b]pyridin-4-amines have been developed as potent and selective inhibitors of Lymphocyte-Specific Protein Tyrosine Kinase (Lck), a critical enzyme in T-cell signaling and a target in leukemias and lymphomas.[12] Furthermore, molecular modeling has suggested strong binding affinities to other key targets like HER2, an important receptor tyrosine kinase in breast cancer.[7][13][14]

Part 3: Diverse and Emerging Mechanisms of Action

While kinase inhibition is a primary mechanism, the therapeutic action of Furo[2,3-b]pyridine derivatives is not confined to this target class. Their structural versatility allows them to interact with a range of other biomolecules, leading to diverse biological effects.

Antineoplastic Activity Beyond Kinase Inhibition
  • Induction of Apoptosis: Several Furo[2,3-b]pyridine-based compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[15] This can occur as a downstream consequence of kinase inhibition but can also be a direct effect. Mechanistic studies on related furopyrimidines have shown this is mediated through the activation of executioner caspases like caspase 3/7.[16]

  • Tubulin Polymerization Inhibition: The cytoskeleton is another critical target for anticancer drugs. Certain fused pyrimidine derivatives, structurally related to the Furo[2,3-b]pyridine core, have been found to inhibit the polymerization of tubulin.[17][18] This disruption of microtubule dynamics leads to mitotic arrest and cell death, a mechanism shared with highly successful chemotherapeutics like paclitaxel.[15][18]

Modulation of Non-Kinase Targets
  • Phosphoinositide-Specific Phospholipase C (PLC): Molecular modeling has identified PLC as a potential target.[19] PLC enzymes are crucial in signal transduction, and their inhibition can disrupt cellular communication pathways that contribute to cancer cell motility and invasion.

  • Cannabinoid-1 Receptor (CB1R) Modulation: In the field of metabolic diseases and neuroscience, Furo[2,3-b]pyridine derivatives have been developed as inverse agonists of the CB1 receptor, demonstrating their potential to modulate G-protein coupled receptor (GPCR) signaling.[20]

Applications in Other Therapeutic Areas
  • Neurodegenerative Diseases: The structural similarity of the Furo[2,3-b]pyridine scaffold to the core of Glycogen Synthase Kinase 3β (GSK-3β) inhibitors suggests its potential in treating neurodegenerative conditions like Alzheimer's disease.[21][22] Inhibition of GSK-3β can reduce the hyperphosphorylation of tau protein, a key pathological event in Alzheimer's.[21]

  • Antiviral Activity: Acyclic nucleoside analogues based on the related furo[2,3-d]pyrimidine scaffold have demonstrated potent and specific activity against viruses such as Varicella-Zoster Virus (VZV) and Human Cytomegalovirus (HCMV), highlighting the potential of this chemical class in treating infectious diseases.[4]

Part 4: Experimental Protocols for Mechanistic Elucidation

Validating the mechanism of action is a critical process in drug development. The following protocols represent standard, self-validating methodologies used to characterize Furo[2,3-b]pyridine-based therapeutic agents.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol quantifies the direct inhibitory effect of a compound on a purified kinase. The rationale is based on measuring the amount of ADP produced in the kinase reaction; less ADP signifies greater inhibition.

Methodology:

  • Reagent Preparation: Prepare assay buffer, purified recombinant kinase (e.g., AKT1), substrate peptide, and ATP at optimal concentrations. Serially dilute the Furo[2,3-b]pyridine test compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the test compound or DMSO vehicle control. Add 2 µL of kinase solution and incubate for 10 minutes at room temperature to allow for binding.

  • Initiation: Start the reaction by adding 3 µL of a substrate/ATP mixture. Incubate for 60 minutes at 30°C.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for Cellular Target Engagement

This protocol confirms that the compound inhibits the intended target within a cellular environment by measuring the phosphorylation status of a downstream substrate.

Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7) in a 6-well plate and grow to 70-80% confluency. Treat cells with varying concentrations of the Furo[2,3-b]pyridine compound for 2-4 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-AKT Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Re-probe the membrane with an antibody for total AKT to confirm equal loading. Quantify band intensity to determine the dose-dependent decrease in phosphorylation.

Protocol 3: Molecular Docking Workflow

This computational protocol predicts how a Furo[2,3-b]pyridine derivative binds to its target protein, providing insights into the specific interactions that drive its inhibitory activity.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from PDB) Grid 3. Define Binding Site & Generate Grid PDB->Grid Ligand 2. Prepare Ligand (2D to 3D, add charges) Ligand->Grid Docking 4. Run Docking Algorithm (e.g., AutoDock Vina) Grid->Docking Scoring 5. Score & Rank Poses (Binding Energy) Docking->Scoring Visualization 6. Visualize Interactions (H-bonds, hydrophobic) Scoring->Visualization

Caption: A generalized workflow for molecular docking studies.

Conclusion

Furo[2,3-b]pyridine-based therapeutic agents are a clinically significant class of molecules with a multifaceted mechanism of action. While their primary utility in oncology stems from their ability to function as potent, ATP-competitive inhibitors of key kinases in survival and proliferation pathways, their therapeutic potential is far broader. Emerging research continues to uncover novel mechanisms, including the modulation of non-kinase targets, induction of apoptosis, and activity in antiviral and neurodegenerative contexts.

The inherent "drug-like" properties of the Furo[2,3-b]pyridine scaffold, combined with its synthetic accessibility, ensure that it will remain a fertile ground for the development of next-generation targeted therapies. Future research will likely focus on optimizing selectivity to minimize off-target effects, exploring novel therapeutic applications, and developing strategies to overcome potential drug resistance mechanisms. The comprehensive understanding of its diverse mechanisms of action, validated through rigorous experimental and computational protocols, is paramount to fully realizing the therapeutic promise of this privileged scaffold.

References

  • Benchchem. Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBd_EHw6etr6s3ymeUi1lO9CFrSeogV--gPGHmaj4LuSmf-1LMEXDlwHLkKzIK6814AxzzeQvHxUBZXMONA54mtvdUvppz-j0xgwiypJ_Lvo1h9C6PRj5Ttkv6LdmySUhN8flzpyuym4tfGK2U3dPvisDyLaal7hDapkazi0PHbz370yhtPfMhLHndlL0-aGeZQAFlm8xHdAPyN9fssmhpTAeWKY5iCDg7BcmS4r3QBfpClmtLO9U=]
  • PubMed. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErSTPjovbctB3RVv7ln-HAVJmKZkI0HeslKw8meVckvp2mSU9n5nTwDCsfydc9nyj5vfgJzw9KU4j8Q-zZOVugT56s6CC0bKA0a-bAsmqAq3lO4-RLo1B1w5cIEgBkonCjFtCa]
  • Benchchem. Furo[2,3-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRlBAGBM-XJ4Yx5_f3CsbDCa2_kSDLWZN77U3SIMoHIDz1RYO7Z3v9SUVm3XYFnlzKRgBlIAdWkBMKHSGCJR9gWnK9WlsjjaGI1LFmkLY7izy54wxXGTlUVyt2YQGQSSzcmHXozHirkeAJdwmcPvmAHElWlAqFqHqKHK299exX_qCNwREqIDMh-lRlqQB_vdpsdLbZS7xXTYcI0jm3B7bqxFYMMW3DGMRg6qPmPqU=]
  • National Genomics Data Center (CNCB-NGDC). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3tjwCPgCxhcYDEnDtgYHTJ8XEhWVBV8GJQfHoIDzFuBTLUeqAYA38qg9w3wjw-d66n1yqhpBKeinL05N7v3Th5nESkgRwOr4WO1w5ILTEwnqrEWCCUt2zGNP3PB2seC5bFcMP63hOfh95S_Au-RCuv1z5eb4=]
  • PubMed. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbXwr06mh8sPcokdrzsWu6aw6WElCywDdzLKUBuVQ4eML1bZMOa74HuDNrzb3SN5CQC-7AZe6PohDoHSbDIQnzbk41HGheFkzcxiIf-OFP_BdpOvYk1PczkbRlM4gqTlY-w8K4]
  • ResearchGate. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW4-wg9wIwGAq04MGkRhPyobCgOATdpDZrB2AKqRZGs9wdVtOFrJzej5_0JmFMJzcn2ZF51Gw0uaqjPujFcKey7h84W9Ro35EUIUmnYYsOmQutVYLfJQXDAPfX2Kbredcj0K_eyDoIor76Dn6S8cTBvXvKS-APWQu3vX3tGBlwxJ8bjFLouo0rxclLQmhdfhG0IGJujllxRKyGz90zfSwPIvMOVlWBuTYVRUXQ5etJOUUuNUpJNlvsVVg2m4YzqWMEoNT11BNYAzKgjAmMyIu6KONofNBxK0Ky5O-69w5n0Ks=]
  • ResearchGate. Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoRc8p-AtcdWeYR1-VmYEjfq6YsA_ZKmoZ-T3_mrZPh-7PAv6uYN8gKZ0_j8QmwwVtxSz1toLxnJMrsLY4qvQZpBWEfV3Or7WLxSHvsRlYc1Lo6NxHri87apKLaFaiZ9-o6bL86A8MCpPAWvyCcMwNDQY_8--Mqa_LpQM7J6a_LCXpHVO97iXZpZJOfKDgYvXMpsq8CQAr0QxLIvFBbPmG0sm80SXfxFBfz50A5-ewoXUTCc2SI7ScGq2l7HXCCQ==]
  • PubMed Central. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjGRZt40Md_tE1WQfDGYp__0KGy8Pi8okTWtPcnpo1yWY-_RO_4S6gHO_0PkIcwlSAFmxh2s_uMnc-xm9Efab5hPlINpqaqYFAlReRJHs83OWrfdR4uEWRp_VqX7R2cFlTt9dWQclBKNc3PChF]
  • PubMed. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM99YscYi7f2DcXaBrSRLBdWWO85oDpMZSoknH8ykBI1Dpqw3WIE4-6wvlhiiyQ8qPcoDjkp8_0gPF9iAlN4XzqKsPs9fHc-3XWdn3nkJPysGfy1sidWklbk4ZMWlRcGFH5F8x]
  • Benchchem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2Gh16XjDNcOZJj0g2EyMHdMvzMvQz6RFoGvvOI2ObMpv78SzaRxTu27MmUpsuxQf6vX16dcpTclxEzSQQ2iUOVSJ2eZEQa01KIzDEs8z395e661BL-Y8XTwx_Ws6ba4ZQ9PpcdGQGCiY2ZhyVF_nDqkURgtfvVxZGS0sz3Y4LaBOWqffk8cZm8qeELdvarwYzlnoMG6Vfe8uRIcaL_5dvlPaxHz6c9GuBQENEnq8=]
  • PubMed. Synthesis and biological evaluation of acyclic 3-[(2-hydroxyethoxy)methyl] analogues of antiviral furo- and pyrrolo[2,3-d]pyrimidine nucleosides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiAU8KZZoQUfS7SS4POjjx2Rno0zWY42_z3jO1DY-wFasL1tNQh1RmYWG6UkTaQj4aFLAtHVz_dJFKA_7aTf75l8RtWYsCop-U2jda-LRpq2k3hHkNu5W683zGOd0uuOtW2ia5]
  • Wiley. Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-xXX-ox2bEznvELv_vdCrndawaF0ykrOav1s75WwZrC8xvckp7PkheF5dLbfziG3PVs2dXxRMIF6QYKnDj1CC-oDmZ_wvxpgsscw1x_m8N9wUIiXaRi1qRb4lesROub5RgQrk]
  • Benchchem. Application Notes and Protocols: 2,3-Dihydrofuro[3,2-c]pyridines as Kinase Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErkdouTqVJLD89gWb1tyPTsyolyhqc9Sop1TC6D4Sht7uydtLyLd3Xi3C__AQBgAqnCwNINhAwttWGGrrG1y9Z6k4QA69GYqekYrCstodcZlJdwSZqOk7x25zb2hK4OWdKrhAy38AHDkPlezB5GiApG7dAfnJ7tI2cWgruFQWMocHDQSy9-IPIz7ibHCwsbm1dARWk-EHy3-QvcPlRod2fHLXc3HtX9D_UDNOOoDz4CYw=]
  • Benchchem. Application Notes & Protocols: Cyclobuta[b]furo[2,3-d]pyridine as a Novel Scaffold for Kinase Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOLElVQnLpFPVElnEfOKadi4vBm2gAw1Vm70gSv9bZKsRzkRAV2VwkfHvumMqeSBwwV25ua-99xWJz41326OxIdrk6COg-bLLKgIYXeBmRGbrmqFC0du-CZ42xT77SqmEyOuLFyX34NjYFULMNQ7iMFbNmpol1JcE0j32BDCHFEHytuyY-yN-A_rlo-iT8h95Q2J6crfQeWKDdVM0Otj2rsAJNB-WfZlLbTFxSdSmjnB-qg14zOnIrpSzahPKCz0kiJ9U=]
  • NIH. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7WFjnQgb1jIUW_Er3cxTkk5ePuN-bpusoAx7GB2-a8D5DLfmOK9q_XAzsIW1GL6qUshUhrZU8MzgCs8fV5Fc1to5MVcswpwmG9DkSyAYeY_wccSRO1Eq1nff1IFdz2tFWosyWEWVcw-KRwHQ=]
  • NIH. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVz3ThDoylUe4hotJBrp6jafyF8h7ZJwnFOF34J1S2r78i-TZwqo7uBtHvdKyFfDMA-mn5mgnbbwsEtADu7GOyqgGCtpXG9jgL1c6ZRDAC208HZDLBlbVjZDdL9WX66DYyDBswkqQmsVB867U=]
  • PubMed. Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzQ32JMSFGzj2g-PvBJSIwTVB4qE1ypoxfmcX_PyMN7KcPAIQZFOKfhTkAh7VDYbhqZizIJ6_f1MfYvA1Z8bxZj-FVesGoUrQTGpsjPmWZ65nz1pTzp8k2LQazNJcJDn6RwmuP]
  • NIH. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGBQlPtVxUqp3O9h1mpGs8vBGO5YgFXXDcCK-KcwNC79VCmo90au_DJkD5BsTSFsRRC5LZwnDaX36KIRDvG1O63qtHgX1R5iV6VuPaPcMC6tdX4OKus7cy6TU-ikkEnwpv-s7BnD_xtyqEE24=]
  • CoLab. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFeXLtl-bn-AWmJLAKLJj2zc9YHSItGUZd2VmneA_q4iJ5CvJ8ibQzv2aYbGb-9hHC6v5cvld4j1wgq5dj2jg4awKNJKTQg6H8kkoxiDidnDO2WCfgulQ3eIMiasc9AqDnCnt8AsjvECoyDPfLceFQdQ==]
  • PubMed. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFOBEb3vaKobbnZis6_EjEpHSf7AImeUV0CW9vutDdHzqkaeXHhgI2vEtr4uYGYUfolGg3QfhIsXWns78lintbkdo4rcb9jco2NtbgiTw2Hfp8slJj9U0sH9RqVdPFYFdLdzZv]
  • PubMed. Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-ieXpydzoYNi9s9TTpqKx4pEvdMkhzGeyDFajXKZ6yWitJrZYRp_LnY1z89lPXHuz7zKQZah-bzIZUiiZ48hW8ohnFoQdv3plTEiT4Um4sZ5YGos1dyHRR6_rsVg8_w8-wbZ-]
  • PubMed Central. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXG-4kxPOpZktacuZitpyIOLj1eEkd2XXvjXGT0-mOyisIoybW3OXk9-yxo13xqdfe5Xn3pNHkHGyFsFqgp0Vv4a0QZBMPM7DKCtE5arvhNiHsY84-ROAf3m04nlYf1lgX_QXRyVwwUMRXCF53]
  • PMC. Recent advances on heterocyclic compounds with antiviral properties. [URL: https://vertexaisearch.cloud.google.
  • PubMed. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN5j-43HgBw3hsm_1pdZsyNOufDWPLsamDCF1xVzF7M5YE86cRzRpSthwNMmpaWdy8ZhMKPVKLScSnklSIAeJVLxgaM91NIHh940pOkGR0W5dXf5E4ChrcJCy6Z465A5B0T6H_]
  • Benchchem. Furo[2,3-c]pyridine | 19539-50-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3tynL12gCleeKY-DX6BB29RUa8mm-h-W6c3qP8GRlnET_ZV2nyv1QmOROkgXDn9XCFsusUJbcuwJiVxQz8u7iJtqDkip34-JpDVMI1PBfDS6iPqlaOpK-o2j8-5keqk9SmmTr]
  • Benchchem. Furo[2,3-b]pyridine-Based Inhibitors: A Comparative Guide to In Vitro and In Vivo Efficacy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzX7wNV6OiFtWqvvjObDsciYm0PaQ2Y2VbVW8gufL6THCAL8VwVxsqIipr5npeVh7vBMORLovpP-1GIYWlWAzp_3bO32RfmbiPklUIww7ah6HJFuiu8wCKAA-3qdl5umqfrwPHQh-Gn-wiq66crefBVKoT1cKEP6NCzvfajFExFn5TSltLlQOvRCbr8hmG350EKa4zqRuUaYXyJDUzl0a2kXGjoBZgYOd3LFLoM7_Ap7rtxN_Q2Q==]

Sources

Furo[2,3-b]pyridine Derivatives as Cannabinoid-1 Receptor (CB1R) Inverse Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the Cannabinoid-1 Receptor

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including appetite, pain perception, mood, and memory.[1] The cannabinoid-1 receptor (CB1R), a key component of the ECS, is one of the most abundantly expressed G protein-coupled receptors (GPCRs) in the central nervous system.[2] The CB1R exhibits constitutive activity, meaning it can signal in the absence of an endogenous agonist.[3][4] This basal signaling plays a significant role in maintaining physiological homeostasis.

While activation of CB1R by agonists has therapeutic applications, overactivity of the ECS is implicated in various pathological conditions, including obesity, metabolic syndrome, and substance abuse disorders.[1] This has driven the development of CB1R inverse agonists, a class of ligands that bind to the receptor and stabilize it in an inactive conformation, thereby reducing its constitutive activity.[1][5] Unlike neutral antagonists, which simply block agonist binding, inverse agonists actively suppress the receptor's basal signaling. The first-generation CB1R inverse agonist, rimonabant, demonstrated clinical efficacy in treating obesity but was withdrawn from the market due to adverse psychiatric effects, highlighting the need for new chemical scaffolds with improved safety profiles.[6]

The furo[2,3-b]pyridine core has emerged as a promising scaffold for the development of novel CB1R inverse agonists.[7] These derivatives have shown potent and selective inverse agonism at CB1R, with favorable pharmacokinetic properties and efficacy in preclinical models of obesity.[7] This technical guide provides an in-depth exploration of furo[2,3-b]pyridine derivatives as CB1R inverse agonists, covering their synthesis, structure-activity relationships (SAR), pharmacological characterization, and the key experimental protocols for their evaluation.

The Chemistry of Furo[2,3-b]pyridine-Based CB1R Inverse Agonists

The furo[2,3-b]pyridine scaffold provides a rigid and synthetically tractable framework for the design of CB1R inverse agonists. The general structure of these compounds typically consists of a central furo[2,3-b]pyridine core with various substituents at key positions to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of the Furo[2,3-b]pyridine Core

The synthesis of the furo[2,3-b]pyridine core can be achieved through several synthetic routes. A common strategy involves the construction of the furan ring onto a pre-functionalized pyridine precursor. For instance, a substituted 3-hydroxypyridine can be coupled with an appropriate partner, followed by an intramolecular cyclization to form the fused ring system.

Structure-Activity Relationships (SAR)

Systematic modification of the furo[2,3-b]pyridine scaffold has revealed key structural features that govern the affinity and inverse agonist activity at the CB1R. These studies have been instrumental in optimizing the lead compounds for preclinical development.[7]

PositionModificationImpact on ActivityRationale
R1 Small alkyl groups (e.g., methyl, ethyl)Generally well-tolerated, can fine-tune potency.Occupies a small hydrophobic pocket in the receptor.
R2 Aryl or heteroaryl groupsCrucial for high-affinity binding. Electron-withdrawing groups on the aryl ring often enhance potency.Engages in key π-π stacking and hydrophobic interactions within the ligand-binding pocket.
R3 Carboxamide or cyano groupsEssential for inverse agonist activity. The nature of the amide substituent can modulate potency and pharmacokinetics.Forms critical hydrogen bond interactions with key residues in the receptor, stabilizing the inactive conformation.
R4 Halogen or small alkyl groups on the pyridine ringCan influence both potency and metabolic stability.Modulates the electronic properties of the core and can block sites of metabolism.

Pharmacological Characterization: From Binding to Function

A comprehensive pharmacological evaluation is essential to characterize the activity of furo[2,3-b]pyridine derivatives as CB1R inverse agonists. This involves a tiered approach, starting with in vitro assays to determine receptor binding and functional activity, followed by in vivo studies to assess efficacy and pharmacokinetic properties.

CB1R Signaling and the Mechanism of Inverse Agonism

The CB1R is canonically coupled to the inhibitory G protein, Gi/o.[8] In its constitutively active state, the receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the G protein heterotrimer and subsequent inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] Inverse agonists stabilize the inactive conformation of the CB1R, preventing this basal G protein activation and leading to an increase in cAMP levels back towards baseline.[10]

Figure 1. CB1R Signaling and Inverse Agonist Action.

Experimental Protocols: A Step-by-Step Guide

The following protocols are foundational for the discovery and characterization of furo[2,3-b]pyridine-based CB1R inverse agonists.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the CB1R by measuring its ability to compete with a radiolabeled ligand.[11][12]

Principle: A fixed concentration of a high-affinity radioligand (e.g., [3H]SR141716A) is incubated with a source of CB1R (e.g., cell membranes from CHO cells stably expressing human CB1R) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture CHO-hCB1R cells to confluency.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup (96-well plate format):

    • Add assay buffer, radioligand (e.g., [3H]SR141716A at a final concentration equal to its Kd), and varying concentrations of the furo[2,3-b]pyridine derivative to each well.

    • Define total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known CB1R ligand).

    • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation and Termination:

    • Incubate the plate at 30°C for 90 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Detection and Data Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity using a scintillation counter.

    • Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G protein activation by the CB1R.[13][14] For an inverse agonist, a decrease in basal [35S]GTPγS binding is expected.

Principle: In its constitutively active state, CB1R catalyzes the exchange of GDP for GTP on the Gαi subunit.[14] The non-hydrolyzable GTP analog, [35S]GTPγS, is used to trap the G protein in its active state. An inverse agonist will stabilize the inactive state of the receptor, leading to a reduction in the basal rate of [35S]GTPγS binding.[15]

Step-by-Step Protocol:

  • Reagents and Membrane Preparation:

    • Prepare assay buffer containing GDP.

    • Use the same CB1R-containing membrane preparation as in the binding assay.

  • Assay Setup (96-well plate format):

    • Add assay buffer, varying concentrations of the furo[2,3-b]pyridine derivative, and the CB1R membrane preparation to each well.

    • Define basal activity (membranes only) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).

    • Initiate the reaction by adding [35S]GTPγS.

  • Incubation and Termination:

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

    • Terminate the reaction by rapid filtration, similar to the radioligand binding assay.

  • Detection and Data Analysis:

    • Measure the radioactivity on the filters.

    • Plot the percentage of basal [35S]GTPγS binding against the log concentration of the test compound.

    • An inverse agonist will produce a concentration-dependent decrease in the signal.

cAMP Accumulation Assay

This assay provides a downstream functional readout of CB1R activity by measuring changes in intracellular cAMP levels.[15][16]

Principle: CB1R activation inhibits adenylyl cyclase, leading to a decrease in cAMP production.[16] In cells with basal adenylyl cyclase activity (often stimulated with a low concentration of forskolin), the constitutive activity of CB1R will suppress cAMP levels. An inverse agonist will block this constitutive inhibition, resulting in a concentration-dependent increase in cAMP accumulation.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Plate CHO-hCB1R cells in a 96-well plate and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the furo[2,3-b]pyridine derivative and a low concentration of forskolin (to stimulate basal cAMP production).

    • Incubate at 37°C for 30 minutes.

  • Detection and Data Analysis:

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Plot the cAMP concentration against the log concentration of the test compound.

    • An inverse agonist will cause a concentration-dependent increase in cAMP levels.

In Vivo Food Intake Study in Rodents

This preclinical model assesses the anorectic effects of CB1R inverse agonists.[17][18][19]

Principle: CB1R inverse agonists are expected to reduce food intake by blocking the orexigenic signals mediated by the endocannabinoid system.[6]

Step-by-Step Protocol:

  • Animal Acclimation:

    • Individually house rodents (e.g., rats or mice) and acclimate them to the testing environment and diet.

    • Monitor baseline food and water intake and body weight.

  • Dosing and Measurement:

    • Administer the furo[2,3-b]pyridine derivative or vehicle via the desired route (e.g., oral gavage).

    • Provide a pre-weighed amount of food at a specific time (e.g., at the beginning of the dark cycle).

    • Measure food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.

  • Data Analysis:

    • Calculate the cumulative food intake for each treatment group.

    • Analyze the data for statistically significant differences between the treated and vehicle control groups.

Figure 2. Experimental Workflow for Furo[2,3-b]pyridine CB1R Inverse Agonists.

Therapeutic Potential and Future Directions

Furo[2,3-b]pyridine derivatives represent a promising new class of CB1R inverse agonists with the potential to treat obesity and related metabolic disorders. Their distinct chemical scaffold may offer an improved safety profile compared to first-generation compounds, particularly concerning the centrally mediated adverse effects.

Future research in this area will likely focus on:

  • Optimizing peripheral restriction: Designing compounds that do not readily cross the blood-brain barrier to minimize central nervous system side effects.

  • Exploring biased signaling: Investigating whether specific furo[2,3-b]pyridine derivatives can selectively modulate downstream signaling pathways to further enhance the therapeutic window.

  • Expanding therapeutic indications: Evaluating the potential of these compounds in other conditions where CB1R overactivity is implicated, such as non-alcoholic fatty liver disease (NAFLD) and fibrosis.

The continued development of furo[2,3-b]pyridine-based CB1R inverse agonists holds significant promise for addressing unmet medical needs in the field of metabolic disease. A thorough understanding of their chemistry, pharmacology, and the application of robust experimental protocols will be critical for their successful translation to the clinic.

References

  • Christensen, R., Kristensen, P. K., Bartels, E. M., Bliddal, H., & Astrup, A. (2007). Efficacy and safety of the cannabinoid-1 receptor antagonist rimonabant for the treatment of obesity: a meta-analysis of randomised controlled trials. The Lancet, 370(9600), 1706-1713.
  • Nie, J., & Lewis, D. L. (2001). Structural domains of the CB1 cannabinoid receptor that mediate G-protein coupling and constitutive activity. Journal of Neuroscience, 21(22), 8758-8764.
  • Patsnap Synapse. (2024). What are CB1 inverse agonists and how do they work? Retrieved from [Link]

  • Howlett, A. C., Barth, F., Bonner, T. I., Cabral, G., Casellas, P., Devane, W. A., ... & Pertwee, R. G. (2002). International Union of Pharmacology. XXVII. Classification of cannabinoid receptors. Pharmacological reviews, 54(2), 161-202.
  • Milligan, G. (2003). Constitutive activity and inverse agonism of G-protein-coupled receptors: a current perspective. Molecular pharmacology, 64(6), 1271-1276.
  • Pertwee, R. G. (2005). Inverse agonism and neutral antagonism at cannabinoid CB1 receptors. Life sciences, 76(12), 1307-1324.
  • Mukhopadhyay, S., & Howlett, A. C. (2005). The cannabinoid receptor CB1 has a cytosolic C-terminal domain that is regulated to prevent G protein sequestration. Molecular pharmacology, 67(4), 1187-1195.
  • Debenham, J. S., Madsen-Duggan, C. B., Toupence, R. B., Walsh, T. F., Wang, J., Tong, X., ... & Goulet, M. T. (2010). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Bioorganic & medicinal chemistry letters, 20(4), 1448-1452.
  • Debenham, J. S., Madsen-Duggan, C. B., Wang, J., Tong, X., Lao, J., Fong, T. M., ... & Walsh, T. F. (2009). Pyridopyrimidine based cannabinoid-1 receptor inverse agonists: Synthesis and biological evaluation. Bioorganic & medicinal chemistry letters, 19(9), 2591-2594.
  • Turu, G., & Hunyady, L. (2010). Signal transduction of the CB1 cannabinoid receptor. Journal of molecular endocrinology, 44(2), 75-85.
  • Glass, M., Dragunow, M., & Faull, R. L. (1997). Cannabinoid receptors in the human brain: a detailed anatomical and quantitative autoradiographic study in the ansa peduncularis and basolateral amygdala. Neuroscience, 77(2), 299-318.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Howlett, A. C. (1985). Cannabinoid inhibition of adenylate cyclase. Neuropharmacology, 24(12), 1131-1135.
  • Simon, A., & Miller, R. J. (2001). The role of the C-terminus of the cannabinoid receptor in its functional expression. Molecular pharmacology, 59(4), 883-890.
  • Kirkham, T. C., & Williams, C. M. (2005). Endocannabinoids and the control of food intake. Current pharmaceutical design, 11(10), 1253-1268.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Howlett, A. C., & Fleming, R. M. (1984). Cannabinoid inhibition of adenylyl cyclase. Pharmacology of the response in neuroblastoma cell membranes. Molecular pharmacology, 26(3), 532-538.
  • Silveira, M. M., Adams, W. K., Morena, M., Hill, M. N., & Winstanley, C. A. (2016). CB1 receptor radioligand-binding assay. Bio-protocol, 6(15), e1882.
  • Assay Guidance Manual [Internet]. (2012). GTPγS Binding Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Maccarrone, M., Attinà, M., Bari, M., & Finazzi-Agrò, A. (2001). [3H]SR141716A binding to rat brain membranes: a simple and reliable filter assay for cannabinoid CB1 receptor. Journal of neuroscience methods, 104(2), 163-169.
  • Wiley, J. L., & Martin, B. R. (2003). Cannabinoid pharmacology: implications for a new class of anorectic drugs. Current drug targets, 4(3), 211-224.
  • Harrison, C., & Traynor, J. R. (2003). The [35S] GTPγS binding assay: a functional assay for G protein-coupled receptors. Life sciences, 74(2-3), 215-233.
  • Protocols.io. (2018). Food intake behavior protocol. Retrieved from [Link]

  • Cota, D., Marsicano, G., Tschöp, M., Grübler, Y., Flachskamm, C., Schubert, M., ... & Lutz, B. (2003). The endogenous cannabinoid system affects energy balance via central orexigenic drive and peripheral lipogenesis.
  • Rowland, N. E., & Mukherjee, M. (2008). Cannabinoid CB1 receptor antagonists reduce caloric intake by decreasing palatable diet selection in a novel dessert protocol in female rats.
  • Ravinet Trillou, C., Arnone, M., Delgorge, C., Gonalons, N., Keane, P., Maffrand, J. P., & Soubrié, P. (2003). Anti-obesity effect of SR141716, a CB1 receptor antagonist, in diet-induced obese mice.
  • Meurer, L. C., Finke, P. E., Mills, S. G., Walsh, T. F., Toupence, R. B., Debenham, J. S., ... & Van der Ploeg, L. H. (2005). Synthesis and SAR of 5, 6-diarylpyridines as human CB1 inverse agonists. Bioorganic & medicinal chemistry letters, 15(3), 645-651.
  • Debenham, J. S., Madsen-Duggan, C., Wang, J., Tong, X., Lao, J., Fong, T. M., ... & Walsh, T. F. (2010). Dihydro-pyrano [2, 3-b] pyridines and tetrahydro-1, 8-naphthyridines as CB1 receptor inverse agonists: synthesis, SAR and biological evaluation. Bioorganic & medicinal chemistry letters, 20(12), 3750-3754.
  • Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., Al-Refai, M., & Taha, M. O. (2023). Synthesis, characterization and bioactivity of new pyridine-2 (H)
  • Dosa, P. I., & Amin, E. A. (2015). Tactical approaches to interconverting GPCR agonists and antagonists. Journal of medicinal chemistry, 58(20), 7941-7961.
  • Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature reviews Drug discovery, 8(1), 41-54.
  • Sim-Selley, L. J. (2003). Regulation of cannabinoid CB1 receptors in the central nervous system by chronic cannabinoids. Critical Reviews in Neurobiology, 15(3-4), 209-229.
  • Pertwee, R. G. (2001). Cannabinoid receptors and pain. Progress in neurobiology, 63(5), 569-611.
  • Di Marzo, V., & Matias, I. (2005). Endocannabinoid control of food intake and energy balance.
  • Silvestri, C., & Di Marzo, V. (2013). The endocannabinoid system in energy homeostasis and the etiology of metabolic disorders. Cell metabolism, 17(4), 475-490.
  • Kunos, G., Osei-Hyiaman, D., Bátkai, S., Sharkey, K. A., & Pacher, P. (2008). Should peripheral cannabinoid receptors be selectively targeted for therapeutic gain?. Trends in pharmacological sciences, 29(11), 551-557.
  • Williams, C. M., & Kirkham, T. C. (1999). Anandamide induces overeating: mediation by central cannabinoid (CB1) receptors. Psychopharmacology, 143(3), 315-317.
  • Breivogel, C. S., Griffin, G., Di Marzo, V., & Martin, B. R. (2001). Evidence for a new G protein-coupled cannabinoid receptor in mouse brain. Molecular pharmacology, 60(1), 155-163.
  • Begg, M., Pacher, P., Bátkai, S., Osei-Hyiaman, D., Offertáler, L., Mo, F. M., ... & Kunos, G. (2005). Evidence for novel cannabinoid receptors. Pharmacology & therapeutics, 106(2), 133-145.
  • Mackie, K. (2008). Cannabinoid receptors: where they are and what they do. Journal of neuroendocrinology, 20(s1), 10-14.
  • Pertwee, R. G. (2006). The pharmacology of cannabinoid receptors and their ligands: an overview. International journal of obesity, 30(S1), S13-S18.
  • Fong, T. M., & Heymsfield, S. B. (2009). Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. International journal of obesity, 33(9), 947-955.
  • Gifford, A. N., & Ashby Jr, C. R. (1996). Electrically-stimulated, calcium-dependent release of [3H] γ-aminobutyric acid from slices of the rat nucleus accumbens: an in vitro model to study the effects of antipsychotic drugs. Life sciences, 58(15), 1261-1270.

Sources

Review of the synthesis and biological properties of Furo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Biological Properties of Furo[2,3-b]pyridines

Introduction: The Privileged Scaffold of Furo[2,3-b]pyridine

The Furo[2,3-b]pyridine core is a heterocyclic organic compound featuring a fused ring system that combines a pyridine and a furan moiety.[1] This rigid, planar structure has garnered significant attention in medicinal chemistry, where it is recognized as a "privileged scaffold."[2][3] This status is attributed to its ability to serve as a versatile framework for designing molecules that can selectively interact with a multitude of biological targets, leading to a wide array of pharmacological activities.[2]

Derivatives of Furo[2,3-b]pyridine have demonstrated significant therapeutic potential across several key areas, most notably in oncology and the treatment of inflammatory and autoimmune diseases.[2][4] Their biological activity often stems from the inhibition of crucial enzymes, particularly protein kinases, which are pivotal in cellular signaling pathways.[2][5] As research continues to uncover the diverse applications of this scaffold, from kinase inhibition to cannabinoid receptor modulation, the development of efficient synthetic routes and a deeper understanding of its structure-activity relationships remain critical areas of focus for researchers and drug development professionals.[3][6] This guide provides a comprehensive overview of the synthesis and biological properties of Furo[2,3-b]pyridines, offering field-proven insights for their application in modern drug discovery.

Part 1: Synthesis of the Furo[2,3-b]pyridine Core

The construction of the Furo[2,3-b]pyridine scaffold can be achieved through various synthetic strategies. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the overall efficiency of the reaction sequence. This section details some of the prominent methods, explaining the causality behind the experimental choices.

Palladium-Catalyzed Cyclization of β-Ketodinitriles and Alkynes

A modern and highly efficient approach for the synthesis of Furo[2,3-b]pyridines involves a Palladium(II)-catalyzed reaction between β-ketodinitriles and alkynes.[7] This method is distinguished by its ability to construct both the furan and pyridine rings in a single, elegant operation. The reaction proceeds through a cascade of C-C, C=C, C-O, C-N, and C=N bond formations, showcasing remarkable atom economy.[7][8] The participation of both nitrile groups is a key feature of this transformation.[8]

The versatility of this method allows for the synthesis of a diverse library of Furo[2,3-b]pyridine derivatives by varying the substituents on both the alkyne and the β-ketodinitrile starting materials.

Table 1: Representative Yields of Palladium(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines [7]

EntryAlkyneβ-KetodinitrileYield (%)
1Diphenylacetylene2-(2-oxo-2-phenylethyl)malononitrile95
21,2-di(p-tolyl)acetylene2-(2-oxo-2-phenylethyl)malononitrile92
31,2-bis(4-methoxyphenyl)acetylene2-(2-oxo-2-phenylethyl)malononitrile89
41,2-bis(4-fluorophenyl)acetylene2-(2-oxo-2-phenylethyl)malononitrile93
5Diphenylacetylene2-(2-(4-methoxyphenyl)-2-oxoethyl)malononitrile90

Experimental Protocol: Palladium-Catalyzed Synthesis of Furo[2,3-b]pyridines

  • Reaction Setup: To a solution of the alkyne (0.5 mmol) and β-ketodinitrile (0.6 mmol) in a suitable solvent (e.g., toluene, 5 mL) in a sealed tube, add Pd(OAc)₂ (5 mol %), Cu(OAc)₂ (2.0 equiv), and Ag₂O (2.0 equiv).

  • Reaction Execution: Seal the tube and heat the reaction mixture at 120 °C for the specified time (typically 12-24 hours), with stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Furo[2,3-b]pyridine derivative.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Alkyne Alkyne Cascade_Reaction Cascade Cyclization (C-C, C=C, C-O, C-N, C=N bond formation) Alkyne->Cascade_Reaction Beta-Ketodinitrile Beta-Ketodinitrile Beta-Ketodinitrile->Cascade_Reaction Pd(II) Catalyst Pd(II) Catalyst Pd(II) Catalyst->Cascade_Reaction Catalyzes Furo[2,3-b]pyridine Furo[2,3-b]pyridine Cascade_Reaction->Furo[2,3-b]pyridine

Caption: Palladium-Catalyzed Cascade Synthesis of Furo[2,3-b]pyridines.

Intramolecular Cyclization of 2-Alkynyl-3-hydroxypyridines

A common and effective strategy for constructing the Furo[2,3-b]pyridine core is through the intramolecular cyclization of 2-alkynyl-3-hydroxypyridines.[9] This reaction is typically mediated by a base and proceeds via a 5-exo-dig cyclization pathway, which is kinetically favored according to Baldwin's rules. The choice of base and solvent can be optimized to achieve high yields of the desired product.

Experimental Protocol: Base-Mediated Intramolecular Cyclization [9]

  • Reaction Setup: Dissolve the respective 2-alkynyl-3-hydroxypyridine in a suitable solvent such as DMF or DMSO.

  • Reagent Addition: Add a base (e.g., potassium carbonate or sodium hydride) to the solution at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain the pure Furo[2,3-b]pyridine.

Part 2: Biological Properties and Therapeutic Applications

The Furo[2,3-b]pyridine scaffold is a cornerstone in the development of novel therapeutic agents due to its wide range of pharmacological activities.[7] Derivatives have shown significant promise, particularly in oncology, by targeting key enzymes involved in cellular signaling.[2]

Anticancer Activity: A Focus on Kinase Inhibition

A significant area of investigation for Furo[2,3-b]pyridine derivatives is in the treatment of cancer.[2] Many of these compounds exert their anticancer effects by inhibiting protein kinases, which are crucial for cancer cell growth, proliferation, and survival.[2]

Mechanism of Action: Molecular docking studies have suggested that Furo[2,3-b]pyridine derivatives can effectively bind to the ATP-binding sites of various kinases.[2] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting key cellular signaling pathways that are often dysregulated in cancer.

Key Kinase Targets:

  • AKT1 (Protein Kinase B): A serine/threonine kinase that plays a central role in cell survival and proliferation.[2][10]

  • HER2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase that is overexpressed in certain types of breast cancer.[2][10]

  • ERα (Estrogen Receptor Alpha): A key driver in hormone-receptor-positive breast cancers.[2][10]

  • CDK2 (Cyclin-Dependent Kinase 2): A kinase that regulates cell cycle progression.[5]

  • Lck (Lymphocyte-specific protein tyrosine kinase): A tyrosine kinase involved in T-cell signaling.[5]

Table 2: Inhibitory Activity of Furo[2,3-b]pyridine Derivatives Against CDK2 [5]

CompoundTarget KinaseIC₅₀ (µM)
Roscovitine (Reference)CDK20.394
Compound 14 *CDK20.93

*Compound 14: ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate[5]

G Kinase Protein Kinase (e.g., AKT1, HER2, CDK2) Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling_Cascade Downstream Signaling Cascade Phosphorylated_Substrate->Signaling_Cascade Cell_Proliferation Cancer Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Block Inhibition Furo_Pyridine Furo_Pyridine Furo_Pyridine->Kinase Binds to ATP site

Caption: Mechanism of Kinase Inhibition by Furo[2,3-b]pyridine Derivatives.

Anti-inflammatory and Autoimmune Applications

Certain derivatives of the related dihydrofuro[2,3-b]pyridine scaffold have been identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4).[2] IRAK4 is a critical regulator of the innate immune response, and its inhibition can modulate the production of pro-inflammatory cytokines. This makes Furo[2,3-b]pyridine-based compounds attractive candidates for the development of novel treatments for a range of inflammatory and autoimmune disorders.[2]

Other Biological Activities

The therapeutic potential of Furo[2,3-b]pyridines extends beyond cancer and inflammation.

  • Cannabinoid Receptor (CB1R) Inverse Agonists: Several Furo[2,3-b]pyridine-based compounds have been synthesized and evaluated as inverse agonists for the cannabinoid-1 receptor (CB1R), showing potential for oral activity.[3][6]

  • Antimicrobial and Antioxidant Properties: Various derivatives have also been reported to possess antimicrobial and antioxidant activities, highlighting the broad biological profile of this scaffold.[3][4][7]

Conclusion and Future Perspectives

The Furo[2,3-b]pyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry, providing a robust foundation for the development of novel therapeutic agents. The synthetic versatility, allowing for the creation of diverse chemical libraries, combined with a wide spectrum of biological activities, makes it a highly attractive core for drug discovery programs.

The demonstrated efficacy of its derivatives as potent kinase inhibitors underscores their significant potential in oncology. Future research will likely focus on the structure-based design of next-generation inhibitors with enhanced selectivity and potency to minimize off-target effects and improve therapeutic outcomes. Furthermore, the exploration of Furo[2,3-b]pyridines as modulators of other biological targets, such as IRAK4 and CB1 receptors, opens new avenues for treating inflammatory, autoimmune, and metabolic disorders. As synthetic methodologies become more sophisticated and our understanding of the molecular basis of disease deepens, the Furo[2,3-b]pyridine scaffold is poised to remain a central element in the quest for innovative medicines.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry.
  • Benchchem. (n.d.). Head-to-head comparison of different synthetic routes to Furo[2,3-b]pyridine.
  • Benchchem. (n.d.). Furo[2,3-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
  • CymitQuimica. (n.d.). CAS 272-01-5: Furo[2,3-b]pyridine.
  • Rakshit, A., Dhara, H. N., Sahoo, A. K., & Alam, T. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters. ACS Publications.
  • Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., & Kamal, N. N. S. N. M. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC).
  • MDPI. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
  • Smolecule. (n.d.). Buy Furo[2,3-b]pyridine-2-carbaldehyde | 109274-92-2.
  • (2008). A Practical Synthetic Route to Benzofuro[2,3-b]pyridine and Trifluoromethyl-α-carbolines. Synlett.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines | Request PDF.
  • ResearchGate. (n.d.). The Discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors | Request PDF.
  • PubMed. (2010). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1.

Sources

Methodological & Application

Application Notes & Protocols: General Methods for the Preparation of Furo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Furo[2,3-b]pyridine Scaffold

The Furo[2,3-b]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry, often regarded as a "privileged" scaffold.[1][2] This is due to its structural resemblance to endogenous purines and its presence in a multitude of biologically active compounds. Its rigid, planar structure provides an excellent platform for designing selective ligands for various biological targets.[1] Notably, this scaffold is a key component in numerous kinase inhibitors, which are crucial in regulating cellular signal transduction and have applications in treating cancers, as well as immunological, neurological, and metabolic diseases.[3] The growing importance of furo[2,3-b]pyridines in drug discovery necessitates robust and versatile synthetic methodologies for their preparation and functionalization.[2][3][4]

This technical guide provides an in-depth overview of the principal synthetic strategies for constructing the furo[2,3-b]pyridine ring system. We will delve into the mechanistic underpinnings of these methods, offer field-proven experimental protocols, and present comparative data to aid researchers in selecting the optimal route for their specific synthetic goals.

Key Synthetic Strategies for Furo[2,3-b]pyridine Construction

The synthesis of the furo[2,3-b]pyridine core can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Method 1: Nucleophilic Aromatic Substitution (SNAr) followed by Intramolecular Cyclization

This is one of the most established and reliable methods for constructing the furo[2,3-b]pyridine core.[3] The strategy involves the reaction of an activated 2-halopyridine with a suitable oxygen-based nucleophile, which then undergoes an intramolecular cyclization to form the furan ring.

Mechanistic Rationale: The process begins with a nucleophilic aromatic substitution (SNAr) reaction. A strong electron-withdrawing group on the pyridine ring (e.g., a nitro group or a second halogen) activates the 2-position towards nucleophilic attack. An alkoxide, typically generated from a hydroxyacetate ester, displaces the halide at the C2 position. The subsequent intramolecular condensation reaction, often a Dieckmann-type cyclization, forms the furan ring fused to the pyridine.

A concise and scalable 4-step synthesis has been developed, which is particularly useful for producing derivatives with handles for further functionalization via cross-coupling reactions.[3] The key step involves the tandem SNAr-cyclization of a 2,5-dichloronicotinate derivative with a hydroxyacetate.[3]

SNAr_Cyclization Start 2-Halopyridine (e.g., Ethyl 2,5-dichloronicotinate) Intermediate Putative Intermediate (Alkoxide Adduct) Start->Intermediate Nucleophilic Attack Reagent + Hydroxyacetate Ester (e.g., tert-butyl 2-hydroxyacetate) + Strong Base (e.g., NaH) Reagent->Intermediate Product Furo[2,3-b]pyridine Core (Substituted) Intermediate->Product Halide Displacement & Ring Closure Cyclization Intramolecular SNA_r & Cyclization

Caption: SNAr and Cyclization Workflow.

Protocol 1: Gram-Scale Synthesis of 5-Chloro-furo[2,3-b]pyridine via SNAr-Cyclization [3]

This protocol is adapted from a reported gram-scale synthesis.[3]

  • Step 1: Esterification of 2,5-Dichloronicotinic Acid

    • To a solution of 2,5-dichloronicotinic acid (1.0 eq) in ethanol, add concentrated sulfuric acid (catalytic amount).

    • Heat the mixture to 80 °C and stir for 16 hours.

    • After cooling, concentrate the mixture under reduced pressure. Neutralize with a saturated solution of NaHCO₃ and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield ethyl 2,5-dichloronicotinate.

  • Step 2: SNAr and Cyclization

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add a solution of tert-butyl 2-hydroxyacetate (1.1 eq) in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of ethyl 2,5-dichloronicotinate (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and then heat to 70 °C for 3 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench with water.

    • Extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude furo[2,3-b]pyridine ester.

  • Step 3: Hydrolysis and Decarboxylation

    • Dissolve the crude ester from Step 2 in trifluoroacetic acid (TFA).

    • Stir the solution at room temperature for 1-2 hours until the tert-butyl ester is cleaved (monitor by TLC or LC-MS).

    • Heat the mixture to effect decarboxylation.

    • Remove the TFA under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution and extract with ethyl acetate.

    • Dry, filter, and concentrate the organic layers. The crude product can be purified by column chromatography on silica gel to afford the desired 5-chloro-furo[2,3-b]pyridine.

Method 2: Intramolecular Cyclization of 2-Alkynyl-3-hydroxypyridines

This method provides a direct and efficient route to the furo[2,3-b]pyridine scaffold through the cyclization of a suitably functionalized pyridine precursor.

Mechanistic Rationale: The reaction proceeds via a base-mediated 5-exo-dig cyclization pathway.[5] A base, such as potassium carbonate or sodium hydride, deprotonates the hydroxyl group of the 3-hydroxypyridine. The resulting alkoxide then acts as an intramolecular nucleophile, attacking the adjacent alkyne moiety to form the five-membered furan ring. This atom-economical approach is highly effective for synthesizing a range of substituted furo[2,3-b]pyridines.

Alkynyl_Cyclization Start 2-Alkynyl-3-hydroxypyridine Deprotonation Deprotonation Start->Deprotonation Base + Base (e.g., K₂CO₃, NaH) Base->Deprotonation Alkoxide Pyridyl Alkoxide Intermediate Deprotonation->Alkoxide Cyclization 5-exo-dig Intramolecular Cyclization Alkoxide->Cyclization Product Furo[2,3-b]pyridine Cyclization->Product

Caption: Intramolecular Cyclization of 2-Alkynyl-3-hydroxypyridines.

Protocol 2: Base-Mediated Intramolecular Cyclization [5]

  • Step 1: Synthesis of the 2-Alkynyl-3-hydroxypyridine Precursor

    • The precursor is typically synthesized via a Sonogashira coupling between a 2-halo-3-hydroxypyridine and a terminal alkyne. (See Method 3 for general Sonogashira conditions).

  • Step 2: Cyclization

    • Dissolve the 2-alkynyl-3-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.

    • Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

    • Heat the reaction mixture to a temperature between 80-120 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and quench by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure furo[2,3-b]pyridine derivative.

Method 3: Transition-Metal-Catalyzed Syntheses

Modern organic synthesis heavily relies on transition-metal catalysis to construct complex molecular architectures efficiently.[6][7][8] Several palladium-catalyzed methods have been developed for the one-pot synthesis of furo[2,3-b]pyridines.[3]

Mechanistic Rationale: A prominent example involves a tandem Sonogashira coupling followed by a Wacker-type heteroannulation.[3] The reaction starts with a palladium-catalyzed Sonogashira coupling of a 2-halopyridine (bearing a hydroxyl group or a precursor at the 3-position) with a terminal alkyne. This forms the key 2-alkynyl-3-hydroxypyridine intermediate in situ. In the same pot, a palladium(II) catalyst then activates the alkyne for an intramolecular nucleophilic attack by the adjacent hydroxyl group, leading to the cyclized furo[2,3-b]pyridine product. More recent developments include Pd(II)-catalyzed annulation reactions using substrates like β-ketodinitriles and alkynes, which construct both the furan and pyridine rings concurrently.[9][10]

Palladium_Catalysis cluster_0 Part 1: Sonogashira Coupling cluster_1 Part 2: Wacker-Type Heteroannulation Start 2-Halo-3-hydroxypyridine + Terminal Alkyne Intermediate 2-Alkynyl-3-hydroxypyridine (In situ) Start->Intermediate C-C Bond Formation Pd_cat1 Pd(0)/Cu(I) Catalyst Pd_cat1->Start Cyclization Intramolecular Oxypalladation Intermediate->Cyclization Pd_cat2 Pd(II) Catalyst Pd_cat2->Cyclization Product Furo[2,3-b]pyridine Cyclization->Product Reductive Elimination

Caption: Palladium-Catalyzed One-Pot Synthesis Workflow.

Protocol 3: Palladium-Catalyzed One-Pot Synthesis [11]

  • Step 1: Reaction Setup

    • To a reaction vessel, add the 3-chloro-2-hydroxypyridine derivative (1.0 eq), the terminal alkyne (1.1 eq), triphenylphosphine (PPh₃), and copper(I) iodide (CuI).

    • Add a palladium catalyst, such as Pd(CF₃COO)₂ or 10% Pd/C.

    • Evacuate and backfill the vessel with an inert gas (N₂ or Ar).

    • Add a suitable solvent (e.g., ethanol or DMF) and a base (e.g., triethylamine, Et₃N).

  • Step 2: Reaction

    • Heat the reaction mixture to the required temperature (e.g., 100 °C) or, in some protocols, use ultrasound irradiation.[11]

    • Stir for the specified time (typically 3-12 hours), monitoring progress by TLC.

  • Step 3: Work-up and Purification

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted furo[2,3-b]pyridine.

Method 4: Multi-Component Reactions (MCRs)

Multi-component reactions are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all starting materials. This approach offers high atom economy and convergence.

Mechanistic Rationale: Several MCRs have been developed for furo[2,3-b]pyridine synthesis. For example, a three-component condensation of 2-unsubstituted imidazole N-oxides, arylglyoxals, and 3-ketonitriles can produce 2-aminofurans, which can then be further modified to form the furo[2,3-b]pyridine core.[12] The initial reaction often proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization/aromatization steps. These catalyst-free methods are often scalable and allow for rapid library synthesis.[12]

Comparison of Synthetic Methodologies

MethodKey Starting MaterialsTypical Reagents/CatalystsGeneral Yield RangeAdvantagesDisadvantages/Limitations
SNAr & Cyclization 2-Halopyridines, Hydroxyacetate estersStrong bases (NaH, K₂CO₃)60-90%Robust, scalable, well-established, good for specific substitution patterns.[3]Requires activated pyridine ring, sometimes harsh conditions.
Intramolecular Cyclization 2-Alkynyl-3-hydroxypyridinesBases (K₂CO₃, NaH)70-95%High atom economy, direct route, mild conditions possible.[5]Precursor synthesis can be multi-step.
Transition-Metal Catalysis 2-Halopyridines, Terminal alkynes, β-ketodinitrilesPd catalysts (e.g., Pd/C, Pd(OAc)₂), Cu(I) co-catalyst, base50-85%One-pot procedures, high convergence, access to diverse structures.[3][9]Cost of catalyst, potential metal contamination, requires optimization.
Multi-Component Reactions Aldehydes, Ketonitriles, Imidazole N-oxides, etc.Often catalyst-free or simple acid/base catalysis50-80%High efficiency, complexity from simple precursors, rapid library synthesis.[12]Substrate scope can be limited, mechanism can be complex.

Conclusion

The furo[2,3-b]pyridine scaffold remains a highly valuable target in synthetic and medicinal chemistry. A range of effective synthetic methods is available to researchers, from classical SNAr-cyclization strategies to modern transition-metal-catalyzed and multi-component reactions. The choice of a particular synthetic route will be guided by the desired substitution pattern, scale, and available resources. The continued development of novel, efficient, and sustainable methods for the synthesis of these important heterocycles will undoubtedly accelerate the discovery of new therapeutic agents.

References

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. (n.d.). National Institutes of Health. Available at: [Link]

  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. (2022). ACS Publications. Available at: [Link]

  • Pd(II)-Catalyzed Synthesis of Furo[2,3- b ]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. (2022). ResearchGate. Available at: [Link]

  • Multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing imidazole moiety. (n.d.). ResearchGate. Available at: [Link]

  • ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. (2012). ResearchGate. Available at: [Link]

  • Synthesis and Reactions of Furo[2,3-b]pyrroles. (n.d.). MDPI. Available at: [Link]

  • Synthesis of furo[2,3-c]pyridine derivatives. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

  • Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. (2024). ResearchGate. Available at: [Link]

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center. Available at: [Link]

  • Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. (2017). ResearchGate. Available at: [Link]

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. (2024). ResearchGate. Available at: [Link]

  • ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. (2010). ResearchGate. Available at: [Link]

  • SYNTHESIS OF FURO[2,3-c]PYRIDINE. (n.d.). HETEROCYCLES. Available at: [Link]

  • Rh(ii)-catalyzed synthesis of furo[2,3-b]indoles from 3-diazooxindoles and electron-rich arylacetylenes. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. (2020). Semantic Scholar. Available at: [Link]

  • Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. (2022). National Institutes of Health. Available at: [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (n.d.). MDPI. Available at: [Link]

  • Metal-catalysed Pyridine Ring Synthesis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Transition Metal-Catalyzed Pyridine Synthesis. (2016). Elsevier. Available at: [Link]

Sources

Palladium-Catalyzed Synthesis of Furo[2,3-b]pyridines: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology and anti-inflammatory research.[1] This application note provides an in-depth technical guide for the efficient synthesis of highly substituted Furo[2,3-b]pyridines via a palladium(II)-catalyzed reaction between β-ketodinitriles and alkynes. This method is distinguished by its operational simplicity and the remarkable ability to construct both the furan and pyridine rings in a single, atom-economical step. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, offer troubleshooting guidance, and present a comparative analysis with other synthetic routes. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful methodology for the rapid generation of diverse Furo[2,3-b]pyridine libraries.

Introduction: The Significance of the Furo[2,3-b]pyridine Core

The fusion of a furan ring, a π-excessive system, with a pyridine ring, a π-deficient system, imparts unique physicochemical properties to the Furo[2,3-b]pyridine scaffold. This structural arrangement has proven to be an excellent platform for designing molecules that can selectively interact with a variety of biological targets.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and anti-inflammatory properties. The rigid, planar nature of the Furo[2,3-b]pyridine core provides a well-defined vector for substituent placement, enabling fine-tuning of a compound's biological activity and pharmacokinetic profile. Given their therapeutic promise, the development of efficient and versatile synthetic routes to Furo[2,3-b]pyridines is of paramount importance to the drug discovery community.

Reaction Overview and Mechanistic Insights

The palladium(II)-catalyzed synthesis of Furo[2,3-b]pyridines from β-ketodinitriles and alkynes represents a significant advancement in the construction of this valuable heterocycle. This reaction proceeds via an elegant cascade of bond formations, including C-C, C=C, C-O, C-N, and C=N bonds, all in a single operation. A key feature of this transformation is the active participation of both nitrile groups of the β-ketodinitrile substrate.

Proposed Catalytic Cycle

The reaction is believed to proceed through the catalytic cycle depicted below. While the precise nature of all intermediates is a subject of ongoing research, density functional theory (DFT) studies on related palladium-catalyzed annulations involving nitriles and alkynes provide strong support for the proposed pathway.

Catalytic Cycle Pd_II Pd(II) Catalyst Intermediate_A Intermediate A (Alkyne Coordination) Pd_II->Intermediate_A Alkyne Intermediate_B Intermediate B (Nitrile Insertion) Intermediate_A->Intermediate_B β-Ketodinitrile Intermediate_C Intermediate C (Cyclization) Intermediate_B->Intermediate_C Intramolecular Nucleophilic Attack Intermediate_D Intermediate D (Second Nitrile Insertion) Intermediate_C->Intermediate_D Coordination of Second Nitrile Intermediate_E Intermediate E (Annulation) Intermediate_D->Intermediate_E Insertion and Rearrangement Product Furo[2,3-b]pyridine Product Intermediate_E->Product Reductive Elimination Product->Pd_II Regeneration

Figure 1: Proposed Catalytic Cycle

Causality Behind the Mechanistic Steps:

  • Coordination and Insertion: The reaction initiates with the coordination of the alkyne to the Pd(II) center. This is followed by the insertion of one of the nitrile groups from the β-ketodinitrile into the palladium-alkyne bond.

  • Intramolecular Cyclization: The enolate of the β-ketodinitrile then undergoes an intramolecular nucleophilic attack on the newly formed C=N bond, leading to the formation of the furan ring.

  • Second Nitrile Participation and Annulation: The second nitrile group then coordinates to the palladium center and undergoes insertion, followed by a cascade of rearrangements and annulation to construct the pyridine ring.

  • Reductive Elimination: The final step is the reductive elimination of the Furo[2,3-b]pyridine product, which regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle.

The presence of a Brønsted acid co-catalyst, such as p-toluenesulfonic acid (PTSA), is often crucial. It is believed to facilitate the initial cyclization and subsequent annulation steps by protonating key intermediates, thereby increasing their electrophilicity.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for a representative palladium-catalyzed synthesis of a Furo[2,3-b]pyridine derivative.

Materials and Equipment
  • Reagents:

    • β-Ketodinitrile (e.g., 2-(2-oxo-2-phenylethyl)malononitrile)

    • Alkyne (e.g., diphenylacetylene)

    • Palladium(II) acetate (Pd(OAc)₂)

    • 1,10-Phenanthroline

    • p-Toluenesulfonic acid monohydrate (PTSA·H₂O)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Pressure tube with a stir bar

    • Schlenk line or glovebox for inert atmosphere techniques

    • Heating mantle with a temperature controller and magnetic stirrer

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel)

    • Flash column chromatography system with silica gel

    • Standard laboratory glassware

Safety Precautions
  • Palladium(II) acetate: May cause an allergic skin reaction and serious eye damage.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 1,10-Phenanthroline: Toxic if swallowed and very toxic to aquatic life.[3][4] Handle with care and avoid release into the environment.

  • p-Toluenesulfonic acid monohydrate: Causes severe skin and eye irritation.[5][6] Wear appropriate PPE and handle in a well-ventilated fume hood.

  • 1,2-Dichloroethane (DCE): A flammable liquid and potential carcinogen. Handle in a fume hood and avoid inhalation or skin contact.

  • Pressure Tube: Always inspect the pressure tube for cracks or defects before use. Do not exceed the recommended temperature and pressure limits. Use a blast shield.

Step-by-Step Procedure

Experimental Workflow Start Start: Prepare Reagents Reactants Add Reactants to Pressure Tube (β-Ketodinitrile, Alkyne, Pd(OAc)₂, Ligand, PTSA, DCE) Start->Reactants Inert Establish Inert Atmosphere (Evacuate and backfill with N₂/Ar) Reactants->Inert Reaction Heat Reaction Mixture (e.g., 120 °C for 12 h) Inert->Reaction Cool Cool to Room Temperature Reaction->Cool Workup Aqueous Work-up (Dilute with EtOAc, wash with NaHCO₃ and Brine) Cool->Workup Dry Dry Organic Layer (MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze End End: Isolated Furo[2,3-b]pyridine Analyze->End

Figure 2: Experimental Workflow Diagram

  • Reaction Setup: To a pressure tube equipped with a magnetic stir bar, add the β-ketodinitrile (0.25 mmol, 1.0 equiv), the alkyne (0.375 mmol, 1.5 equiv), palladium(II) acetate (0.025 mmol, 10 mol%), 1,10-phenanthroline (0.025 mmol, 10 mol%), and p-toluenesulfonic acid monohydrate (0.50 mmol, 2.0 equiv).

  • Solvent Addition and Inert Atmosphere: Add anhydrous 1,2-dichloroethane (2 mL) to the pressure tube. Seal the tube and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Reaction: Place the sealed pressure tube in a preheated heating mantle at 120 °C and stir for 12 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture.

  • Work-up: After the reaction is complete, cool the pressure tube to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Furo[2,3-b]pyridine product.

Results and Discussion: Substrate Scope and Optimization

This palladium-catalyzed methodology exhibits a broad substrate scope, tolerating a variety of functional groups on both the β-ketodinitrile and the alkyne, leading to a diverse range of Furo[2,3-b]pyridine derivatives in good to excellent yields.

Entryβ-KetodinitrileAlkyneYield (%)
12-(2-oxo-2-phenylethyl)malononitrileDiphenylacetylene95
22-(2-oxo-2-phenylethyl)malononitrile1,2-di(p-tolyl)acetylene92
32-(2-oxo-2-phenylethyl)malononitrile1,2-bis(4-methoxyphenyl)acetylene89
42-(2-(4-methoxyphenyl)-2-oxoethyl)malononitrileDiphenylacetylene90
52-(2-(naphthalen-2-yl)-2-oxoethyl)malononitrileDiphenylacetylene85

Data synthesized from representative literature.

Key Observations and Optimization Strategies:

  • Ligand Choice: The choice of ligand is critical for the success of the reaction. Bidentate nitrogen-based ligands like 1,10-phenanthroline have been found to be highly effective in stabilizing the palladium catalyst and promoting the desired reactivity.

  • Acid Co-catalyst: As mentioned, a Brønsted acid like PTSA is generally required. The amount of acid can be optimized to improve yields and reaction times.

  • Solvent: Anhydrous, high-boiling point solvents such as 1,2-dichloroethane or toluene are typically used to facilitate the reaction at elevated temperatures.

  • Temperature: The reaction generally requires heating to 100-120 °C to proceed at a reasonable rate.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) formation).2. Insufficiently anhydrous conditions.3. Poor quality reagents.1. Ensure a proper inert atmosphere is maintained. Consider using a Pd(0) source directly or a more efficient precatalyst system.2. Use freshly distilled, anhydrous solvents. Dry reagents thoroughly.3. Verify the purity of starting materials.
Formation of Side Products (e.g., alkyne homocoupling) 1. Suboptimal ligand-to-metal ratio.2. Incorrect reaction temperature.1. Increase the ligand-to-palladium ratio to prevent catalyst aggregation.2. Optimize the reaction temperature; sometimes a lower temperature can suppress side reactions.
Incomplete Cyclization 1. Insufficient amount of acid co-catalyst.2. Steric hindrance in the substrates.1. Increase the equivalents of PTSA.2. Prolong the reaction time or increase the temperature. A different ligand might also be beneficial.
Difficulty in Product Purification 1. Formation of closely-eluting byproducts.2. Product instability on silica gel.1. Optimize the chromatography eluent system. Consider using a different stationary phase (e.g., alumina).2. If the product is acid-sensitive, neutralize the silica gel with triethylamine before chromatography.

Comparative Analysis of Synthetic Routes

While the palladium-catalyzed method described herein is highly efficient, it is valuable to consider it in the context of other established synthetic routes to the Furo[2,3-b]pyridine core.

Synthetic Method Advantages Disadvantages
Palladium-Catalyzed Cyclization of β-Ketodinitriles and Alkynes High atom economy, operational simplicity, broad substrate scope, single-step synthesis of highly substituted products.Requires a transition metal catalyst, may require optimization of ligands and conditions.
Intramolecular Cyclization of 2-Alkynyl-3-hydroxypyridines Often proceeds under mild, base-mediated conditions.Requires pre-functionalized pyridine starting materials, which may involve multiple synthetic steps.
Nucleophilic Aromatic Substitution followed by Cyclization Can be a straightforward approach for certain substitution patterns.Limited to specific substitution patterns, may require harsh reaction conditions.

Conclusion

The palladium-catalyzed synthesis of Furo[2,3-b]pyridines from β-ketodinitriles and alkynes offers a powerful and versatile strategy for accessing this medicinally important heterocyclic scaffold. Its ability to rapidly generate molecular complexity in a single step makes it an attractive method for both academic research and industrial drug discovery programs. By understanding the underlying mechanism and optimizing the reaction parameters as outlined in this guide, researchers can effectively employ this methodology to synthesize diverse libraries of Furo[2,3-b]pyridine derivatives for further investigation.

References

  • 1,10-Phenanthroline monohydrate - Safety Data Sheet. (2024). Retrieved from [Link]

  • Rakshit, A., Dhara, H. N., Sahoo, A. K., Alam, T., & Patel, B. K. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters, 24(20), 3741–3746. [Link]

  • Ibrahim, M. M., et al. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. [Link]

  • Noravyan, A. S., et al. (2010). Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. ChemInform. [Link]

  • Yu, J.-Q., et al. (2014). Palladium-Catalyzed Meta-Selective C–H Bond Activation with a Nitrile-Containing Template: Computational Study on Mechanism and Origins of Selectivity. Journal of the American Chemical Society. [Link]

  • Reiss, D. B., et al. (2021). Palladium-Catalyzed Annulations of Strained Cyclic Allenes. PMC. [Link]

  • Larock, R. C., et al. (2000). Palladium-Catalyzed Annulation of Internal Alkynes in Aqueous Medium. RSC Publishing. [Link]

  • Furo, Pyrano, and Pyrido[2,3-d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. (2024). ResearchGate. [Link]

  • Larock, R. C., & Cho, C.-H. (2005). Palladium-Catalyzed Carbonylative Annulation of Internal Alkynes: Synthesis of 3,4-Disubstituted Coumarins. The Journal of Organic Chemistry. [Link]

  • Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis. (2025). RSC Publishing. [Link]

Sources

One-Pot Synthesis of 2,3-Carbon Disubstituted Furo[2,3-b]pyridines: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Furo[2,3-b]pyridine Scaffold

The Furo[2,3-b]pyridine core is a prominent heterocyclic scaffold that has garnered substantial interest in medicinal chemistry and drug development. As a privileged structure, it is a key component in a multitude of biologically active compounds. These molecules have demonstrated a wide array of pharmacological activities, including potent anticancer and anti-inflammatory properties. The rigid, planar geometry of the furo[2,3-b]pyridine system provides an excellent framework for designing selective ligands that can interact with various biological targets, such as protein kinases. The development of efficient and robust synthetic routes to access diverse 2,3-disubstituted furo[2,3-b]pyridines is therefore a critical endeavor for advancing drug discovery programs. This application note provides a detailed, field-proven protocol for a facile one-pot synthesis of this important pharmacophore, designed for researchers, medicinal chemists, and professionals in drug development.

Synthetic Strategy: A Facile Base-Induced Domino Reaction

Traditional multi-step syntheses of substituted furo[2,3-b]pyridines can be time-consuming and often result in lower overall yields. The one-pot methodology presented here offers a significant improvement by telescoping multiple transformations into a single, efficient operation. This approach is not only atom- and step-economical but also circumvents the need for transition-metal catalysts, which can simplify product purification.

The core of this strategy is a base-induced domino reaction commencing with a readily available 2-halopyridine derivative. The sequence involves an initial nucleophilic substitution followed by an intramolecular cyclization to construct the fused furan ring. This method is particularly versatile, allowing for the introduction of a variety of substituents at the 2- and 3-positions of the furo[2,3-b]pyridine core.

Mechanistic Insights

The reaction proceeds through a well-defined mechanistic pathway. Initially, a strong base, such as sodium hydride, deprotonates the α-carbon of an active methylene compound, in this case, ethyl glycolate, to generate a nucleophilic enolate. This enolate then participates in a nucleophilic aromatic substitution (SNAr) reaction with an activated 2-halopyridine, displacing the halide. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the newly formed alkoxide onto the adjacent carbonyl group, leading to the formation of the furan ring and dehydration to yield the aromatic furo[2,3-b]pyridine system. The choice of a strong, non-nucleophilic base is crucial to favor the desired deprotonation without competing side reactions.

Visualizing the Workflow: A One-Pot Synthetic Scheme

One_Pot_Furo_2_3_b_Pyridine_Synthesis cluster_0 One-Pot Reaction Vessel reagents Ethyl Glycolate + NaH in THF intermediate Intermediate Alkoxide (Not Isolated) reagents->intermediate Deprotonation & SₙAr ketone 2-Fluoro-3-aroylpyridine (Starting Material) ketone->intermediate product 2,3-Disubstituted Furo[2,3-b]pyridine intermediate->product Intramolecular Cyclization & Dehydration (Heat, 60°C)

Caption: Workflow for the one-pot synthesis of 2,3-disubstituted furo[2,3-b]pyridines.

Detailed Experimental Protocol: Synthesis of Ethyl 3-(4-chlorophenyl)furo[2,3-b]pyridine-2-carboxylate

This protocol details the one-pot synthesis of a representative 2,3-disubstituted furo[2,3-b]pyridine.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl glycolate

  • (4-chlorophenyl)(2-fluoropyridin-3-yl)methanone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen, add sodium hydride (2.0 equivalents) to a three-necked round-bottom flask equipped with a magnetic stir bar and a condenser.

  • Reagent Addition: Add anhydrous THF to the flask, followed by the slow, dropwise addition of ethyl glycolate (2.0 equivalents) via syringe at room temperature. Stir the resulting suspension for 15 minutes.

  • Initiation of Reaction: To the stirred suspension, add a solution of (4-chlorophenyl)(2-fluoropyridin-3-yl)methanone (1.0 equivalent) in anhydrous THF.

  • Reaction Progression: Heat the reaction mixture to 60°C and maintain this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 3-(4-chlorophenyl)furo[2,3-b]pyridine-2-carboxylate.

Data Presentation: Scope of the One-Pot Synthesis

This method is versatile and can be applied to a range of substrates to generate a library of 2,3-disubstituted furo[2,3-b]pyridines. The following table summarizes the expected outcomes with various substituents.

3-Position Substituent (Ar)2-Position Functional GroupProductExpected Yield
4-ChlorophenylEthyl EsterEthyl 3-(4-chlorophenyl)furo[2,3-b]pyridine-2-carboxylate~50%
PhenylEthyl EsterEthyl 3-phenylfuro[2,3-b]pyridine-2-carboxylateGood
4-MethoxyphenylEthyl EsterEthyl 3-(4-methoxyphenyl)furo[2,3-b]pyridine-2-carboxylateGood
2-ThienylEthyl EsterEthyl 3-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateGood
MethylEthyl EsterEthyl 3-methylfuro[2,3-b]pyridine-2-carboxylateModerate
PhenylN,N-Dimethylamide3-Phenyl-N,N-dimethylfuro[2,3-b]pyridine-2-carboxamideGood
PhenylPhenyl KetonePhenyl(3-phenylfuro[2,3-b]pyridin-2-yl)methanoneGood

Note: "Good" and "Moderate" yields are based on the general robustness of the reaction as described in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no product formation 1. Inactive sodium hydride. 2. Wet reagents or solvent. 3. Insufficient reaction time or temperature.1. Use fresh, high-quality sodium hydride. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Increase reaction time and/or temperature and monitor by TLC.
Formation of multiple byproducts 1. Competing side reactions due to impurities. 2. Incorrect stoichiometry of reagents.1. Purify starting materials before use. 2. Carefully control the addition and stoichiometry of reagents, especially the base.
Difficult purification 1. Co-elution of product with impurities. 2. Streaking of the product on the silica gel column.1. Optimize the solvent system for column chromatography. Consider using a gradient elution. 2. Add a small amount of triethylamine (~0.5%) to the eluent to suppress streaking of basic compounds.

Conclusion

The one-pot, base-induced synthesis of 2,3-carbon disubstituted furo[2,3-b]pyridines presented in this application note offers a highly efficient and versatile method for accessing this medicinally important scaffold. By avoiding the use of transition-metal catalysts and minimizing the number of synthetic steps, this protocol is both practical and cost-effective for generating diverse libraries of furo[2,3-b]pyridine derivatives for drug discovery and development.

References

  • Beutner, G. L., Kuethe, J. T., & Yasuda, N. (2008). A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Tetrahedron Letters, 49(51), 7247-7249. [Link]

Application Note: A Robust Protocol for the Synthesis of Furo[3,2-b]pyridin-3-ol via Intramolecular Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds. This application note provides a comprehensive, step-by-step protocol for the synthesis of Furo[3,2-b]pyridin-3-ol, a key intermediate for drug discovery and development. The synthesis leverages an efficient intramolecular Dieckmann condensation of a diester precursor, which is prepared in a preceding step from commercially available starting materials. This guide offers detailed procedural instructions, mechanistic insights, data interpretation, troubleshooting advice, and safety precautions, tailored for researchers in organic and medicinal chemistry.

Introduction and Scientific Background

Furo[3,2-b]pyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The fusion of a furan ring to a pyridine core creates a unique electronic and structural framework, making it a valuable scaffold for the development of novel therapeutic agents.

The core of this synthetic route is the Dieckmann condensation, an intramolecular cyclization of a diester mediated by a strong base to form a β-keto ester.[1][2] This reaction is a powerful tool for forming five- and six-membered rings and is the intramolecular equivalent of the Claisen condensation.[3][4] In this protocol, the Dieckmann condensation facilitates the formation of the fused furanone ring, which upon tautomerization yields the desired Furo[3,2-b]pyridin-3-ol. The overall synthetic pathway involves two primary stages: first, the synthesis of the diester precursor, and second, the base-mediated intramolecular cyclization.

Mechanistic Overview: The Dieckmann Condensation

The Dieckmann condensation proceeds via a nucleophilic acyl substitution mechanism.[5] The key steps are as follows:

  • Enolate Formation: A strong base, such as sodium hydride (NaH), deprotonates the α-carbon of one of the ester groups of the precursor, ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate, to generate a reactive enolate ion.[3][5]

  • Intramolecular Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This 5-exo-trig cyclization is sterically favored and leads to the formation of a five-membered ring.[1][2]

  • Intermediate Breakdown: The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the cyclic β-keto ester.

  • Tautomerization: The product, Furo[3,2-b]pyridin-3-ol, exists in equilibrium with its keto tautomer, Furo[3,2-b]pyridin-3(2H)-one.[6] Acidic workup protonates the enolate to yield the final product.[3]

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the diester precursor and the subsequent Dieckmann condensation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 3-hydroxypicolinate≥97%Commercially AvailableStarting material for precursor synthesis.
Ethyl bromoacetate≥98%Commercially AvailableAlkylating agent. Lachrymator.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableStrong base. Reacts violently with water.
TolueneAnhydrousCommercially AvailableReaction solvent.
Ethyl AcetateACS GradeCommercially AvailableExtraction solvent.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableDrying agent.
Hydrochloric Acid (HCl)1 M solutionCommercially AvailableFor pH adjustment during workup.
Saturated Sodium BicarbonateAqueous solutionPrepared in-houseFor neutralization and washing.
BrineSaturated NaCl solutionPrepared in-houseFor washing.
Equipment
  • Flame-dried, three-necked round-bottom flask with a reflux condenser and magnetic stirrer.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Ice bath.

  • Heating mantle with temperature control.

  • Separatory funnel.

  • Rotary evaporator.

  • Thin-Layer Chromatography (TLC) plates (silica gel).

Stage 1: Synthesis of the Precursor - Ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate

The synthesis begins with the O-alkylation of ethyl 3-hydroxypicolinate with ethyl bromoacetate to produce the required diester intermediate.[6]

Procedure:

  • To a solution of ethyl 3-hydroxypicolinate (1.0 eq) in a suitable solvent like acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure diester precursor.

Stage 2: Dieckmann Condensation to Furo[3,2-b]pyridin-3-ol

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (60% in mineral oil, 1.2 eq) to a flame-dried, three-necked round-bottom flask containing anhydrous toluene.[6]

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Precursor: Slowly add a solution of the diester precursor, ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate (1.0 eq), dissolved in anhydrous toluene to the cooled NaH suspension with vigorous stirring. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and the evolution of hydrogen gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C for 4-6 hours.[6] Monitor the consumption of the starting material by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of water to neutralize the excess NaH. Safety Note: This step is highly exothermic and produces flammable hydrogen gas. Perform in a well-ventilated fume hood.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4.[6]

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure Furo[3,2-b]pyridin-3-ol.

Workflow Visualization

The overall synthetic process is summarized in the workflow diagram below.

SynthesisWorkflow cluster_precursor Stage 1: Precursor Synthesis cluster_dieckmann Stage 2: Dieckmann Condensation start Ethyl 3-hydroxypicolinate + Ethyl bromoacetate alkylation O-Alkylation (K₂CO₃, Reflux) start->alkylation precursor_purify Purification (Column Chromatography) alkylation->precursor_purify precursor Diester Precursor precursor_purify->precursor cyclization Intramolecular Cyclization (NaH, Toluene, 80-90°C) precursor->cyclization workup Aqueous Work-up (Quench, Acidify, Extract) cyclization->workup final_purify Final Purification (Recrystallization/Column) workup->final_purify product Furo[3,2-b]pyridin-3-ol final_purify->product

Caption: Synthetic workflow for Furo[3,2-b]pyridin-3-ol production.

Expected Results and Characterization

The successful synthesis of Furo[3,2-b]pyridin-3-ol should be confirmed using standard analytical techniques.

ParameterExpected Value/Observation
Yield 60-75% (after purification)
Appearance Off-white to light brown solid
¹H NMR Signals corresponding to aromatic protons on the pyridine and furan rings, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the carbon atoms of the fused heterocyclic system.
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass of C₇H₅NO₂.
IR Spectroscopy Characteristic broad O-H stretch and C=O stretch (from keto tautomer).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive NaH (exposed to moisture). Insufficient reaction time or temperature. Impure starting materials.Use fresh NaH from a sealed container. Ensure anhydrous conditions. Increase reaction time/temperature and monitor via TLC. Purify precursor before use.
Multiple Side Products Intermolecular Claisen condensation. Hydrolysis of esters during work-up.Ensure high dilution to favor intramolecular reaction. Perform work-up at low temperatures and avoid prolonged exposure to strong acid/base.
Difficulty in Purification Product co-eluting with impurities. Oily product that won't crystallize.Try a different solvent system for chromatography. Attempt to form a salt (e.g., hydrochloride) to induce crystallization.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere and in a fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Ethyl bromoacetate: Is a lachrymator and is corrosive. Handle with care in a well-ventilated fume hood.

  • Solvents: Toluene and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

References

  • Wikipedia. Dieckmann condensation. Available from: [Link]

  • NROChemistry. Dieckmann Condensation. Available from: [Link]

  • Pure Chemistry. Dieckmann condensation. Available from: [Link]

  • Chemistry LibreTexts. Dieckmann Condensation. Available from: [Link]

Sources

Brønsted Acid-Promoted Cyclisation for Furo[2,3-b]pyridin-4(7H)-ones Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Furo[2,3-b]pyridine Scaffold

The Furo[2,3-b]pyridine core is a privileged heterocyclic scaffold that forms the structural foundation of numerous biologically active molecules. Its unique arrangement of fused furan and pyridine rings imparts a rigid, planar geometry that allows for precise interactions with various biological targets. Consequently, derivatives of this scaffold have garnered significant attention in medicinal chemistry and drug discovery, exhibiting a wide spectrum of pharmacological activities, including but not limited to, kinase inhibition for cancer therapy and antibacterial applications.[1][2][3] The development of efficient and robust synthetic methodologies to access this valuable core is therefore a critical endeavor for researchers in both academic and industrial settings.

This application note provides a comprehensive guide to the Brønsted acid-promoted cyclisation of alkyne-substituted pyridinones, a powerful and atom-economical strategy for the synthesis of Furo[2,3-b]pyridin-4(7H)-ones. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

Reaction Mechanism: A Stepwise Look at the Cyclisation Cascade

The Brønsted acid-catalyzed cyclisation of N-alkyl-4-alkoxy-3-alkynylpyridin-2(1H)-ones proceeds through a well-defined mechanistic pathway.[4][5] The key role of the Brønsted acid is to activate the alkyne moiety towards intramolecular nucleophilic attack by the pyridinone carbonyl oxygen.

Step 1: Protonation of the Alkyne. The reaction is initiated by the protonation of the alkyne's triple bond by the Brønsted acid (e.g., triflic acid or polyphosphoric acid). This protonation generates a highly electrophilic vinyl cation intermediate. The choice of the acid is crucial; strong acids are required to efficiently protonate the relatively unreactive alkyne.

Step 2: Intramolecular 5-endo-dig Cyclisation. The lone pair of electrons on the carbonyl oxygen of the pyridinone ring then acts as an intramolecular nucleophile, attacking the electron-deficient carbon of the vinyl cation. This results in a 5-endo-dig cyclisation, a favored pathway in this system, leading to the formation of a five-membered furan ring fused to the pyridinone core. This step forms the key furopyridinium intermediate.[4]

Step 3: In Situ Dealkylation. The resulting furopyridinium intermediate is a charged species that readily undergoes dealkylation, particularly when an N-alkyl group is present. The counter-anion of the Brønsted acid or another nucleophile present in the reaction mixture facilitates the removal of the alkyl group, leading to the formation of the final, neutral Furo[2,3-b]pyridin-4(7H)-one product.[4]

Mechanistic_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Start N-Alkyl-4-alkoxy-3-alkynylpyridin-2(1H)-one Vinyl_Cation Vinyl Cation Intermediate Start->Vinyl_Cation Protonation Acid Brønsted Acid (H+) Furopyridinium Furopyridinium Intermediate Vinyl_Cation->Furopyridinium 5-endo-dig Cyclisation Product Furo[2,3-b]pyridin-4(7H)-one Furopyridinium->Product Dealkylation Experimental_Workflow Start Reaction Setup (Starting Material + Inert Atmosphere) Solvent Add Anhydrous Solvent Start->Solvent Catalyst Add Brønsted Acid Catalyst Solvent->Catalyst Monitor Monitor Reaction Progress (TLC/LC-MS) Catalyst->Monitor Workup Quench with NaHCO₃ Monitor->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Furo[2,3-b]pyridin-4(7H)-one Purification->Product

Sources

Application of Furo[2,3-b]pyridine derivatives in designing kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Furo[2,3-b]pyridine Derivatives in the Design of Novel Kinase Inhibitors

Abstract

The reversible phosphorylation of proteins, orchestrated by kinases, is a fundamental cellular regulatory mechanism. Its dysregulation is a hallmark of numerous diseases, most notably cancer, making protein kinases premier targets for therapeutic intervention. The Furo[2,3-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1] This technical guide provides an in-depth exploration of the synthesis and application of Furo[2,3-b]pyridine derivatives as potent and selective kinase inhibitors, offering field-proven insights, detailed experimental protocols, and a framework for their rational design and evaluation.

The Furo[2,3-b]pyridine Scaffold: A Foundation for Potent Kinase Inhibition

The Furo[2,3-b]pyridine, or 7-azabenzofuran, scaffold has garnered significant attention for its utility in developing anticancer agents and specific kinase inhibitors.[1] Its rigid, planar structure and unique electronic properties make it an ideal starting point for creating ATP-competitive inhibitors. The fusion of a furan ring to a pyridine ring creates a bioisostere of purine, the core of ATP, allowing derivatives to readily access the ATP-binding pocket of kinases. The strategic placement of substituents at various positions on the Furo[2,3-b]pyridine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

Caption: Core structure of the Furo[2,3-b]pyridine scaffold.

Mechanism of Action and Key Kinase Targets

Most kinase inhibitors derived from the Furo[2,3-b]pyridine scaffold function as ATP-competitive inhibitors. They occupy the ATP-binding site in the kinase catalytic domain, preventing the phosphorylation of substrate proteins and thereby interrupting downstream signaling cascades. The pyridine nitrogen often forms a crucial hydrogen bond with the "hinge" region of the kinase, a key interaction that anchors the inhibitor in the active site. Substituents on the scaffold then form additional interactions with hydrophobic pockets and other residues, conferring both potency and selectivity.

Derivatives of this scaffold have shown potent activity against a range of therapeutically relevant kinases implicated in oncology and inflammatory diseases.

G cluster_pathway Kinase Inhibition Mechanism Kinase Kinase Active Site Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Kinase->Phospho_Substrate Phosphorylation No_Reaction No Phosphorylation (Signal Blocked) Kinase->No_Reaction ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor Furo[2,3-b]pyridine Inhibitor Inhibitor->Kinase Binds to ATP Pocket

Sources

Application Note: A Validated Protocol for the Chromatographic Purification of Furo[3,2-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Furo[3,2-b]pyridine derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, recognized for their broad pharmacological activities, including kinase inhibition.[1][2][3] The efficacy and reliability of subsequent biological evaluations and drug development efforts are critically dependent on the purity of these scaffolds.[1] This application note provides a detailed, field-proven protocol for the purification of Furo[3,2-b]pyridin-3-ol, a common intermediate and pharmacophore, using silica gel column chromatography. We will delve into the causality behind experimental choices, from mobile phase selection to addressing common purification challenges like peak tailing, to ensure researchers can achieve high purity (>95%).

Foundational Principles: The Rationale for Chromatographic Strategy

The purification of Furo[3,2-b]pyridin-3-ol presents a distinct challenge due to its inherent chemical properties. The molecule is polar and contains a basic pyridine nitrogen atom.[4] This combination can lead to strong interactions with the stationary phase, often resulting in poor separation and significant peak tailing on standard silica gel, which is slightly acidic.[4][5]

Our strategy is built upon normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase. The separation is governed by the principle of adsorption. Compounds in the crude mixture are adsorbed onto the silica gel and then desorbed by the mobile phase. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can selectively elute compounds based on their polarity. Less polar impurities will elute first, followed by the more polar Furo[3,2-b]pyridin-3-ol.[4] To counteract the basicity of the pyridine ring and ensure symmetrical peaks, a small amount of a basic modifier, such as triethylamine, is often incorporated into the mobile phase.[4]

Understanding Potential Impurities

Effective purification begins with understanding the potential impurities from the synthesis. A common synthetic route involves the O-alkylation of 3-hydroxypyridine, followed by a Dieckmann condensation, and subsequent hydrolysis and decarboxylation.[4][6] This pathway can introduce several impurities that must be separated.

Impurity Type Origin Relative Polarity Separation Considerations
Unreacted Starting MaterialsIncomplete O-alkylation (e.g., 3-hydroxypyridine).[4]More polar than productTypically retained strongly on silica; requires higher polarity eluent.
N-Alkylated IsomersSide reaction during O-alkylation.[4]Similar to productMay co-elute. Requires careful solvent system optimization.
Uncyclized IntermediatesIncomplete Dieckmann condensation or hydrolysis.[4]VariesCan often be separated by a polarity gradient.
Polymeric ByproductsSide reactions during condensation.[4]Highly Polar/InsolubleOften remain at the baseline on TLC or top of the column.
Ring-Opened ProductsDegradation during final hydrolysis step.[4]Often highly polarCan be separated with a sufficiently polar mobile phase.

The Purification Workflow: From Crude Material to Pure Compound

The following protocol is a self-validating system, where preliminary analysis dictates the parameters for the preparative separation, and post-purification analysis confirms its success.

Diagram: Overall Purification and Validation Workflow

G cluster_prep Phase 1: Method Development cluster_purification Phase 2: Preparative Chromatography cluster_analysis Phase 3: Isolation & Validation Crude Crude Furo[3,2-b]pyridin-3-ol TLC TLC Analysis & Solvent Screening Crude->TLC Spot ColumnPrep Column Packing (Silica Gel Slurry) TLC->ColumnPrep Optimized System Loading Dry Sample Loading ColumnPrep->Loading Elution Gradient Elution Loading->Elution Collection Fraction Collection Elution->Collection TLC_Monitor TLC Monitoring of Fractions Collection->TLC_Monitor Combine Combine Pure Fractions TLC_Monitor->Combine Evap Solvent Evaporation Combine->Evap Pure Purified Product Evap->Pure Validation Purity & Identity Confirmation (NMR, HPLC, MS) Pure->Validation

Caption: Workflow for the purification of Furo[3,2-b]pyridin-3-ol.

Step 1: Preliminary TLC Analysis for Mobile Phase Optimization

This is the most critical step for a successful separation. The goal is to identify a solvent system that provides good separation between the desired product and its impurities, with a target Rf value of 0.2-0.4 for the product.

  • Plate Preparation : Use standard silica gel 60 F254 TLC plates.[4]

  • Sample Preparation : Dissolve a small amount of the crude material in a suitable solvent like methanol or dichloromethane.

  • Solvent System Screening : Test several mobile phase systems with varying polarities. Good starting points include:

    • Ethyl Acetate / Hexanes (e.g., 50:50 to 100:0)

    • Dichloromethane / Methanol (e.g., 98:2 to 90:10)

    • Dichloromethane / Acetone[1]

  • Addressing Tailing : If the product spot shows significant tailing (a comet-like shape), prepare the same solvent systems but add 0.1-1% triethylamine (TEA) to the mixture.[4] This will neutralize the acidic sites on the silica gel, leading to sharper, more symmetrical spots.

  • Visualization : Visualize the developed TLC plate under UV light (254 nm) and/or by staining with an appropriate agent like potassium permanganate.[7]

  • Selection : Choose the solvent system that gives the best separation and the target Rf value. This system will be the basis for your column chromatography gradient.

Step 2: Detailed Protocol for Column Chromatography

Materials & Equipment:

  • Silica gel (230-400 mesh)[1]

  • Glass chromatography column

  • Crude Furo[3,2-b]pyridin-3-ol

  • Optimized mobile phase solvents

  • Triethylamine (if required)

  • Collection tubes/flasks

  • Rotary evaporator

Procedure:

  • Column Packing: a. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).[1] b. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing. c. Drain the excess solvent until the solvent level is just at the top of the silica bed. A small layer of sand can be added to the top to prevent disruption of the bed during sample loading.

  • Sample Loading (Dry Loading Recommended): a. Dissolve the crude Furo[3,2-b]pyridin-3-ol in a minimal amount of a polar solvent (e.g., methanol or dichloromethane).[4] b. Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to this solution. c. Concentrate this mixture to a dry, free-flowing powder using a rotary evaporator.[1] d. Carefully layer this powder onto the top of the packed column. This technique prevents band broadening and improves resolution significantly compared to direct liquid injection.[1]

  • Elution: a. Begin elution with the low-polarity mobile phase identified during TLC analysis.[1] b. Gradually increase the polarity of the mobile phase by systematically increasing the percentage of the more polar solvent (e.g., ethyl acetate or methanol).[4] For example, start with 100% hexanes, then move to 95:5 hexanes/ethyl acetate, then 90:10, and so on. The gradient slope should be guided by the TLC separation. c. Collect the eluent in fractions of appropriate size (e.g., 10-20 mL for a medium-sized column).

  • Monitoring and Isolation: a. Monitor the collected fractions by TLC to identify which ones contain the pure product.[1] b. Combine all fractions that show a single, clean spot corresponding to Furo[3,2-b]pyridin-3-ol. c. Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified compound.[4]

Table: Summary of Key Purification Parameters
ParameterDescriptionRecommended Value/RangeRationale
Stationary Phase The solid adsorbent.Silica gel (230-400 mesh).[1]Standard, effective for polar compounds.
Mobile Phase Eluent to move the sample.Gradient of Ethyl Acetate/Hexanes or Dichloromethane/Methanol.[1][4]Allows for separation of compounds with a wide range of polarities.
Elution Mode Method of mobile phase application.Gradient Elution.[4]Essential for resolving complex mixtures containing both non-polar and polar species.
Sample Loading Method to apply the crude sample.Dry Loading.[1]Minimizes band broadening and provides superior resolution.
Mobile Phase Modifier Additive to improve peak shape.0.1-1% Triethylamine (TEA).[4]Neutralizes acidic silica sites, preventing tailing of the basic pyridine nitrogen.
Expected Purity Purity of the isolated compound.>95%.[1]Achievable with optimized conditions and careful fraction selection.
Expected Yield Recovered amount of pure compound.60-95%.[1]Highly dependent on the purity of the crude starting material.

Trustworthiness: A Self-Validating System

The protocol's integrity is maintained by stringent post-purification validation. The purity and identity of the final product must be confirmed unequivocally.

  • Thin-Layer Chromatography (TLC): The final product, when spotted on a TLC plate and run in the optimized mobile phase, should appear as a single, well-defined spot with no visible impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity assessment.[8] A reversed-phase method is typically employed.

    • Typical Conditions: C18 column (e.g., 4.6 x 150 mm, 5 µm), with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid). Detection is typically at 254 nm.[8] The purity is calculated as the percentage of the main peak area relative to the total peak area.[8]

  • Spectroscopic Confirmation:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful methods for confirming the molecular structure of the isolated compound and ensuring the absence of proton- or carbon-containing impurities.[8]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition, providing definitive proof of the compound's identity.[8]

By adhering to this comprehensive workflow of optimized separation and rigorous validation, researchers can confidently produce highly pure Furo[3,2-b]pyridin-3-ol suitable for the most demanding applications in drug discovery and chemical biology.

References

  • Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol. Benchchem. 4

  • Application Note and Protocol for the Purification of Furo[3,2-b]pyridin-3-ol by Column Chromatography. Benchchem. 1

  • Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol. Benchchem. 7

  • Synthesis of Furo[3,2-b]pyridin-3-ol: An Experimental Protocol. Benchchem. 6

  • Application Notes and Protocols for the Synthesis of Furo[3,2-b]pyridin-3-ol. Benchchem. 9

  • Strategies for purifying polar heterocyclic compounds via chromatography. Benchchem. 10

  • Application Notes and Protocols for the Analytical Characterization of Furo[3,2-b]pyridin. Benchchem. 8

  • Chromatography: The Solid Phase. University of Rochester Department of Chemistry.

  • An In-depth Technical Guide to Furo[3,2-b]pyridin-3-ol: Structure, Properties, and Biological Significance. Benchchem. 11

  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Benchchem. 2

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed.

Sources

Application Notes and Protocols: A Comprehensive Workflow for the Biological Evaluation of Furo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Furo[2,3-b]pyridine Scaffold

The furo[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1][2] Furo[2,3-b]pyridine derivatives have demonstrated a wide range of pharmacological activities, with notable potential in oncology.[3] These compounds have been shown to target key enzymes in cellular signaling pathways, such as protein kinases, making them promising candidates for novel therapeutic agents.[3][4][5] Specifically, certain analogs have shown inhibitory activity against cancer-relevant targets like Cyclin-Dependent Kinase 2 (CDK2), the PI3K/AKT pathway, and fibroblast growth factor receptors (FGFRs).[2][6][7][8]

This guide presents a detailed, field-proven experimental workflow for the comprehensive biological evaluation of novel furo[2,3-b]pyridine analogs. The protocols herein are designed to be self-validating, providing a robust framework for researchers in drug discovery and development to assess the therapeutic potential of this important class of molecules.

I. Initial Compound Management and Quality Control

Before initiating any biological evaluation, it is crucial to ensure the purity and integrity of the test compounds. This foundational step prevents misleading results and ensures the reproducibility of subsequent assays.

  • Purity Assessment: The purity of each furo[2,3-b]pyridine analog should be determined using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A purity of >95% is generally required for biological screening.

  • Solubility Determination: The solubility of each compound in relevant solvents, such as dimethyl sulfoxide (DMSO) and aqueous buffers, must be established. This information is critical for preparing accurate stock solutions and avoiding precipitation in cellular assays.

  • Stock Solution Preparation: High-concentration stock solutions (e.g., 10 mM) are typically prepared in 100% DMSO. These stocks should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles and prevent degradation.

II. In Vitro Cytotoxicity Screening: The First Look at Biological Activity

The initial assessment of a compound's biological activity often begins with in vitro cytotoxicity screening against a panel of human cancer cell lines.[9][10][11][12] This provides a broad overview of the compound's potency and selectivity.

The choice of cell lines should be guided by the potential therapeutic application of the furo[2,3-b]pyridine analogs. A diverse panel, including cell lines from different cancer types (e.g., breast, lung, colon), is recommended.[13] It is also beneficial to include a non-cancerous cell line to assess general cytotoxicity and determine a preliminary selectivity index.[11][12]

The following diagram illustrates the general workflow for in vitro cytotoxicity testing.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions of Test Compound cell_seeding->treatment compound_prep Test Compound Stock Solution Preparation compound_prep->treatment incubation Incubation (e.g., 48, 72 hours) treatment->incubation assay_procedure Assay Procedure (e.g., MTT, SRB) incubation->assay_procedure absorbance Absorbance Measurement assay_procedure->absorbance data_analysis Calculation of % Cell Viability absorbance->data_analysis ic50 IC50 Value Determination data_analysis->ic50

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the furo[2,3-b]pyridine analogs. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[9]

The IC50 values, representing the concentration of a compound required to inhibit 50% of cell growth, should be tabulated for easy comparison across different cell lines.

Compound MCF-7 (Breast Cancer) IC50 (µM) A549 (Lung Cancer) IC50 (µM) HEK293 (Non-cancerous) IC50 (µM) Selectivity Index (HEK293/MCF-7)
Analog 15.2 ± 0.48.1 ± 0.7>50>9.6
Analog 212.8 ± 1.115.3 ± 1.9>50>3.9
Doxorubicin0.8 ± 0.11.2 ± 0.22.5 ± 0.33.1

Data are presented as mean ± standard deviation from three independent experiments.

III. Target Engagement and Mechanism of Action Studies

Once promising cytotoxic compounds are identified, the next critical step is to determine if they interact with their intended molecular target within the cellular environment.[14] For furo[2,3-b]pyridine analogs, which are often designed as kinase inhibitors, assessing target engagement is paramount.

CETSA is a powerful technique to confirm target engagement in intact cells.[15][16] It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

  • Cell Treatment: Treat cultured cells with the furo[2,3-b]pyridine analog or vehicle control.

  • Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.

  • Heat Challenge: Aliquot the lysate and heat the samples to a range of temperatures.

  • Centrifugation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Western Blotting: Analyze the soluble protein fraction by Western blotting using an antibody specific to the target protein.[17][18]

In the presence of a binding compound, the target protein will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control, indicating stabilization.

To further elucidate the mechanism of action, it is essential to investigate the compound's effect on downstream signaling pathways.

Signaling_Pathway cluster_pathway PI3K/AKT Signaling Pathway RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Furo_Pyridine Furo[2,3-b]pyridine Analog Furo_Pyridine->PI3K Furo_Pyridine->AKT

Caption: Inhibition of the PI3K/AKT signaling pathway by Furo[2,3-b]pyridine analogs.

  • Cell Treatment and Lysis: Treat cells with the compound for various time points and lyse the cells.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[19]

  • Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target and downstream proteins (e.g., p-AKT, AKT, p-ERK, ERK).[20]

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.[19]

Immunofluorescence can be used to visualize the subcellular localization of the target protein and assess changes upon compound treatment.[21]

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the compound.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.[21][22]

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA or normal serum).

  • Antibody Staining: Incubate with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody.[23]

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

IV. In Vivo Efficacy and Pharmacokinetic Studies

Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties.[24][25][26]

Human tumor xenograft models in immunodeficient mice are a standard for preclinical assessment of anticancer drugs.[24][27][28]

  • Tumor Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.

  • Compound Administration: Administer the furo[2,3-b]pyridine analog via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.[26][29][30][31][32]

  • Compound Administration: Administer a single dose of the compound to a cohort of mice.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Analysis: Process the blood to obtain plasma and quantify the compound concentration using LC-MS/MS.

  • PK Parameter Calculation: Calculate key PK parameters such as half-life, clearance, and bioavailability.

V. Conclusion

The experimental workflow detailed in these application notes provides a comprehensive and robust framework for the biological evaluation of novel furo[2,3-b]pyridine analogs. By systematically progressing from in vitro cytotoxicity screening to in vivo efficacy and pharmacokinetic studies, researchers can thoroughly characterize the therapeutic potential of these promising compounds and make informed decisions for further drug development.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.[Link]

  • A review for cell-based screening methods in drug discovery. PubMed Central.[Link]

  • Immunofluorescence Protocol (IF Protocol). Sino Biological.[Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology.[Link]

  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Springer.[Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan.[Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience.[Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Precision for Medicine.[Link]

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. National Cancer Institute.[Link]

  • Biology Cell-Based Assays. Charles River Laboratories.[Link]

  • General Protocol for Western Blotting. Bio-Rad.[Link]

  • Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. PubMed.[Link]

  • Detailed Western Blotting (Immunoblotting) Protocol. Protocols.io.[Link]

  • Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne.[Link]

  • Immunofluorescence Protocol (for adherent cells). Arigo Biolaboratories.[Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate.[Link]

  • Xenograft Models. Creative Biolabs.[Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.[Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.[Link]

  • Pharmacokinetics and its role in small molecule drug discovery research. PubMed.[Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.[Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.[Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures.[Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. National Institutes of Health.[Link]

  • Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. PubMed.[Link]

  • Introduction to small molecule drug discovery and preclinical development. Frontiers.[Link]

  • Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. ResearchGate.[Link]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect.[Link]

  • Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate.[Link]

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center.[Link]

  • Furo[2,3-b]pyridine. ZINC.[Link]

  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. National Institutes of Health.[Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PubMed Central.[Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. PubMed.[Link]

  • Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. PubMed.[Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.[Link]

Sources

Revolutionizing Heterocyclic Synthesis: A Detailed Guide to Furo[2,3-b]pyridine Amide Construction via ortho-Hydroxy Amides

Author: BenchChem Technical Support Team. Date: January 2026

The furo[2,3-b]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] This heterocyclic motif is a "privileged structure" in drug development, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and potent kinase inhibition properties.[2][3][4] This guide provides an in-depth exploration of a robust and versatile synthetic route to novel furo[2,3-b]pyridine amides, leveraging the intramolecular cyclization of ortho-hydroxy amide precursors.

This document is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical, step-by-step protocols for the successful synthesis and characterization of these high-value compounds.

The Strategic Advantage of ortho-Hydroxy Amides in Furo[2,3-b]pyridine Synthesis

The construction of the furo[2,3-b]pyridine core can be achieved through various synthetic strategies.[1] Among these, the intramolecular cyclization of appropriately substituted pyridine derivatives offers a direct and often high-yielding approach. The use of ortho-hydroxy amides as precursors is particularly advantageous due to the inherent reactivity of the vicinal hydroxy and amide functionalities, which can be readily coaxed to form the fused furan ring.

The general synthetic strategy involves the preparation of a 3-hydroxypyridine scaffold bearing an amide group at the 2-position, which is tethered to a suitable electrophilic partner. The subsequent intramolecular cyclization, typically under basic or acid-catalyzed conditions, proceeds via nucleophilic attack of the hydroxyl oxygen onto an activated carbon center, leading to the formation of the furo[2,3-b]pyridine ring system.

Mechanistic Insights: The Cyclization Cascade

The core of this synthetic approach lies in a well-orchestrated intramolecular cyclization reaction. The causality behind this transformation is rooted in the nucleophilicity of the pyridine hydroxyl group and the electrophilicity of the adjacent side chain.

A common and effective method involves the intramolecular cyclization of 2-alkynyl-3-hydroxypyridines.[1] This reaction is often mediated by a base and proceeds through a 5-exo-dig cyclization pathway.[1] The base deprotonates the hydroxyl group, increasing its nucleophilicity and initiating the cyclization cascade.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis of furo[2,3-b]pyridine amides from ortho-hydroxy amide precursors. These protocols are designed to be self-validating, with clear checkpoints and characterization steps to ensure the integrity of the synthetic process.

Protocol 1: Synthesis of the ortho-Hydroxy Amide Precursor

This protocol outlines the synthesis of a key intermediate, a 2-alkynyl-3-hydroxypyridine derivative.

Materials:

  • Substituted 3-hydroxypyridine

  • Alkyne of choice

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of the substituted 3-hydroxypyridine in the chosen anhydrous solvent, add the alkyne, palladium catalyst, and copper(I) iodide.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the base to the reaction mixture and stir at the appropriate temperature (ranging from room temperature to reflux, depending on the substrates).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-3-hydroxypyridine.

Characterization:

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Base-Mediated Intramolecular Cyclization to Furo[2,3-b]pyridine

This protocol details the cyclization of the 2-alkynyl-3-hydroxypyridine to the furo[2,3-b]pyridine core.[1]

Materials:

  • 2-Alkynyl-3-hydroxypyridine (from Protocol 1)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve the 2-alkynyl-3-hydroxypyridine in a suitable anhydrous solvent.

  • Add the base to the solution at room temperature or an elevated temperature, depending on the reactivity of the substrate.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the furo[2,3-b]pyridine.[1]

Characterization:

  • Confirm the structure of the final furo[2,3-b]pyridine product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and FT-IR spectroscopy.

Data Presentation: Reaction Optimization

The following table summarizes typical reaction conditions and yields for the synthesis of various furo[2,3-b]pyridine derivatives, showcasing the versatility of this methodology.

EntryR¹ SubstituentR² SubstituentBaseSolventTemperature (°C)Time (h)Yield (%)
1PhenylHK₂CO₃DMF80685
2n-ButylHNaHTHF25492
3CyclopropylHCs₂CO₃Dioxane100878
4PhenylSi(CH₃)₃K₂CO₃DMF80590

Visualizing the Synthesis

To further clarify the synthetic pathway, the following diagrams illustrate the key transformations.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 3-Hydroxypyridine 3-Hydroxypyridine o-Hydroxy_Amide ortho-Hydroxy Amide Precursor 3-Hydroxypyridine->o-Hydroxy_Amide Sonogashira Coupling Alkyne Alkyne Alkyne->o-Hydroxy_Amide Furopyridine_Amide Furo[2,3-b]pyridine Amide o-Hydroxy_Amide->Furopyridine_Amide Intramolecular Cyclization

Caption: Synthetic workflow for Furo[2,3-b]pyridine amides.

Reaction_Mechanism Start 2-Alkynyl-3-hydroxypyridine Deprotonated Deprotonated Intermediate Start->Deprotonated Deprotonation Cyclized Cyclized Intermediate Deprotonated->Cyclized 5-exo-dig Cyclization Product Furo[2,3-b]pyridine Cyclized->Product Protonation Base Base (-H⁺) Protonation H⁺

Caption: Mechanism of base-mediated intramolecular cyclization.

Conclusion and Future Directions

The synthesis of furo[2,3-b]pyridine amides via the intramolecular cyclization of ortho-hydroxy amides represents a highly efficient and versatile strategy for accessing this important class of heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to explore the vast chemical space of furo[2,3-b]pyridine derivatives and to accelerate the discovery of novel therapeutic agents. Future work in this area may focus on the development of enantioselective cyclization methods and the expansion of the substrate scope to include more complex and diverse amide functionalities.

References

  • BenchChem. (2025). Furo[2,3-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
  • BenchChem. (2025). Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines | Request PDF.
  • National Genomics Data Center (CNCB-NGDC). (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.

Sources

The Furo[2,3-b]pyridin-3(2H)-one Scaffold: A Privileged Structure in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Furo[2,3-b]pyridine core, a notable heterocyclic scaffold, has garnered significant attention in medicinal chemistry as a "privileged structure" due to the diverse and potent biological activities exhibited by its derivatives.[1] This guide provides an in-depth exploration of the application of Furo[2,3-b]pyridin-3(2H)-one and its analogs in the discovery of next-generation anticancer agents. We will delve into the synthesis, in vitro evaluation, and mechanistic elucidation of these compounds, offering detailed protocols and expert insights to facilitate their integration into drug discovery workflows.

Section 1: The Furo[2,3-b]pyridine Scaffold in Oncology

The unique physicochemical properties of the Furo[2,3-b]pyridine nucleus make it an ideal starting point for the design of targeted anticancer therapies. Its rigid, planar structure provides a foundation for the strategic placement of various functional groups to optimize interactions with biological targets. Derivatives of this scaffold have demonstrated promising activity against a range of cancer cell lines, including those of the breast, prostate, lung, and central nervous system.[2][3][4]

The anticancer effects of these compounds are often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer. Notably, Furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of several protein kinases, which are crucial for cancer cell proliferation, survival, and metastasis.[2][5]

Key Molecular Targets

Extensive research has identified several key molecular targets for Furo[2,3-b]pyridine-based anticancer agents:

  • PI3K/AKT/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival. Several Furo[2,3-b]pyridine derivatives have been shown to be potent inhibitors of PI3K isoforms (such as PI3Kα and PI3Kβ) and AKT, leading to the induction of apoptosis and cell cycle arrest.[6][7][8]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Certain Furo[2,3-b]pyridine analogs have demonstrated significant inhibitory activity against CDK2, leading to cell cycle arrest.[5][9]

  • Other Kinases: The versatility of the Furo[2,3-b]pyridine scaffold allows for the development of inhibitors targeting a range of other kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 3 (JAK3).[7]

Section 2: Synthesis and Characterization of this compound Derivatives

The development of robust and efficient synthetic routes is paramount for exploring the structure-activity relationships (SAR) of Furo[2,3-b]pyridine derivatives. A common strategy involves the construction of the furan ring onto a pre-functionalized pyridine core.

General Synthetic Protocol: Synthesis of Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate

This protocol describes a representative synthesis of a Furo[2,3-b]pyridine derivative, adapted from published procedures.[5]

Step 1: Synthesis of the Pyridine-2(1H)-thione Precursor

  • To a solution of the corresponding 2-oxo-dihydropyridine-3-carbonitrile in dry pyridine, add phosphorus pentasulfide.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the pyridine-2(1H)-thione.

Step 2: S-Alkylation of the Thione

  • To a solution of the pyridine-2(1H)-thione in dimethylformamide (DMF), add potassium carbonate and ethyl 2-chloroacetate.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

Step 3: Intramolecular Cyclization to form the Furo[2,3-b]pyridine Core

  • Reflux a solution of the S-alkylated intermediate with sodium ethoxide in ethanol.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Collect the precipitated product by filtration, wash with ethanol, and dry to yield the final Furo[2,3-b]pyridine derivative.

Characterization

The synthesized compounds should be thoroughly characterized using a suite of analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure of the synthesized compounds.[3][10]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition and molecular weight of the final products.[2][3][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups in the molecule.[2][10]

Section 3: In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is crucial to determine the cytotoxic and mechanistic properties of the synthesized this compound derivatives.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[11]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Furo[2,3-b]pyridine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Furo[2,3-b]pyridine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative A MCF-7 (Breast)8.5[5]
Derivative B HCT-116 (Colon)5.2[5]
Derivative C HepG2 (Liver)10.1[5]
Compound 10b HS 578T (Breast)1.51[6][8]
Compound 17d MDA-MB-468 (Breast)0.046[4]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the Furo[2,3-b]pyridine derivatives at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a quadrant plot, where:

    • Lower-left quadrant (Annexin V-/PI-): Viable cells

    • Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left quadrant (Annexin V-/PI+): Necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Section 4: Elucidating the Mechanism of Action

Understanding the molecular mechanisms underlying the anticancer activity of this compound derivatives is crucial for their further development.

Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Furo[2,3-b]pyridine derivatives can inhibit this pathway at multiple nodes.

Experimental Workflow: Investigating PI3K/AKT/mTOR Inhibition

G cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_outcome Biological Outcome Treat Treat cancer cells with Furo[2,3-b]pyridine derivative Lysate Prepare cell lysates Treat->Lysate Kinase In vitro Kinase Assay (PI3Kα/β, AKT) Treat->Kinase WB Western Blotting for p-AKT, p-mTOR, etc. Lysate->WB Apoptosis Induction of Apoptosis WB->Apoptosis CellCycle Cell Cycle Arrest WB->CellCycle Kinase->Apoptosis Kinase->CellCycle

Caption: Experimental workflow for investigating PI3K/AKT/mTOR pathway inhibition.

Signaling Pathway: Furo[2,3-b]pyridine Derivative Inhibition of PI3K/AKT Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor Furo[2,3-b]pyridine Derivative Inhibitor->PI3K inhibits Inhibitor->AKT inhibits

Caption: Simplified PI3K/AKT signaling pathway and points of inhibition by Furo[2,3-b]pyridine derivatives.

Section 5: In Vivo Evaluation

Promising in vitro candidates should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.

Xenograft Models

Human tumor xenograft models in immunocompromised mice are a standard for preclinical evaluation of anticancer agents.[12]

Protocol Outline: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7, HCT-116) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the Furo[2,3-b]pyridine derivative via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

In Vivo Efficacy of a Furo[2,3-d]pyrimidine-based Chalcone (Compound 5e)

One study on a related furopyrimidine derivative, compound 5e, in an in vivo anticancer assessment revealed comparable results to the standard chemotherapeutic drug doxorubicin.[12] This highlights the potential of the broader furopyrimidine class in preclinical models.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. Its synthetic tractability and the ability of its derivatives to modulate key oncogenic signaling pathways, such as the PI3K/AKT/mTOR cascade, underscore its therapeutic potential. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively explore and advance this important class of compounds in the quest for more effective cancer therapies.

References

Probing the Pharmacophore: Application Notes and Protocols for Molecular Docking of Furo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Furo[2,3-b]pyridine Scaffold

The furo[2,3-b]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry, primarily due to its structural resemblance to the purine nucleobases. This "privileged scaffold" provides a rigid and planar framework that is amenable to a variety of chemical modifications, allowing for the fine-tuning of its pharmacological properties.[1] Notably, derivatives of furo[2,3-b]pyridine have demonstrated a wide spectrum of biological activities, with a particular emphasis on anticancer applications.[2][3] Their mechanism of action often involves the targeted inhibition of key proteins within cellular signaling pathways that are frequently dysregulated in cancer.[4][5]

Molecular docking, a powerful computational technique, has become an indispensable tool in the rational design and discovery of novel furo[2,3-b]pyridine-based therapeutic agents.[6][7] By predicting the binding mode and affinity of these derivatives to their biological targets at an atomic level, molecular docking enables researchers to prioritize compounds for synthesis and experimental validation, thereby accelerating the drug discovery pipeline.[8] This guide provides a comprehensive overview of the application of molecular docking to furo[2,3-b]pyridine derivatives, detailing both the theoretical underpinnings and practical step-by-step protocols for in silico analysis.

Key Biological Targets and Signaling Pathways

The anticancer potential of furo[2,3-b]pyridine derivatives is largely attributed to their ability to modulate the activity of protein kinases, enzymes that play a pivotal role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its aberrant activity is frequently observed in various malignancies.[9] Furo[2,3-b]pyridine derivatives have been designed and synthesized as potent inhibitors of CDK2.[7][10] Molecular docking studies have been instrumental in elucidating the binding interactions of these compounds within the ATP-binding pocket of CDK2, providing a structural basis for their inhibitory activity.[11][12]

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another critical cascade that governs cell growth, proliferation, and survival.[8] Its overactivation is a common driver of tumorigenesis. Furo[2,3-b]pyridine and its bioisosteres, such as furo[2,3-d]pyrimidines, have been investigated as inhibitors of key kinases within this pathway, including PI3K and AKT.[6][8] Docking studies have revealed that these compounds can establish crucial interactions with key amino acid residues in the active sites of these enzymes, leading to the disruption of downstream signaling.[5][6]

Below is a diagram illustrating a generalized workflow for molecular docking studies.

Molecular Docking Workflow Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation Target_Prep Target Preparation (PDB) Grid_Generation Grid Box Generation Target_Prep->Grid_Generation Ligand_Prep Ligand Preparation (SMILES/SDF) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Generation->Docking Pose_Analysis Pose & Interaction Analysis (PyMOL/Discovery Studio) Docking->Pose_Analysis Scoring Scoring & Ranking Docking->Scoring Validation Validation (Redocking) Pose_Analysis->Validation Scoring->Validation

Caption: A generalized workflow for molecular docking studies.

Quantitative Data Summary: Docking Scores and Biological Activity

The following table summarizes representative data from molecular docking studies and in vitro biological evaluations of furo[2,3-b]pyridine and related derivatives against key biological targets. This data illustrates the correlation between predicted binding affinities (docking scores) and experimentally determined inhibitory activities (IC50 values).

Compound ID/ClassTargetDocking Score (kcal/mol)In Vitro Activity (IC50, µM)Reference
Furo[2,3-b]pyridine Derivative 14CDK2Not explicitly stated, but showed favorable binding energy0.93[7][11]
Pyridine Derivative 4CDK2High binding energy0.24[10][11]
Furo[2,3-d]pyrimidine Derivative 10bPI3Kβ-0.071[8]
Furo[2,3-d]pyrimidine Derivative 10bAKT-0.411[8]

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

This section provides a detailed protocol for performing molecular docking of furo[2,3-b]pyridine derivatives using the widely adopted software suite of AutoDock Tools, AutoDock Vina, and PyMOL for visualization.

Protocol 1: Target Protein Preparation

Rationale: The three-dimensional structure of the target protein is the starting point for any structure-based drug design project. Proper preparation of the protein is crucial for accurate docking simulations. This involves removing non-essential molecules, adding missing atoms, and assigning charges.

Materials:

  • Protein Data Bank (PDB) ID of the target protein (e.g., CDK2, PI3K, AKT).

  • AutoDock Tools (ADT).

  • Discovery Studio Visualizer (optional, for initial cleaning).

Procedure:

  • Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank ([Link]). It is preferable to select a high-resolution structure that is co-crystallized with a ligand.

  • Initial Cleaning:

    • Open the PDB file in a molecular visualization tool like Discovery Studio or PyMOL.

    • Remove water molecules, ions, and any co-solvents that are not essential for the binding interaction.

    • If the protein is a multimer, retain only the chain that contains the binding site of interest.

    • Save the cleaned protein as a new PDB file.

  • Preparation using AutoDock Tools:

    • Launch AutoDock Tools.

    • Go to File > Read Molecule and open the cleaned PDB file.

    • Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar only and click OK. This step is crucial for defining the correct hydrogen bonding patterns.

    • Assign Charges: Go to Edit > Charges > Add Kollman Charges. This assigns partial charges to each atom, which is necessary for calculating the electrostatic interactions.

    • Save as PDBQT: Go to File > Save > Write PDBQT. The PDBQT format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Protocol 2: Ligand Preparation

Rationale: The ligand, in this case, a furo[2,3-b]pyridine derivative, must be converted into a 3D structure with appropriate chemical properties for docking. This includes defining rotatable bonds to allow for conformational flexibility during the simulation.

Materials:

  • SMILES string or 2D structure of the furo[2,3-b]pyridine derivative.

  • A chemical drawing tool (e.g., ChemDraw) or an online converter.

  • AutoDock Tools.

Procedure:

  • Generate 3D Coordinates:

    • Draw the 2D structure of the furo[2,3-b]pyridine derivative in a chemical drawing software.

    • Convert the 2D structure to a 3D structure (e.g., in SDF or MOL2 format). Many programs can perform this conversion and initial energy minimization.

  • Preparation using AutoDock Tools:

    • Launch AutoDock Tools.

    • Go to Ligand > Input > Open and select the 3D structure file of your ligand.

    • Detect Torsional Root: The software will automatically detect the rotatable bonds. You can review and modify them if necessary by going to Ligand > Torsion Tree > Choose Torsions.

    • Save as PDBQT: Go to Ligand > Output > Save as PDBQT.

Protocol 3: Grid Generation and Docking

Rationale: A grid box defines the search space for the docking simulation. It should encompass the active site of the protein where the ligand is expected to bind. The docking algorithm will then explore different conformations and orientations of the ligand within this defined space.

Materials:

  • Prepared protein PDBQT file.

  • Prepared ligand PDBQT file.

  • AutoDock Tools.

  • AutoDock Vina.

Procedure:

  • Define the Grid Box in AutoDock Tools:

    • With the protein loaded in ADT, go to Grid > Grid Box....

    • A box will appear around the protein. Adjust the center and dimensions of the box to cover the entire binding site. If a co-crystallized ligand was present in the original PDB file, its location can be used to guide the placement of the grid box.

    • Note down the coordinates of the grid center and the dimensions (x, y, z).

  • Create a Configuration File:

    • Open a text editor and create a configuration file (e.g., conf.txt).

    • Add the following lines, replacing the file names and coordinates with your own:

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your PDBQT files and the configuration file.

    • Execute the following command: vina --config conf.txt --log log.txt

Protocol 4: Analysis of Docking Results

Rationale: The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score. Analysis of these results involves identifying the most favorable pose and examining the interactions with the protein.

Materials:

  • Protein PDBQT file.

  • Docking output file (e.g., results.pdbqt).

  • PyMOL or another molecular visualization software.

Procedure:

  • Visualize the Docked Poses:

    • Open PyMOL.

    • Load the protein PDBQT file.

    • Load the docking output PDBQT file. This will display multiple binding poses of the ligand.

  • Identify the Best Pose:

    • The poses in the output file are typically ranked by their binding affinity, with the first pose being the most favorable (lowest binding energy).

    • Examine the top-ranked poses to ensure they are sterically and chemically reasonable.

  • Analyze Interactions:

    • For the best pose, identify the key interactions between the furo[2,3-b]pyridine derivative and the protein's active site residues.

    • Look for hydrogen bonds, hydrophobic interactions, and any other significant contacts. In PyMOL, you can use the Action > preset > ligand sites > cartoon option to highlight interactions.

    • Compare these interactions with those of known inhibitors or the co-crystallized ligand, if available.

Protocol 5: Validation of the Docking Protocol

Rationale: To ensure the reliability of the docking protocol, it is essential to validate its ability to reproduce experimentally observed binding modes. This is typically done by redocking a co-crystallized ligand into its known binding site.

Procedure:

  • Extract the Co-crystallized Ligand: From the original PDB file, save the coordinates of the native ligand in a separate file.

  • Perform Docking: Prepare the protein and the extracted ligand as described in Protocols 1 and 2. Then, run the docking simulation using the same grid parameters.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the ligand with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two.

  • Assess Accuracy: An RMSD value of less than 2.0 Å is generally considered an acceptable result, indicating that the docking protocol can accurately predict the binding mode of the ligand.

Below is a diagram illustrating the PI3K/AKT signaling pathway, a key target for Furo[2,3-b]pyridine derivatives.

PI3K_AKT_Pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Furo[2,3-b]pyridine Derivative Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Caption: The PI3K/AKT signaling pathway and potential points of inhibition by Furo[2,3-b]pyridine derivatives.

Conclusion and Future Directions

Molecular docking is a powerful and cost-effective computational method that provides valuable insights into the structure-activity relationships of furo[2,3-b]pyridine derivatives. The protocols outlined in this guide offer a robust framework for researchers to conduct their own in silico investigations. By combining computational predictions with experimental validation, the development of novel and potent furo[2,3-b]pyridine-based therapeutic agents can be significantly advanced. Future studies may focus on employing more advanced computational techniques, such as molecular dynamics simulations, to further refine the understanding of the dynamic interactions between these promising compounds and their biological targets.

References

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry.

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC.

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. NIH.

  • Unveiling the Cytotoxic Potential: A Comparative Analysis of Novel Furo[2,3-b]pyridines Against Established Anticancer Agents. Benchchem.

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI.

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Semantic Scholar.

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center.

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed.

  • Application Notes & Protocols: Cyclobuta[b]furo[2,3-d]pyridine as a Novel Scaffold for Kinase Inhibitors. Benchchem.

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. ResearchGate.

  • Design and Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives: A Technical Guide. Benchchem.

  • Application Notes and Protocols for Molecular Docking Studies of Furo[3,4-d]pyrimidine Derivatives. Benchchem.

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed.

  • Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate.

  • Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry. Benchchem.

  • Validation of structural-based virtual screening protocols with the PDB Code 3G0B and prediction of the activity of. Pensoft Publishers.

  • Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. PubMed.

  • Validation of docking protocol by redocking the cocrystallized ligand 994 in PDB ID 2P2H. ResearchGate.

  • Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. PubMed.

  • Lessons from Docking Validation. Michigan State University.

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC.

  • Tutorial: Prepping Molecules. UCSF DOCK.

  • Protein And Ligand Preparation For Docking By Vina. Kaggle.

  • Session 4: Introduction to in silico docking.

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in O-alkylation of 3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: O-Alkylation of 3-Hydroxypyridine

Introduction: Navigating the Challenges of 3-Hydroxypyridine O-Alkylation

3-Hydroxypyridine is a cornerstone building block in the synthesis of pharmaceuticals and agrochemicals, prized for its versatile reactivity.[1] However, its utility is often shadowed by a significant synthetic challenge: achieving high-yield, selective O-alkylation. The molecule's electronic structure makes it an ambident nucleophile, meaning it can react at two different sites—the hydroxyl oxygen and the ring nitrogen. This duality frequently leads to mixtures of O- and N-alkylated products, resulting in low yields of the desired ether and complex purification procedures.[2][3]

This guide, structured as a series of frequently asked questions, provides in-depth troubleshooting strategies rooted in mechanistic principles. It is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during the O-alkylation of 3-hydroxypyridine, ultimately enabling more efficient and reliable synthetic outcomes.

Troubleshooting Guides & FAQs

Why am I getting the N-alkylated pyridone as my major product instead of the desired O-alkylated ether?

This is the most common issue and stems from the ambident nucleophilic nature of the 3-hydroxypyridine anion. After deprotonation by a base, the resulting anion has significant negative charge density on both the oxygen and the nitrogen atoms. The reaction can then proceed via two competing pathways.

Causality & Mechanistic Insight: The selectivity between N- and O-alkylation is governed by a principle known as Hard and Soft Acids and Bases (HSAB) theory, as well as reaction conditions that influence the state of the anionic intermediate.

  • Oxygen Nucleophile: The oxygen atom is a "hard" nucleophile—small and highly electronegative. It preferentially reacts with "hard" electrophiles.

  • Nitrogen Nucleophile: The pyridine nitrogen is a "softer" nucleophile—larger and more polarizable. It tends to react with "soft" electrophiles.

While alkyl halides are generally considered borderline soft electrophiles, other factors like the solvent, temperature, and the counter-ion of the base play a more decisive role in directing the reaction's outcome.[3][4]

G cluster_start Starting Materials cluster_intermediate Ambident Nucleophile Formation cluster_products Competing Pathways SM 3-Hydroxypyridine + Base + R-X Anion Pyridin-3-olate Anion SM->Anion Deprotonation O_Product O-Alkylation Product (3-Alkoxypyridine) Anion->O_Product Attack from Oxygen (Favored by Cs⁺, K⁺ in DMF, DMSO) N_Product N-Alkylation Product (1-Alkylpyridin-3-one) Anion->N_Product Attack from Nitrogen (Often a problematic side reaction)

Caption: Competing N- vs. O-alkylation pathways for 3-hydroxypyridine.

Troubleshooting & Optimization Strategy:

  • Change the Base/Counter-ion: This is the most effective lever. The size and coordinating ability of the metal counter-ion from the base dramatically influence selectivity. Using bases with large, polarizable cations like cesium (Cs⁺) or potassium (K⁺) is known to favor O-alkylation. The prevailing theory is that these large cations associate more strongly with the hard oxygen atom, increasing its nucleophilicity relative to the nitrogen. Cesium carbonate (Cs₂CO₃) is often the reagent of choice for maximizing O-selectivity.[3]

  • Solvent Selection: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents effectively solvate the metal cation but poorly solvate the oxygen anion, leaving it "bare" and highly reactive. Protic solvents (like ethanol) should be avoided as they form strong hydrogen bonds with the oxygen, shielding it and promoting N-alkylation instead.[2][3]

  • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity for the thermodynamically favored product, which is often the O-alkylated species. Start at room temperature before attempting elevated temperatures.

My reaction yield is very low, with a lot of unreacted 3-hydroxypyridine remaining. What are the likely causes?

Low conversion points to issues with reaction setup, reagent quality, or the intrinsic reactivity of your chosen electrophile.

Troubleshooting Workflow:

G start Low Conversion/ Stalled Reaction q1 Is your base hygroscopic (e.g., NaH, KH)? start->q1 sol1 Ensure anhydrous conditions. Use freshly opened/dispensed base. Dry solvents rigorously. q1->sol1 Yes q2 What is your alkylating agent's leaving group (X in R-X)? q1->q2 No a1_yes Yes a1_no No sol1->q2 sol2 Switch to a more reactive electrophile. Convert R-Cl to R-I in situ using NaI (Finkelstein reaction). q2->sol2 Cl, OMs q3 Have you increased the temperature? q2->q3 I, Br a2_good Iodide (I) or Bromide (Br) a2_bad Chloride (Cl) or Mesylate (OMs) sol2->q3 sol3 Gradually increase heat (e.g., 50-80°C). Monitor by TLC/LC-MS for product formation vs. decomposition. q3->sol3 No end Re-evaluate substrate compatibility. Consider alternative methods. q3->end Yes a3_no No a3_yes Yes sol3->end

Caption: Decision tree for troubleshooting low reaction conversion.

Causality & Corrective Actions:

  • Moisture Contamination: Strong bases like sodium hydride (NaH) or potassium hydride (KH) react violently with water. If your solvent or 3-hydroxypyridine starting material is not perfectly dry, the base will be quenched before it can deprotonate the hydroxyl group.

    • Solution: Use anhydrous solvents from a solvent purification system or freshly opened bottles. Dry the 3-hydroxypyridine under high vacuum before use.

  • Insufficient Base: Ensure you are using at least 1.1 to 1.5 equivalents of base to drive the deprotonation to completion. For weaker carbonate bases, using 2.0 equivalents is common practice.[5]

  • Poor Leaving Group: The Williamson ether synthesis is an S_N2 reaction. The rate of reaction is highly dependent on the quality of the leaving group on the alkylating agent.[6] The general reactivity trend is: R-I > R-OTs > R-Br >> R-Cl.

    • Solution: If you are using an alkyl chloride, your reaction will likely be very slow. Switch to the corresponding alkyl bromide or iodide for a significant rate enhancement.

  • Steric Hindrance: S_N2 reactions are sensitive to steric bulk. Primary alkyl halides react fastest. Secondary halides are much slower and can lead to elimination byproducts. Tertiary halides will almost exclusively give elimination and are not suitable for this reaction.

How do I choose the optimal base and solvent for my specific alkylating agent?

The ideal combination of base and solvent creates an environment that maximizes both the reactivity of the oxygen nucleophile and its selectivity over the nitrogen.

Data-Driven Recommendations:

BaseTypeKey AdvantagesDisadvantagesRecommended Solvent(s)
Cs₂CO₃ Mild, InorganicExcellent O-selectivity ; low hygroscopicity; easy to handle.[3]More expensive; reaction can be slower than with hydrides.DMF, Acetonitrile
K₂CO₃ Mild, InorganicGood O-selectivity; inexpensive and readily available.Less effective than Cs₂CO₃; may require higher temperatures.DMF, DMSO, Acetone
NaH Strong, HydrideEnsures complete and rapid deprotonation; drives reaction forward.Highly water-sensitive; can lead to lower O/N selectivity.Anhydrous THF, DMF
KH Strong, HydrideMore reactive than NaH.Same as NaH, but even more reactive with trace water.Anhydrous THF, DMF

Expert Insights:

  • For routine O-alkylations where high selectivity is paramount, Cs₂CO₃ in DMF is the gold-standard starting point. The combination provides a robust balance of reactivity and selectivity.

  • If you are working with a less reactive alkylating agent (e.g., a secondary bromide), a stronger base like KH in THF might be necessary to achieve a reasonable reaction rate, but you must be prepared to carefully separate N- and O-alkylated isomers.

Key Experimental Protocols

Protocol 1: General Procedure for O-Alkylation using Cesium Carbonate

This protocol provides a reliable starting point for the O-alkylation of 3-hydroxypyridine with a primary alkyl bromide.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-hydroxypyridine (1.0 eq.).

  • Solvent & Base Addition: Add anhydrous DMF (to make a 0.2 M solution) followed by cesium carbonate (Cs₂CO₃, 1.5 - 2.0 eq.).

  • Stirring: Stir the resulting suspension at room temperature for 15-30 minutes.

  • Alkylating Agent Addition: Add the primary alkyl bromide (1.1 eq.) dropwise to the suspension.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. If the reaction is slow, gently warm the mixture to 40-50°C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to separate the desired O-alkylated product from any N-alkylated byproduct and other impurities.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Plate: Use a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot the 3-hydroxypyridine starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Eluent: A common mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes).

  • Development: Place the TLC plate in a chamber with the eluent and allow the solvent front to rise.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The O-alkylated product is typically less polar (higher R_f value) than the polar 3-hydroxypyridine starting material. The N-alkylated pyridone is often more polar than the O-alkylated ether.

References

  • Kocak, A., Kurbanli, S., & Malkondu, S. (2007). Synthetic Access to New Pyridone Derivatives through the Alkylation Reactions of Hydroxypyridines with Epoxides.
  • Torhan, A., et al. (2006). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • Reynard, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters.
  • Organic Chemistry Portal. O-Alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • Molbank. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2024). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society.
  • Reddy, K., et al. (2014). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Scirp.org. Available at: [Link]

  • Semantic Scholar. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Available at: [Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • Shaughnessy, K. H., et al. (2003). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, ACS Publications. Available at: [Link]

  • Wang, G., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • da Rosa, G., et al. (2023). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. National Institutes of Health (NIH). Available at: [Link]

  • Wang, X., et al. (2023). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, ACS Publications. Available at: [Link]

  • Dembinski, R. (2017).
  • Chem-Station. (2020). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • Google Patents. (2015). Preparation method of 3-hydroxypyridine.
  • Chen, K., & Baran, P. S. (2022). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. National Institutes of Health (NIH). Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Purification of Polar Furopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice for the chromatographic purification of polar furopyridine derivatives. The unique chemical nature of these compounds—a fusion of a π-deficient pyridine ring and a π-excessive furan ring—presents a distinct set of purification challenges that this guide aims to address.[1]

Section 1: Understanding the Core Challenges

The purification of polar furopyridine derivatives is often complicated by their inherent chemical properties. Understanding these challenges is the first step toward developing effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar furopyridine derivatives using chromatography?

A1: The main difficulties arise from their high polarity and the presence of a basic nitrogen atom within the pyridine ring.[2] These features can lead to strong, undesirable interactions with common stationary phases like silica gel. The basic nitrogen can interact strongly with acidic silanol groups on the silica surface, resulting in poor peak shapes, streaking, and sometimes irreversible adsorption of the compound onto the column.[2] Conversely, in reversed-phase chromatography, these highly polar compounds may exhibit poor retention and elute too quickly for effective separation.[2]

Q2: How does the fused furan ring influence the purification process?

A2: The furan ring, being π-excessive, contributes to the overall electronic character of the furopyridine system.[1] This can influence the molecule's polarity and its susceptibility to degradation under certain conditions. For instance, the furan ring can be sensitive to strong acidic conditions, which are sometimes used to modify the mobile phase in chromatography, potentially leading to compound degradation during purification.[1]

Q3: What types of impurities are commonly encountered during the synthesis of furopyridine derivatives?

A3: Impurities in furopyridine synthesis can be broadly categorized as organic and inorganic. Organic impurities often include unreacted starting materials, by-products from side reactions, synthetic intermediates, and degradation products.[3][4] Inorganic impurities can stem from reagents, catalysts, and salts used in the manufacturing process.[3] The structural similarity between the desired product and certain by-products can make separation particularly challenging.

Section 2: Troubleshooting Common Purification Problems

This section provides a question-and-answer-style troubleshooting guide for specific issues encountered during the purification of polar furopyridine derivatives.

Issue 1: Poor Peak Shape and Tailing in Normal-Phase Chromatography

Q: My polar furopyridine derivative is showing significant peak tailing and streaking on a silica gel column, even with a highly polar mobile phase. What is causing this and how can I fix it?

A: Cause: This is a classic sign of strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica gel surface. This interaction leads to a non-ideal equilibrium during elution, resulting in a "tailing" effect.[2]

Solutions:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier to your mobile phase.[5]

      • Protocol: Prepare a stock solution of 1-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your polar solvent (e.g., methanol or ethanol).[6] Then, add this modified polar solvent to your mobile phase in varying proportions (e.g., starting with 5-10%).

    • Solvent System Selection: For very polar compounds, consider aggressive solvent systems. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).[5] If your compound remains at the baseline, a system containing 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane can be effective.[7]

  • Stationary Phase Deactivation:

    • Use of Deactivated Silica: Consider using a deactivated silica gel. Commercially available deactivated silica has fewer accessible acidic silanol groups.

    • Alternative Adsorbents: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[6]

Issue 2: Compound Does Not Elute or Shows Very Low Recovery from a Silica Gel Column

Q: I've loaded my polar furopyridine derivative onto a silica gel column, but I'm not recovering my compound. What could be happening?

A: Possible Causes & Solutions:

  • Irreversible Adsorption: Your compound may be too polar and basic, leading to irreversible binding to the silica gel.

    • Troubleshooting Step: Before committing to a large-scale column, perform a quick stability test on a TLC plate. Spot your compound on a silica TLC plate and let it sit for a few hours. Then, elute the plate and see if the spot has degraded or remained at the origin.[7]

  • Compound Instability: The acidic nature of the silica gel could be causing your compound to decompose.[7]

    • Troubleshooting Step: Run a 2D TLC to check for on-plate decomposition. If decomposition is observed, avoid silica gel.[8]

  • Incorrect Solvent System: The mobile phase may not be polar enough to elute your compound.

    • Solution: As mentioned previously, try more polar solvent systems, such as MeOH/DCM, or add a basic modifier like triethylamine or ammonium hydroxide.[5]

Issue 3: Poor Retention and Co-elution in Reversed-Phase Chromatography

Q: My polar furopyridine derivative is eluting in the solvent front on my C18 column, making separation from polar impurities impossible. How can I increase its retention?

A: Cause: Highly polar compounds have weak interactions with the nonpolar stationary phase in reversed-phase chromatography, leading to poor retention.[9]

Solutions:

  • Use of Specialized Columns:

    • Polar-Embedded or Polar-Endcapped Columns: These columns are designed with modifications to the stationary phase that enhance the retention of polar analytes.[9]

  • Mobile Phase Optimization:

    • Decrease Organic Modifier Concentration: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar compounds.[9]

    • Use of Ion-Pairing Agents: For ionizable furopyridine derivatives, adding an ion-pairing agent (e.g., trifluoroacetic acid for acidic compounds or an alkyl sulfonate for basic compounds) to the mobile phase can significantly improve retention and peak shape.

  • Consider Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the retention of polar analytes.[9]

Chromatography Mode Stationary Phase Mobile Phase Best For
Normal-Phase (NPC) Polar (e.g., silica, alumina)Non-polarModerately polar compounds soluble in organic solvents.[2]
Reversed-Phase (RPC) Non-polar (e.g., C18, C8)Polar (e.g., water/acetonitrile)Non-polar to moderately polar compounds.
HILIC Polar (e.g., silica, diol)High organic contentHighly polar compounds.[9]
Ion-Exchange (IEC) Charged functional groupsBuffered aqueous solutionIonizable compounds.[9]
Issue 4: Compound is Unstable at Certain pH Values

Q: I suspect my furopyridine derivative is degrading during purification. How can I assess and prevent this?

A: Cause: The stability of many pharmaceutical compounds, including heterocycles, can be pH-dependent.[10][11] Both acidic and basic conditions can catalyze degradation reactions like hydrolysis or oxidation.[10] The protonation state of the pyridine nitrogen can also affect stability.[12]

Solutions:

  • pH Stability Study:

    • Protocol: Prepare solutions of your compound in a range of buffered aqueous solutions (e.g., pH 2, 4, 7, 9, 12). Monitor the purity of the solutions over time using HPLC. This will help you identify the optimal pH range for stability.[10][11]

  • Buffered Mobile Phases:

    • Once the optimal pH range is determined, use a buffered mobile phase for your chromatographic purification to maintain a stable pH environment.[10]

  • Temperature Control:

    • Degradation reactions are often accelerated at higher temperatures. If your compound is thermally labile, consider performing the purification at a reduced temperature.

Experimental Workflow: Troubleshooting Purification

G start Start: Purification of Polar Furopyridine Derivative problem Identify Purification Issue start->problem tailing Poor Peak Shape / Tailing (NPC) problem->tailing Tailing? no_elution No Elution / Low Recovery (NPC) problem->no_elution No Elution? poor_retention Poor Retention (RPC) problem->poor_retention Poor Retention? instability Compound Instability problem->instability Instability? solution_tailing Add Basic Modifier (e.g., Et3N) Use Alumina or Deactivated Silica tailing->solution_tailing solution_no_elution Increase Mobile Phase Polarity Check for Decomposition (2D TLC) Use Alternative Adsorbent no_elution->solution_no_elution solution_poor_retention Use Polar-Embedded Column Decrease Organic Modifier Consider HILIC poor_retention->solution_poor_retention solution_instability Conduct pH Stability Study Use Buffered Mobile Phase Control Temperature instability->solution_instability end Successful Purification solution_tailing->end solution_no_elution->end solution_poor_retention->end solution_instability->end

Caption: A flowchart for troubleshooting common purification issues with polar furopyridine derivatives.

Section 3: Advanced Purification Strategies

For particularly challenging separations, more advanced techniques may be necessary.

Mixed-Mode Chromatography

This approach combines multiple separation mechanisms, such as reversed-phase and ion-exchange, in a single column.[9] This can be highly effective for complex mixtures containing compounds with varying polarities and charge states.

Preparative HPLC

When high purity is essential, preparative high-performance liquid chromatography (HPLC) is often the method of choice. While more resource-intensive, it offers superior resolution compared to flash chromatography.

Crystallization

If your purified furopyridine derivative is a solid, crystallization can be a powerful final purification step to remove trace impurities.[13]

  • Troubleshooting Crystallization:

    • No Crystals Form: The compound may be too soluble. Try cooling the solution further in an ice bath or adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent).[9]

    • Colored Impurities in Crystals: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[9]

References

  • Strategies for purifying polar heterocyclic compounds via chromatography. (n.d.). Benchchem.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Guinchard, C., Masson, J. D., Truong, T. T., & Porthault, M. (n.d.). Chromatographic Separation on Silica of Polar Aromatic Compounds II) Research of the Best Chromatographic System by Different Preloading in Thin Layer for a Transposition on Column. Journal of Liquid Chromatography, 5(6), 1123-1140. Retrieved December 23, 2025, from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Environmental Science and Pollution Research, 27(28), 35689-35697. Retrieved December 23, 2025, from [Link]

  • Chromatography Basic Principles Involved In Separation Process. (n.d.). Jack Westin. Retrieved December 23, 2025, from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. (n.d.). Benchchem.
  • Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved December 23, 2025, from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved December 23, 2025, from [Link]

  • Troubleshooting: TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved December 23, 2025, from [Link]

  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. Retrieved December 23, 2025, from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, August 8). ResearchGate. Retrieved December 23, 2025, from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(7), 998-1017. Retrieved December 23, 2025, from [Link]

  • Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd. Retrieved December 23, 2025, from [Link]

  • Sources and Types of Impurities in Pharmaceutical Substances. (2024, September 11). Veeprho. Retrieved December 23, 2025, from [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). National Institutes of Health. Retrieved December 23, 2025, from [Link]

  • Elaboration of Furopyridine Scaffolds. (2025, August 6). ResearchGate. Retrieved December 23, 2025, from [Link]

  • Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. (2021, February 5). ACS Omega, 6(6), 4527-4535. Retrieved December 23, 2025, from [Link]

Sources

Technical Support Center: Improving the Metabolic Stability of Furo[2,3-b]pyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the metabolic stability of Furo[2,3-b]pyridine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals actively working with this privileged heterocyclic scaffold.[1][2] Here, we will move beyond simple protocols and delve into the mechanistic reasoning behind experimental strategies, empowering you to troubleshoot effectively and optimize your drug candidates.

Frequently Asked Questions (FAQs)

Q1: Why is the Furo[2,3-b]pyridine scaffold prone to metabolic instability?

The Furo[2,3-b]pyridine core, while a valuable pharmacophore, possesses inherent structural features that can render it susceptible to metabolic degradation.[1] The primary sites of metabolic attack are often the electron-rich furan and pyridine rings.[3][4] These systems are recognized by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs) and Aldehyde Oxidases (AOs).[5][6][7][8]

  • CYP-Mediated Oxidation: The furan ring, in particular, can be a "metabolic hot-spot." CYP enzymes can catalyze hydroxylation reactions on the furan ring, leading to the formation of unstable metabolites that may undergo further oxidation or ring-opening.[9] Similarly, the pyridine ring can be oxidized to form N-oxides.[10]

  • Aldehyde Oxidase (AO) Metabolism: The pyridine nitrogen makes the adjacent carbon atoms susceptible to nucleophilic attack by AO.[6][11] This can lead to hydroxylation and subsequent metabolism. It's a crucial consideration as medicinal chemists often design compounds to be poor CYP substrates, inadvertently making them better AO substrates.[5][7]

Q2: What are the initial in vitro assays I should perform to assess the metabolic stability of my Furo[2,3-b]pyridine compound?

A tiered approach is recommended to efficiently evaluate metabolic stability.

  • Liver Microsomal Stability Assay: This is a cost-effective, high-throughput initial screen.[12] It primarily assesses Phase I metabolism mediated by CYP enzymes.[12][13] A high clearance rate in this assay suggests susceptibility to oxidative metabolism.

  • Hepatocyte Stability Assay: This assay utilizes whole liver cells, providing a more comprehensive picture of metabolism as it includes both Phase I and Phase II enzymes.[12][13][14] It is particularly important for compounds that may be substrates for enzymes not present in microsomes, such as AO.

  • Metabolite Identification Studies: If instability is observed, the next critical step is to identify the metabolites formed.[12][15][16][17] This is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][15] Knowing the exact site of metabolic modification is essential for designing strategies to block it.[18]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My Furo[2,3-b]pyridine compound shows high clearance in the liver microsomal stability assay. What are my next steps?

High clearance in a microsomal assay is a strong indicator of CYP-mediated metabolism. The primary goal is to identify the "soft spot" and modify the molecule to prevent this metabolism without sacrificing pharmacological activity.

Troubleshooting Workflow:

G A High Clearance in Liver Microsomes B Perform Metabolite Identification (LC-MS/MS) A->B  Action C Metabolic Hot-Spot Identified B->C  Outcome D Block Metabolic Site C->D  Strategy 1 E Introduce Electron- Withdrawing Groups C->E  Strategy 2 F Incorporate Steric Hindrance C->F  Strategy 3 G Re-evaluate in Microsomal and Hepatocyte Assays D->G E->G F->G H Improved Stability G->H  Desired Outcome

Caption: Workflow for addressing high microsomal clearance.

Detailed Strategies to Block Metabolic Sites:

  • Deuterium Incorporation: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically labile position can slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.

  • Introduction of Electron-Withdrawing Groups: Adding groups like fluorine to the furan or pyridine ring can decrease its electron density, making it less susceptible to oxidation.[19]

  • Steric Hindrance: Introducing a bulky group near a metabolic hot-spot can sterically hinder the approach of metabolizing enzymes.[19]

Data Presentation Example:

CompoundModificationMicrosomal Half-Life (t½, min)
Parent Furo[2,3-b]pyridine-15
Analog 1Deuteration at C-2 of Furan45
Analog 2Fluorine at C-5 of Pyridine60
Analog 3tert-butyl at C-3 of Furan>120
Problem 2: My compound is stable in microsomes but shows high clearance in hepatocytes. What could be the cause?

This discrepancy often points towards metabolism by enzymes not present or fully active in microsomes, or significant involvement of Phase II conjugation.

  • Aldehyde Oxidase (AO) Involvement: As mentioned, AO is a cytosolic enzyme and a common culprit for the metabolism of nitrogen-containing heterocycles.[5][6][7][11]

  • Phase II Conjugation: The compound might be rapidly undergoing glucuronidation or sulfation, which are Phase II metabolic pathways prevalent in hepatocytes.[12]

Troubleshooting Steps:

  • Metabolite Identification in Hepatocytes: Analyze the hepatocyte incubation samples by LC-MS/MS to identify metabolites. Look for hydroxylated metabolites (indicative of AO) or conjugated metabolites (glucuronides, sulfates).[12][15]

  • Selective Enzyme Inhibition: To confirm AO involvement, run the hepatocyte stability assay in the presence of a known AO inhibitor (e.g., hydralazine). A significant decrease in clearance would confirm AO as a major metabolic pathway.

  • Structural Modifications to Mitigate AO Metabolism:

    • Blocking the Site of Oxidation: Introduce substituents (e.g., a methyl group) at the carbon adjacent to the pyridine nitrogen.[11]

    • Modulating Ring Electronics: The introduction of electron-withdrawing groups can sometimes reduce AO-mediated metabolism.

    • Scaffold Hopping: In some cases, replacing the Furo[2,3-b]pyridine core with a bioisosteric heterocycle that is less susceptible to AO may be necessary.[3][4]

Problem 3: I am observing high variability in my in vitro metabolic stability assays.

Common Causes and Solutions:

IssuePotential CauseRecommended Solution
Inconsistent Microsome/Hepatocyte Activity Batch-to-batch variability of biological reagents.Use a single, quality-controlled batch for a series of experiments. Run standard compounds to bridge data between different batches.[19]
Solvent Effects High concentrations of solvents like DMSO can inhibit enzyme activity.Ensure the final solvent concentration is consistent and low (typically <0.5%) across all wells.[19]
Compound Instability The compound may be unstable in the assay buffer or prone to degradation under incubation conditions.Run a control incubation without the enzyme source (microsomes or hepatocytes) to assess chemical stability.
Incorrect Assay Conditions Suboptimal pH, temperature, or cofactor concentrations.Strictly adhere to validated assay protocols and ensure all reagents are properly prepared and stored.[20][21]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a Furo[2,3-b]pyridine compound in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile with an internal standard for quenching the reaction

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile with the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents B Add to Plate A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate at 37°C D->E F Quench at Time Points E->F G Centrifuge F->G H LC-MS/MS Analysis G->H I Calculate t½ and CLint H->I

Caption: Experimental workflow for a liver microsomal stability assay.

Protocol 2: Metabolite Identification using LC-MS/MS

Objective: To identify the metabolites of a Furo[2,3-b]pyridine compound following incubation with liver microsomes or hepatocytes.

Procedure:

  • Follow the incubation procedure as described in the stability assays.

  • After quenching and centrifugation, inject the supernatant into an LC-MS/MS system.

  • Use a high-resolution mass spectrometer to obtain accurate mass measurements of the parent compound and any potential metabolites.[17]

  • Acquire fragmentation spectra (MS/MS) for the parent compound and potential metabolites.

  • Compare the fragmentation pattern of the metabolites to that of the parent compound to elucidate the site of metabolic modification.

  • Common metabolic transformations to look for include:

    • Oxidation: +16 Da (hydroxylation)

    • Dealkylation: Loss of an alkyl group

    • Glucuronidation: +176 Da

References

  • Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Ioannides, C., & Lewis, D. F. (1985). Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity. PubMed.
  • Garattini, E., & Terao, M. (2013). Aldehyde oxidase and its importance in novel drug discovery: present and future challenges. Expert Opinion on Drug Discovery.
  • Wikipedia. (n.d.). Aldehyde oxidase. Wikipedia.
  • Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase. Cambridge MedChem Consulting.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR.
  • WuXi AppTec DMPK. (2024). Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies. WuXi AppTec DMPK.
  • BenchChem. (2025). Furo[2,3-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. BenchChem.
  • Gorrod, J. W. (Ed.). (1985). Biological Oxidation of Nitrogen in Organic Molecules. Ellis Horwood.
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. John Wiley & Sons.
  • Hollenberg, P. F. (2002). Characteristics and common reactions of the cytochrome P450 enzymes. Drug Metabolism Reviews.
  • White, R. E. (2000). High-throughput screening in drug metabolism and pharmacokinetic support of drug discovery. Annual Review of Pharmacology and Toxicology.
  • Raheem, I. T., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm.
  • ResearchGate. (n.d.). Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural modification of dictamnine. ResearchGate.
  • ResearchGate. (2025). Mitigating Heterocycle Metabolism in Drug Discovery. ResearchGate.
  • Moore, T. W., & Thatcher, G. R. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry.
  • Cohen, L. H., et al. (2005). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters.
  • Svete, J. (2000). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules.
  • ResearchGate. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Enhancing the Metabolic Stability of Furo[3,4-d]pyrimidine Drug Candidates. BenchChem.
  • Patsnap Synapse. (2025). What are common issues in in vitro ADME assays?. Patsnap Synapse.
  • ResearchGate. (n.d.). Synthesis of 2,3‐substituted furo[2,3‐b]pyridine. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Troubleshooting In Vitro Assays. BenchChem.
  • DOI. (n.d.). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. DOI.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. ResearchGate.
  • Journal of Medicinal Chemistry. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. ACS Publications.
  • BenchChem. (2025). Application Note: Analytical Strategies for Metabolite Identification. BenchChem.
  • PubMed. (n.d.). Analytical strategies for identifying drug metabolites. PubMed.
  • ResearchGate. (2025). Analytical strategies for identifying drug metabolites. ResearchGate.
  • International Journal of Pharmaceutical and Research Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. ijpras.
  • PubMed. (n.d.).
  • PubMed. (2010). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. PubMed.
  • BenchChem. (n.d.). Furo[3,2-b]pyridin-3-ol Analogs: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition and Hedgehog Pathw. BenchChem.
  • WuXi AppTec DMPK. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • XenoTech. (2020). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube.
  • BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT.
  • Slideshare. (n.d.). Analog design-Bioisosteric replacement strategies. Slideshare.
  • BenchChem. (2025). Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry. BenchChem.
  • NIH. (n.d.). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. NIH.
  • ChemRxiv. (n.d.). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv.
  • Human Metabolome Database. (2021). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540). Human Metabolome Database.

Sources

Technical Support Center: Overcoming Poor Solubility of Furo[2,3-b]pyran-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Furo[2,3-b]pyran-2-one scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with this important class of heterocyclic compounds. My goal is to provide you with not just solutions, but a foundational understanding of the principles at play, enabling you to troubleshoot effectively and accelerate your research.

Understanding the Challenge: Why are Furo[2,3-b]pyran-2-ones Poorly Soluble?

The Furo[2,3-b]pyran-2-one core is a relatively planar, rigid heterocyclic system. This planarity can facilitate strong intermolecular π-π stacking in the crystal lattice. Furthermore, the presence of polar groups like carbonyls and ether linkages, combined with potentially nonpolar substituents, creates a molecule with a complex and often challenging solubility profile. According to the principles of "like dissolves like," a solvent must effectively overcome the compound's crystal lattice energy and establish favorable solute-solvent interactions.[1] For these scaffolds, this often requires a nuanced approach beyond simply selecting a high-polarity solvent.

Troubleshooting Guide: Immediate Solutions for Common Problems

This section addresses acute issues you might be facing in the lab right now.

Q1: My reaction has stalled, and I can see solid starting material suspended in the solvent. What should I do?

A1: This is a classic sign that your reaction is limited by the dissolution rate of your starting material. Before making drastic changes, consider these sequential steps:

  • Introduce Thermal Energy: Gently increase the reaction temperature in 5-10 °C increments. Increased thermal energy can enhance the solubility of the compound.[2] Be mindful of the boiling point of your solvent and the thermal stability of your reactants. Many reactions involving these scaffolds are conducted at reflux for this very reason.[3][4][5]

  • Apply Mechanical Agitation: If not already in use, switch to vigorous mechanical stirring or introduce sonication. Ultrasonication can aid in breaking down solid aggregates and increasing the surface area available for dissolution.[2]

  • Consider a Co-solvent: If temperature and agitation are insufficient, the addition of a small amount of a "stronger" co-solvent can be highly effective. For example, if your reaction is in a less polar solvent like THF or Dioxane, adding 5-10% (v/v) of a polar aprotic solvent like DMSO or N-Methyl-2-pyrrolidone (NMP) can dramatically improve solubility without significantly altering the overall reaction environment.[6][7][8]

Q2: My reaction appears homogeneous, but the yield is very low. Could solubility still be the issue?

A2: Yes, absolutely. Visual clarity doesn't always mean full dissolution at a concentration effective for reaction kinetics. This could be a case of "micro-suspensions" or a low saturation concentration.

  • Actionable Step: Try running the reaction at a more dilute concentration first. While counterintuitive, this can sometimes prevent the aggregation of starting material and allow the reaction to proceed more smoothly. If successful, you can then focus on optimizing the solvent system to work at higher concentrations.

  • Diagnostic Check: Before your next attempt, perform a simple solubility test. Take a small, known amount of your starting material and determine the volume of solvent required to fully dissolve it at your reaction temperature. This will give you a baseline for the maximum practical concentration.

Q3: My product precipitated during the aqueous workup or purification. How can I prevent this?

A3: Precipitation during workup is a common issue, often caused by a sharp change in the solvent environment (e.g., adding an anti-solvent like water).[9][10][11]

  • Check the Aqueous Layer: First, confirm your product hasn't partitioned into the aqueous layer, especially if it has newly introduced polar functional groups.[12]

  • Modify the Extraction Solvent: Instead of a standard nonpolar solvent like ethyl acetate or dichloromethane (DCM) alone, use a mixture. Adding 5-10% of a more polar solvent like THF or even a small amount of the primary reaction solvent to your extraction solvent can help keep the product dissolved.

  • Minimize Water: If possible, use brine (saturated NaCl solution) for your washes instead of pure water. The increased ionic strength of the brine can decrease the solubility of your organic compound in the aqueous phase, pushing it into the organic layer (salting out).

  • Temperature Control: If the product is crashing out upon cooling (e.g., after a hot extraction), you may need to perform subsequent steps at room temperature or slightly above to maintain solubility.

Frequently Asked Questions (FAQs)

This section provides deeper insights into proactively designing your experiments to avoid solubility pitfalls from the start.

Q1: How do I select the best primary solvent for my Furo[2,3-b]pyran-2-one derivative?

A1: A systematic approach is more effective than random screening.

  • Start with Polar Aprotic Solvents: For many heterocyclic compounds, polar aprotic solvents are the first choice. They possess strong dipole moments to interact with the polar parts of your molecule but lack acidic protons that could participate in side reactions.[13] Commonly used solvents in this class are Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[13][14][15]

  • Consider Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-Dioxane are excellent choices, particularly if your molecule has fewer polar substituents. They offer moderate polarity and are easily removed under vacuum.

  • Advanced Method - Hansen Solubility Parameters (HSP): For a more predictive approach, consider using Hansen Solubility Parameters.[16][17] HSP theory is based on the principle that "like dissolves like" by breaking down solubility into three parameters: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[16][18] Solvents with HSP values close to those of your solute are more likely to be effective.[19][20] You can estimate the HSP of your molecule using software and compare it to known values for various solvents to create a shortlist for screening.

Solvent Property Comparison Table

SolventBoiling Point (°C)Polarity (Dielectric Constant)TypeKey Considerations
DMSO 18947.2Polar AproticExcellent solubilizer, but high boiling point can make removal difficult. Can serve as an oxidant in some cases.[6][21]
NMP 20232.2Polar AproticSimilar to DMSO, very strong solubilizing power, high boiling point.[6][13]
DMF 15336.7Polar AproticGood general-purpose polar solvent, easier to remove than DMSO/NMP. Can decompose at high temperatures.[13]
Dioxane 1012.2Nonpolar EtherGood for less polar compounds, miscible with water which can be useful for workups.
THF 667.6Polar EtherLower boiling point, easy to remove. Can form peroxides upon storage.
Ethanol 7824.6Polar ProticCan act as a nucleophile or proton source; useful when H-bonding is beneficial for solubility.[22]
Acetic Acid 1186.2Polar ProticOften used in reactions with amines; can protonate basic sites and improve solubility.[3][4][5]

Q2: What is a co-solvent system, and how do I develop one?

A2: A co-solvent is a substance added in a smaller amount to a primary solvent to increase the solubility of a compound.[7] This strategy works by modifying the overall properties of the solvent medium (e.g., polarity, hydrogen bonding ability) to create a more favorable environment for the solute.[8][23][24]

Experimental Protocol: Co-solvent Screening

This protocol provides a systematic way to identify an effective co-solvent system.

  • Objective: To find a binary solvent mixture that dissolves the target Furo[2,3-b]pyran-2-one derivative at the desired reaction concentration and temperature.

  • Materials:

    • Target Furo[2,3-b]pyran-2-one compound.

    • A primary solvent (e.g., Toluene or THF, where solubility is poor).

    • A selection of potential co-solvents (e.g., DMSO, NMP, Ethanol, Acetonitrile).

    • Small vials (e.g., 4 mL) with stir bars.

    • Heating stir plate.

  • Procedure:

    • Dispense a pre-weighed amount of your compound into several vials to achieve the target molarity in a final volume of 2 mL.

    • Add 1.8 mL of the primary solvent to each vial. This represents a 90:10 primary:co-solvent ratio to start.

    • Begin stirring at the target reaction temperature.

    • To each vial, add 0.2 mL (10% v/v) of a different co-solvent.

    • Observe each vial for 15-30 minutes. Note any changes in clarity.

    • If the compound remains insoluble, incrementally increase the co-solvent proportion in a new set of vials (e.g., to 20% v/v) and repeat the observation.

    • The system that achieves complete dissolution with the lowest percentage of co-solvent is your optimal choice.

Q3: Are there any non-conventional techniques I can use?

A3: Yes, for particularly stubborn cases, several advanced methods can be employed.

  • Solvothermal Synthesis: This involves heating the reaction mixture in a sealed vessel above the boiling point of the solvent. The increased pressure and temperature can dramatically enhance solubility and reaction rates.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can accelerate reaction times and improve yields, partly by overcoming solubility barriers through localized superheating.[2][25]

  • Structural Modification: In a drug development context, solubility can be permanently improved by making small, strategic changes to the molecular structure. This could involve adding polar groups or disrupting crystal packing by introducing flexible or bulky substituents.[1]

Visualizing the Workflow

A logical decision-making process is key to efficiently solving solubility issues. The following diagram outlines a typical workflow for troubleshooting.

Solubility_Workflow cluster_0 Problem Identification cluster_1 Initial Interventions cluster_2 System Modification cluster_3 Advanced Methods cluster_4 Resolution Start Reaction Stalls / Precipitation Observed Increase_Temp Increase Temperature / Agitation Start->Increase_Temp Check_Solubility Still Insoluble? Increase_Temp->Check_Solubility Add_Cosolvent Add Polar Aprotic Co-solvent (e.g., DMSO/NMP) Check_Solubility->Add_Cosolvent Yes Success Homogeneous Reaction Achieved Check_Solubility->Success No Check_Cosolvent Still Insoluble? Add_Cosolvent->Check_Cosolvent Change_Solvent Change Primary Solvent System (Use HSP as guide) Check_Cosolvent->Change_Solvent Yes Check_Cosolvent->Success No Advanced Consider Advanced Methods (Microwave, Solvothermal) Change_Solvent->Advanced If still fails Change_Solvent->Success If succeeds Advanced->Success

Caption: A decision tree for troubleshooting poor solubility in reactions.

References

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Cosolvent - Wikipedia. Wikipedia.
  • Precipitation Reactions - Chemistry LibreTexts. Chemistry LibreTexts.
  • Hansen solubility parameter - Wikipedia. Wikipedia.
  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Thieme Connect.
  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry.
  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Precipitation Reaction Practice Problems & Examples. YouTube.
  • How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?. ResearchGate.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. National Institutes of Health.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC - NIH.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • Improving solubility via structural modification. ResearchGate.
  • Expanding the Solvent Library for Halide Perovskites via Amine Additives. ACS Publications.
  • Precipitation Reactions Exercise Answer Key. Pathways to Chemistry.
  • (PDF) Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. ResearchGate.
  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate.
  • Hansen Solubility parameters and Green Solvents for Organic Photovoltaics. ResearchGate.
  • How To: Troubleshoot a Reaction. University of Rochester.
  • Using the Green Solvent Dimethyl Sulfoxide To Replace Traditional Solvents Partly and Fabricating PVC/PVC-g-PEGMA Blended Ultrafiltration Membranes with High Permeability and Rejection. ResearchGate.
  • Hansen Solubility Parameters. Hansen Solubility.
  • Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. RSC Publishing.
  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed.

Sources

Technical Support Center: Optimization of Silver-Catalyzed Heteroannulation for Furopyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of silver-catalyzed heteroannulation reactions for the synthesis of furopyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic methodology. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring you can achieve optimal reaction outcomes with scientific rigor.

Introduction to Silver-Catalyzed Furopyrazine Synthesis

The synthesis of furopyrazines, a class of heterocyclic compounds with significant potential in medicinal chemistry, can be efficiently achieved through the silver-catalyzed heteroannulation of substituted pyrazinones with alkynes. This reaction typically involves the activation of the alkyne by a silver salt, such as silver triflate (AgOTf), facilitating an intramolecular cyclization. The choice of reactants, catalyst, additives, and reaction conditions is critical for the success of this transformation. This guide will focus on a common protocol: the silver-triflate-catalyzed heteroannulation of 1-(4-methoxybenzyl)-3,5-dichloropyrazin-2(1H)-ones with terminal alkynes, often in the presence of an acid co-catalyst like trifluoroacetic acid (TFA).

Troubleshooting Guide: A-to-Z Problem Solving

This section is structured to help you diagnose and resolve specific issues you may encounter during the silver-catalyzed synthesis of furopyrazines.

Problem 1: Low or No Product Yield

Q1: I am not observing any formation of my desired furopyrazine product, or the yield is significantly lower than expected. What are the primary areas I should investigate?

A1: Low or no product yield is a common initial hurdle. A systematic approach to troubleshooting is essential. Here are the most likely causes and their solutions:

  • Catalyst Inactivity or Degradation:

    • Probable Cause: Silver(I) catalysts, particularly silver triflate, can be sensitive to air, light, and moisture. Improper storage or handling can lead to deactivation. The catalyst may also be poisoned by impurities in the starting materials or solvent.

    • Solution:

      • Use High-Purity Catalyst: Ensure your silver triflate is of high purity and has been stored in a dark, dry environment, preferably under an inert atmosphere.

      • Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

      • Ligand Addition: In some cases, the addition of a stabilizing ligand, such as 1,10-phenanthroline, can enhance catalyst stability and improve yields[1].

  • Sub-optimal Reaction Conditions:

    • Probable Cause: The reaction is sensitive to temperature and solvent choice. An inappropriate solvent can hinder the reaction, and an incorrect temperature can either prevent the reaction from starting or lead to decomposition.

    • Solution:

      • Solvent Screening: While dichloromethane is a common solvent, a solvent screen including others like acetonitrile or EtOH could be beneficial. The polarity and coordinating ability of the solvent can significantly impact the reaction[1].

      • Temperature Optimization: While many of these reactions proceed at room temperature, gentle heating (e.g., to 40 °C) might be necessary to initiate the reaction, especially with less reactive substrates. Conversely, if decomposition is observed, lowering the temperature may be required.

  • Issues with Starting Materials:

    • Probable Cause: The purity of the 1-(4-methoxybenzyl)-3,5-dichloropyrazin-2(1H)-one and the alkyne is crucial. Impurities can act as catalyst poisons. The pyrazinone starting material itself may be unstable under the reaction conditions, especially with the acidic additive.

    • Solution:

      • Reagent Purification: Purify starting materials via recrystallization or column chromatography before use.

      • Stability Check: The stability of some pyrazinone derivatives can be compromised under acidic conditions, leading to decomposition[2]. If you suspect this, consider running the reaction with a less acidic additive or without the acid initially to see if the starting material is consumed in a productive manner.

Problem 2: Formation of Significant Byproducts

Q2: My reaction is producing the desired furopyrazine, but I am also observing significant amounts of side products, complicating purification. What are the common side reactions and how can I minimize them?

A2: Side product formation often points to issues with reaction selectivity or the stability of intermediates. Here are some common scenarios:

  • Homocoupling of the Alkyne:

    • Probable Cause: Silver catalysts can promote the homocoupling of terminal alkynes, especially in the presence of an oxidant.

    • Solution:

      • Strictly Anhydrous and Anaerobic Conditions: Ensure the reaction is free of water and oxygen, which can facilitate oxidative coupling pathways.

      • Control Stoichiometry: Use a slight excess of the pyrazinone relative to the alkyne to favor the heteroannulation pathway.

  • Decomposition of the Starting Material or Product:

    • Probable Cause: The combination of a Lewis acidic silver catalyst and a Brønsted acid like TFA can be harsh for sensitive substrates or products. The 4-methoxybenzyl (PMB) protecting group on the pyrazinone may be labile under these conditions[3].

    • Solution:

      • Reduce Acid Concentration: Titrate down the concentration of trifluoroacetic acid. It is often added to facilitate the reaction, but a high concentration can lead to decomposition.

      • Lower Reaction Temperature: As with low yield issues, reducing the temperature can often minimize decomposition pathways.

      • Alternative Protecting Groups: If PMB group cleavage is a persistent issue, consider a more robust protecting group for the pyrazinone nitrogen.

  • Formation of Regioisomers:

    • Probable Cause: With unsymmetrical alkynes, there is the potential for the formation of regioisomeric furopyrazine products.

    • Solution:

      • Steric and Electronic Control: The regioselectivity is often governed by the steric and electronic properties of the alkyne substituent. Bulky groups tend to direct the cyclization in a predictable manner.

      • Ligand Tuning: While not always necessary for this specific reaction, the addition of ligands to the silver catalyst can influence the regioselectivity of the cyclization.

Experimental Protocols and Data

Representative Experimental Protocol

To a solution of 1-(4-methoxybenzyl)-3,5-dichloropyrazin-2(1H)-one (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere is added silver triflate (0.1 mmol, 10 mol%). Trifluoroacetic acid (0.1 mmol, 10 mol%) is then added, and the reaction mixture is stirred at room temperature for 5-20 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched and worked up for purification.

ParameterRecommended ConditionNotes
Catalyst Silver Triflate (AgOTf)10 mol%
Additive Trifluoroacetic Acid (TFA)10 mol%
Solvent Dichloromethane (anhydrous)Ensure dryness to prevent side reactions
Temperature Room TemperatureMay require slight heating for less reactive substrates
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst stability

Table 1: Optimized Reaction Conditions for Silver-Catalyzed Furopyrazine Synthesis.

Purification Protocol
  • Quenching: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate to neutralize the trifluoroacetic acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Removal of Silver Salts: Filter the solution and concentrate under reduced pressure. To remove residual silver salts, the crude product can be passed through a short plug of silica gel, eluting with a non-polar solvent system. In some cases, precipitation of silver chloride by adding a chloride source followed by filtration can be effective[4].

  • Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure furopyrazine product.

Frequently Asked Questions (FAQs)

Q3: What is the specific role of silver triflate in this reaction?

A3: Silver triflate (AgOTf) acts as a powerful π-Lewis acid. It coordinates to the carbon-carbon triple bond of the alkyne, making it more electrophilic and susceptible to nucleophilic attack by the nitrogen of the pyrazinone ring, which initiates the cyclization cascade[5][6]. The triflate anion is a poor nucleophile, which is advantageous as it does not compete with the desired intramolecular reaction[7].

Q4: Why is trifluoroacetic acid (TFA) often used as an additive?

A4: Trifluoroacetic acid can play multiple roles. It can act as a Brønsted acid to protonate the pyrazinone, potentially increasing its reactivity. It may also assist in the turnover of the silver catalyst. The trifluoroacetate anion can also influence the reactivity of the silver catalyst[7].

Q5: Can I use other silver salts for this reaction?

A5: Yes, other silver salts such as silver acetate (AgOAc), silver carbonate (Ag2CO3), or silver tetrafluoroborate (AgBF4) can also catalyze alkyne cyclizations[8]. However, the counter-ion can significantly affect the catalyst's Lewis acidity and overall reactivity. Silver triflate is often preferred due to its high reactivity and the non-coordinating nature of the triflate anion[9].

Q6: My reaction is very fast and difficult to monitor by TLC. What should I do?

A6: Rapid reaction kinetics can be managed by lowering the reaction temperature. You can also try reducing the catalyst loading. Preparing a stock solution of the catalyst and adding it slowly to the reaction mixture can also help control the reaction rate.

Q7: How can I confirm the structure of my furopyrazine product?

A7: The structure of the final product should be confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). In cases of ambiguity, 2D NMR techniques (COSY, HSQC, HMBC) can be employed. For crystalline products, single-crystal X-ray diffraction provides definitive structural proof.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Pyrazinone & Alkyne in DCM inert 2. Establish Inert Atmosphere reactants->inert catalyst 3. Add AgOTf inert->catalyst additive 4. Add TFA catalyst->additive stir 5. Stir at Room Temperature additive->stir monitor 6. Monitor by TLC stir->monitor quench 7. Quench with NaHCO3 monitor->quench extract 8. Extract with DCM quench->extract purify 9. Column Chromatography extract->purify characterize 10. Characterize Product purify->characterize

Caption: A typical workflow for silver-catalyzed furopyrazine synthesis.

Proposed Catalytic Cycle

catalytic_cycle AgOTf AgOTf Intermediate1 π-Complex AgOTf->Intermediate1 Coordination Alkyne Alkyne Alkyne->Intermediate1 Pyrazinone Pyrazinone Intermediate2 Cyclized Intermediate Pyrazinone->Intermediate2 Nucleophilic Attack Intermediate1->Intermediate2 Product Furopyrazine Intermediate2->Product Deprotonation/Aromatization Product->AgOTf Catalyst Regeneration

Caption: Proposed mechanism for silver-catalyzed heteroannulation.

References

  • Zheng, D., Li, S., & Wu, J. (2012). An unexpected silver triflate catalyzed reaction of 2-alkynylbenzaldehyde with 2-isocyanoacetate. Organic letters, 14(10), 2655–2657. Available at: [Link]

  • Ren, H., Luo, Y., Ye, S., & Wu, J. (2011). Silver triflate catalyzed reaction of 2-alkynylbenzaldoxime with aryne. Organic letters, 13(10), 2552–2555. Available at: [Link]

  • Instructions for Silver Refining using Acid. Shor International. Available at: [Link]

  • Briones, J. F., & Davies, H. M. L. (2011). Silver triflate-catalyzed cyclopropenation of internal alkynes with donor-/acceptor-substituted diazo compounds. Organic letters, 13(15), 3984–3987. Available at: [Link]

  • Silver-Catalyzed Tandem Cyclization for Syntheses of Azaoxa- and Diazaspirocycles. ChemRxiv. Available at: [Link]

  • Silver Trifluoroacetate: A Versatile Compound for Catalysis and Material Science. (2023). Available at: [Link]

  • Purifying silver : r/chemistry. Reddit. (2021). Available at: [Link]

  • How to refine Silver - The Complete Silver Chloride Process Tutorial. YouTube. (2022). Available at: [Link]

  • Silver trifluoroacetate as a bifunctional reagent for palladium-catalyzed oxidative carbonylative [4 + 1] annulation of aromatic acids. Organic Chemistry Frontiers. (2020). Available at: [Link]

  • Purification of Silver Nanoparticles via Solvent Extraction at Different Temperatures. (2019). Available at: [Link]

  • From Impure to Purified Silver Nanoparticles: Advances and Timeline in Separation Methods. (2021). Nanomaterials, 11(12), 3435. Available at: [Link]

  • Dodda, R., & Zhao, C.-G. (2007). Silver(I) Triflate-Catalyzed Direct Synthesis of N-PMP Protected α-Aminopropargylphosphonates from Terminal Alkynes. Organic Letters, 9(2), 165-167. Available at: [Link]

  • Li, P., & Wang, L. (2020). Silver-Catalyzed Activation of Terminal Alkynes for Synthesizing Nitrogen-Containing Molecules. Accounts of Chemical Research, 53(4), 865-879. Available at: [Link]

  • Silver-Catalyzed C–H Trifluoromethylation of Arenes Using Trifluoroacetic Acid as the Trifluoromethylating Reagent. (2015). Angewandte Chemie International Edition, 54(28), 8255-8258. Available at: [Link]

  • ChemInform Abstract: Silver Triflate-Catalyzed Cyclization of 2-Amino-6-propargylamineazines Leading to Iminoimidazoazines. (2012). ChemInform, 43(36). Available at: [Link]

  • Li, P., & Wang, L. (2020). Silver-Catalyzed Activation of Terminal Alkynes for Synthesizing Nitrogen-Containing Molecules. Accounts of Chemical Research, 53(4), 865-879. Available at: [Link]

  • Silver-catalyzed regioselective synthesis of pyrano heterocycles: a versatile route to samoquasine A derivatives. (2022). Organic & Biomolecular Chemistry, 20(21), 4356-4360. Available at: [Link]

  • Xi-he, B., & Zhang, J. (2015). Silver-catalysed reactions of alkynes: recent advances. Chemical Society Reviews, 44(15), 5283-5313. Available at: [Link]

  • Silver-Catalyzed Reactions of Alkynes: Recent Advances. (2015). Chemical Reviews, 115(15), 7867-7965. Available at: [Link]

  • Site- and stereoselective silver-catalyzed intramolecular amination of electron-deficient heterobenzylic C–H bonds. (2021). Chemical Science, 12(3), 1137-1143. Available at: [Link]

  • Silver-catalyzed cascade cyclization for the synthesis of 4-aminotetrahydrocarbazole. (2013). Chemical Communications, 49(75), 8302-8304. Available at: [Link]

  • Activation modes in biocatalytic radical cyclization reactions. (2022). Trends in Chemistry, 4(6), 514-528. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2019). ACS Catalysis, 9(10), 9186-9195. Available at: [Link]

  • ChemInform Abstract: Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)-substituted UV Light Absorbing Derivatives. (2008). ChemInform, 39(1). Available at: [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). Molecules, 27(9), 2795. Available at: [Link]

  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. (2018). IUCrData, 3(10), x181469. Available at: [Link]

  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. (2018). IUCrData, 3(10), x181469. Available at: [Link]

  • Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine. (2005). Journal of Heterocyclic Chemistry, 42(5), 945-947. Available at: [Link]

  • Synthesis of Silver Particles with Various Morphologies. (2007). Journal of Chemical Education, 84(2), 322. Available at: [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of Furo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Furo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Furo[2,3-b]pyridine, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its structural resemblance to the native purine core of ATP. This mimicry allows it to function as a "hinge-binding" motif, effectively targeting the ATP-binding sites of various kinases. This guide provides a comparative analysis of the structure-activity relationships of Furo[2,3-b]pyridine derivatives, with a primary focus on their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K), two critical targets in cancer therapy.

Part 1: The Furo[2,3-b]pyridine Scaffold as a Privileged Kinase Hinge-Binder

The Furo[2,3-b]pyridine core's efficacy stems from the nitrogen atom at position 7, which acts as a crucial hydrogen bond acceptor, anchoring the molecule within the hinge region of the kinase's ATP-binding pocket. The planarity of this fused ring system further enhances its interaction with the active site. The core objective of SAR studies on this scaffold is to systematically explore how substitutions at various positions influence binding affinity, selectivity, and ultimately, biological activity.

Part 2: Comparative SAR of Furo[2,3-b]pyridine Derivatives as VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology. The Furo[2,3-b]pyridine scaffold has been extensively explored for this purpose, with SAR studies revealing critical insights into the structural requirements for potent inhibition.

Key SAR Observations at Different Positions:
  • Position 2 (R¹): Substitutions at this position are crucial for interacting with the hydrophobic region of the ATP-binding pocket. Small, lipophilic groups are generally favored.

  • Position 3 (R²): Aromatic or heteroaromatic rings at this position often lead to a significant increase in potency. These groups can form additional π-π stacking interactions within the active site.

  • Position 4 (R³): The introduction of an amino group at this position is a common strategy to enhance binding affinity through additional hydrogen bond interactions.

  • Position 5 (R⁴): Modifications at this position can influence the overall physicochemical properties of the molecule, such as solubility and metabolic stability.

Data Presentation: Furo[2,3-b]pyridine Derivatives as VEGFR-2 Inhibitors

The following table summarizes the SAR of a series of Furo[2,3-b]pyridine derivatives, highlighting the impact of different substituents on their VEGFR-2 inhibitory activity.

Compound IDR⁴VEGFR-2 IC₅₀ (nM)
1 HHHH>1000
2a CH₃PhenylNH₂H85
2b CH₃4-FluorophenylNH₂H47
2c CH₃3-ChlorophenylNH₂H75[1]
3a H2,3-DiarylNH₂HPotent (specific IC₅₀ not provided)[2]
3b H3-MethylphenylNH₂H16[1]

Analysis of SAR:

The unsubstituted Furo[2,3-b]pyridine core (Compound 1) shows negligible activity, underscoring the necessity of appropriate substitutions. The introduction of a methyl group at R¹, a phenyl group at R², and an amino group at R³ (Compound 2a) results in a significant increase in potency. Further optimization by introducing a fluorine atom at the 4-position of the phenyl ring (Compound 2b) leads to a nearly two-fold improvement in activity, likely due to favorable electronic interactions. Substitution with a 3-chlorophenyl group (Compound 2c) also maintains good potency.[1] The diaryl substitution at R² (Compound 3a) and a 3-methylphenyl group (Compound 3b) demonstrate that this position is highly amenable to bulky substituents, leading to potent inhibitors.[1][2]

Visualization of Key SAR Findings

SAR_Summary cluster_R1 Position R¹ cluster_R2 Position R² cluster_R3 Position R³ cluster_R4 Position R⁴ FuroScaffold Furo[2,3-b]pyridine Core R⁴ R1_Lipophilic Small Lipophilic Groups (e.g., CH₃) + Potency FuroScaffold:R1->R1_Lipophilic R2_Aromatic Aromatic/Heteroaromatic Rings (e.g., Phenyl, Diaryl) ++ Potency FuroScaffold:R2->R2_Aromatic R3_Amino Amino Group (NH₂) + H-Bonding + Potency FuroScaffold:R3->R3_Amino R4_Physicochem Modulates Physicochemical Properties (Solubility, etc.) FuroScaffold:R4->R4_Physicochem

Caption: Key SAR insights for Furo[2,3-b]pyridine derivatives as kinase inhibitors.

Part 3: Furo[2,3-b]pyridine Derivatives as PI3K/AKT Inhibitors

The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3] Furo[2,3-d]pyrimidine derivatives, structurally related to Furo[2,3-b]pyridines, have emerged as potent dual inhibitors of PI3K and AKT.[3][4]

Data Presentation: Furo[2,3-d]pyrimidine Derivatives as PI3K/AKT Inhibitors
Compound IDKey Structural FeaturesPI3Kα IC₅₀ (µM)PI3Kβ IC₅₀ (µM)AKT IC₅₀ (µM)
4a Furo[2,3-d]pyrimidine core--24
4b Introduction of 1,3,4-thiadiazole0.1750.0710.411

Analysis of SAR:

Compound 4a, a Furo[2,3-d]pyrimidine derivative with 2-thienyl and methyl groups, shows moderate inhibitory activity against AKT.[3] The strategic incorporation of a 1,3,4-thiadiazole moiety (Compound 4b) leads to a significant enhancement in inhibitory activity against both PI3Kα/β and AKT, demonstrating the value of this pharmacophore in targeting the PI3K/AKT pathway.[4] This compound also exhibited potent antiproliferative activity against various cancer cell lines.[3][4]

Visualization of the VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis FuroPyridine Furo[2,3-b]pyridine Derivatives FuroPyridine->VEGFR2 Inhibit FuroPyridine->PI3K Inhibit FuroPyridine->AKT Inhibit

Caption: Inhibition of the VEGFR-2 and PI3K/AKT signaling pathways by Furo[2,3-b]pyridine derivatives.

Part 4: Experimental Protocols

Synthesis of a Representative Furo[2,3-b]pyridine Derivative

A common and effective method for the synthesis of the Furo[2,3-b]pyridine core involves the base-mediated intramolecular cyclization of 2-alkynyl-3-hydroxypyridines.[5]

Step-by-Step Protocol:

  • Starting Material: 2-alkynyl-3-hydroxypyridine.

  • Solvent: A suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used.

  • Base: A base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to elevated temperatures.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

In Vitro VEGFR-2 Kinase Assay

This protocol outlines a typical in vitro assay to determine the IC₅₀ value of a test compound against VEGFR-2.

Step-by-Step Protocol:

  • Reagents: Recombinant human VEGFR-2 enzyme, ATP, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Test Compound Preparation: The Furo[2,3-b]pyridine derivative is dissolved in DMSO to prepare a stock solution, which is then serially diluted to various concentrations.

  • Assay Reaction: The VEGFR-2 enzyme, substrate, and test compound are pre-incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a colorimetric assay with a phosphospecific antibody or a fluorescence-based assay.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Part 5: Conclusion and Future Perspectives

The Furo[2,3-b]pyridine scaffold has proven to be a versatile and promising platform for the development of potent kinase inhibitors. The SAR studies highlighted in this guide demonstrate that systematic modifications at various positions of the core structure can lead to significant improvements in inhibitory activity and selectivity against key cancer targets like VEGFR-2 and PI3K.

Future research in this area should focus on:

  • Exploring a wider range of substitutions at all positions of the Furo[2,3-b]pyridine core to further refine the SAR.

  • Improving the pharmacokinetic properties of these compounds, such as solubility, metabolic stability, and oral bioavailability.

  • Investigating the in vivo efficacy of the most promising derivatives in preclinical cancer models.

  • Expanding the scope of biological targets to include other kinases and therapeutic areas where this privileged scaffold may have an impact.

By leveraging the insights from these SAR studies and employing rational drug design principles, the Furo[2,3-b]pyridine scaffold holds great potential for the development of novel and effective therapeutics.

References

  • Furo[2,3-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Benchchem.
  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC).
  • Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives. ResearchGate.
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC - PubMed Central.
  • ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. ResearchGate.
  • Synthesis and Reactions of Furo[2,3-b]pyrroles. MDPI.
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing.
  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC - NIH.
  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC - NIH.
  • Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. PubMed.
  • Discovery of new VEGFR-2 inhibitors based on bis([3][5][6]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PMC - PubMed Central. Available from:

  • Novel furo[2,3- d ]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. ResearchGate.
  • A Comparative Guide to the Structural Activity Relationship (SAR) of Furo[2,3-b]pyridine Analogues. Benchchem.
  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed.

Sources

Furo[2,3-b]pyridine: A Strategic Bioisosteric Alternative to Indole in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Privileged Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a cornerstone, a privileged scaffold found in a multitude of natural products and clinically successful drugs. Its unique electronic properties and ability to engage in various biological interactions have made it a frequent starting point for drug discovery campaigns. However, the indole ring is not without its liabilities, often presenting challenges related to metabolic instability, off-target activities, and undesirable pharmacokinetic profiles. This has driven the exploration of bioisosteric replacements—chemical groups that retain the essential biological activity of the parent moiety while offering improved physicochemical and pharmacological properties.

Among the most promising indole bioisosteres is the furo[2,3-b]pyridine scaffold, also known as 7-azabenzofuran. This heterocyclic system, while maintaining a similar size and shape to indole, introduces a nitrogen atom into the six-membered ring, profoundly altering its electronic distribution and metabolic susceptibility. This guide provides an in-depth, objective comparison of furo[2,3-b]pyridine and indole, offering experimental data and detailed protocols to empower researchers in their drug design endeavors.

Physicochemical Properties: A Tale of Two Rings

The introduction of a nitrogen atom in the furo[2,3-b]pyridine ring system has significant implications for its physicochemical properties compared to indole. While comprehensive experimental data for the parent furo[2,3-b]pyridine is not as abundant as for indole, we can draw valuable insights from its close analogue, 7-azaindole, and available data for furo[3,2-b]pyridine. The key distinction lies in the altered electron density and hydrogen bonding capabilities. The pyridine nitrogen in furo[2,3-b]pyridine acts as a hydrogen bond acceptor, a feature absent in the carbocyclic ring of indole. This can lead to altered solubility, membrane permeability, and interactions with biological targets.[1]

PropertyIndoleFuro[3,2-b]pyridine (Analogue)Key Differences & Implications
Molecular Weight 117.15 g/mol 119.12 g/mol Minimal difference in size and steric profile.
logP (Lipophilicity) ~2.14~1.3Furo[3,2-b]pyridine is predicted to be less lipophilic, which can lead to improved aqueous solubility and reduced off-target effects related to high lipophilicity.[2]
pKa (Basicity) -2.4 (pyrrolic NH)3.33 (pyridinic N) (Predicted)The introduction of the basic pyridine nitrogen significantly alters the ionization state at physiological pH, influencing solubility, permeability, and receptor interactions.[3]
Hydrogen Bonding N-H donorN-H donor, N acceptorThe additional hydrogen bond acceptor site in furo[2,3-b]pyridine can lead to different binding modes and improved interactions with target proteins.[1]

Table 1: Comparative Physicochemical Properties of Indole and Furo[3,2-b]pyridine.

The lower lipophilicity and the presence of an additional hydrogen bond acceptor are critical advantages of the furo[2,3-b]pyridine scaffold, potentially leading to compounds with improved "drug-like" properties.

Biological Activity: A Case Study in Serotonin Receptor Agonists

A compelling example of the successful application of furo[3,2-b]pyridine as an indole bioisostere comes from the development of 5-HT1F receptor agonists for the treatment of migraine.[4] In a head-to-head comparison, researchers synthesized and evaluated indole, pyrrolo[3,2-b]pyridine, and furo[3,2-b]pyridine analogues.

CompoundCore Scaffold5-HT1F Ki (nM)5-HT1A/5-HT1F Selectivity Ratio5-HT1B/5-HT1F Selectivity Ratio5-HT1D/5-HT1F Selectivity Ratio
1 Indole2.211145.5
2 Pyrrolo[3,2-b]pyridine1111>9124
4 Furo[3,2-b]pyridine2.6123>385112

Table 2: Comparative Biological Activity of Indole and Furo[3,2-b]pyridine Analogues as 5-HT1F Receptor Agonists. [4]

The data clearly demonstrates that the furo[3,2-b]pyridine analogue (4 ) maintained potent affinity for the 5-HT1F receptor, comparable to the parent indole compound (1 ).[4] Crucially, the furo[3,2-b]pyridine derivative exhibited significantly improved selectivity against other 5-HT receptor subtypes, particularly 5-HT1A, 5-HT1B, and 5-HT1D.[4] This enhanced selectivity is a critical factor in reducing the potential for off-target side effects. The differing physicochemical and electronic properties of the furo[3,2-b]pyridine nucleus likely contribute to this improved receptor subtype recognition.[4]

This case study highlights a key principle of bioisosteric replacement: the goal is not merely to mimic the original structure but to rationally modulate its properties to achieve a superior therapeutic profile.

Metabolic Stability and Pharmacokinetics: Mitigating a Key Indole Liability

One of the most significant challenges in designing indole-based drugs is their susceptibility to oxidative metabolism by cytochrome P450 enzymes.[5] The electron-rich indole ring is a prime target for oxidation, often leading to rapid clearance and the formation of potentially reactive metabolites. The introduction of a nitrogen atom in the furo[2,3-b]pyridine ring can significantly alter its metabolic fate. The electron-withdrawing nature of the pyridine nitrogen can make the ring less susceptible to oxidative metabolism.[6]

While direct comparative pharmacokinetic data between a furo[2,3-b]pyridine and its exact indole isostere is limited in the public domain, studies on related azaindole scaffolds consistently demonstrate improved metabolic stability over their indole counterparts.[6][7] For instance, the replacement of a phenyl group with a pyridine or pyrimidine ring has been shown to dramatically increase the metabolic half-life of compounds.[6] This principle is directly applicable to the furo[2,3-b]pyridine scaffold.

A proposed metabolic pathway for indole often involves oxidation at the 2 and 3-positions of the pyrrole ring, which can lead to ring opening and degradation.[5]

Indole Indole Epoxide Indole-2,3-epoxide Indole->Epoxide CYP450 Oxidation Diol Indole-2,3-diol Epoxide->Diol Epoxide Hydrolase RingOpened Ring-Opened Metabolites Diol->RingOpened Further Oxidation

Figure 1: Proposed Metabolic Pathway of Indole.

By replacing the indole core with furo[2,3-b]pyridine, medicinal chemists can often block these primary metabolic pathways, leading to compounds with improved pharmacokinetic profiles.

Experimental Protocols

To facilitate the exploration of furo[2,3-b]pyridine as an indole bioisostere, this section provides detailed, step-by-step protocols for the synthesis of the core scaffold and for key biological assays.

Synthesis of the Furo[2,3-b]pyridine Scaffold

A common and effective method for the synthesis of the furo[2,3-b]pyridine core is the base-mediated intramolecular cyclization of 2-alkynyl-3-hydroxypyridines.[8]

Start 2-Alkynyl-3-hydroxypyridine Base Base (e.g., K2CO3, NaH) in Solvent (e.g., DMF, DMSO) Start->Base Reactant Cyclization 5-exo-dig Cyclization Base->Cyclization Conditions Product Furo[2,3-b]pyridine Cyclization->Product Product Formation

Figure 2: Workflow for Furo[2,3-b]pyridine Synthesis.

Step-by-Step Protocol:

  • Dissolution: Dissolve the starting 2-alkynyl-3-hydroxypyridine in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a round-bottom flask.

  • Base Addition: Add a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to the solution at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction mixture by carefully adding water.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired furo[2,3-b]pyridine derivative.[8]

Biological Evaluation: Kinase Inhibition and Cell Viability Assays

Furo[2,3-b]pyridine derivatives have shown significant promise as kinase inhibitors.[9][10] The following are generalized protocols for assessing their biological activity.

In Vitro Kinase Inhibition Assay (e.g., LCK Kinase)

This assay measures the ability of a compound to inhibit the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a common method.[2][11]

cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase (e.g., LCK) ADP ADP Kinase->ADP Substrate Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate ATP ATP ATP->ADP Inhibitor Test Compound (Furo[2,3-b]pyridine derivative) Inhibitor->Kinase ADPGlo ADP-Glo™ Reagent ADP->ADPGlo KinaseDetection Kinase Detection Reagent ADPGlo->KinaseDetection Luminescence Luminescent Signal KinaseDetection->Luminescence

Figure 3: Workflow for ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compound in the appropriate kinase buffer.

  • Plate Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme Addition: Add the kinase and substrate mixture to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.[2][12]

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.[13]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furo[2,3-b]pyridine derivative for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4][8]

Conclusion

The furo[2,3-b]pyridine scaffold represents a highly valuable and strategic bioisosteric replacement for the indole nucleus in drug design. Its distinct physicochemical properties, including reduced lipophilicity and an additional hydrogen bond acceptor, can lead to improved solubility and target engagement. As demonstrated in the case of 5-HT1F receptor agonists, this bioisosteric switch can maintain or even enhance biological potency while significantly improving selectivity, a critical factor in developing safer medicines. Furthermore, the inherent electronic nature of the furo[2,3-b]pyridine ring system offers a promising solution to the metabolic instability often associated with indole-containing compounds. By providing a comprehensive overview of its properties, along with detailed experimental protocols, this guide aims to encourage and facilitate the exploration of this privileged scaffold in the ongoing quest for novel and improved therapeutics.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Audia, J. E., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT1F receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(1), 167-170.
  • El-Sayed, W. A., et al. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Arabian Journal of Chemistry, 10, S2733-S2741.
  • Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)
  • BPS Bioscience. (n.d.). LCK Assay Kit LCK 79794. Retrieved from [Link]

  • Park, J. W., et al. (2021). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(15), 11456-11476.
  • Request PDF. (2025). The importance of indole and azaindole scaffold in the development of antitumor agents. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2022).
  • Request PDF. (2025). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 127, 965-980.
  • Sharma, P., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
  • Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • Wang, L., et al. (2015). Synthesis and Evaluation of 3-(furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)-maleimides as Novel GSK-3β Inhibitors and Anti-Ischemic Agents. Chemical Biology & Drug Design, 86(2), 223-233.
  • Request PDF. (2025). The Discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Retrieved from [Link]

  • Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • El-Naga, E. N., et al. (2020). Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. International Journal of Molecular Sciences, 21(21), 7823.
  • Galy, J. P., et al. (1997). Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles. Il Farmaco, 52(11-12), 649-656.
  • Cojean, S., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 13(10), 291.
  • Scott, J. S., & Gilbert, A. M. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 29(24), 126742.
  • Coughtrie, A. R., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 246.

Sources

A Comparative Analysis of In Vitro Cytotoxicity: Furo[2,3-b]pyridine Derivatives Versus the Clinical Standard, Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is a paramount objective. The limitations of current chemotherapeutic mainstays, such as Doxorubicin, which include significant cardiotoxicity and the development of multidrug resistance, necessitate the exploration of new chemical scaffolds. Among these, the Furo[2,3-b]pyridine core has emerged as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1] This guide provides a comprehensive in vitro cytotoxicity comparison between selected Furo[2,3-b]pyridine derivatives and the widely used anthracycline antibiotic, Doxorubicin. We will delve into the experimental data, elucidate the underlying mechanisms of action, and explore the structure-activity relationships that govern the cytotoxic potential of these promising compounds.

The Rationale for Comparison: Doxorubicin as a Benchmark

Doxorubicin has been a cornerstone of cancer chemotherapy for decades, utilized in the treatment of a wide array of malignancies including breast, lung, and ovarian cancers, as well as various leukemias and lymphomas. Its primary mechanisms of action are well-documented and involve intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which culminate in DNA damage, cell cycle arrest, and apoptosis.[2] While effective, its clinical utility is often hampered by dose-dependent cardiotoxicity and the emergence of resistance. Therefore, any novel anticancer agent must be rigorously evaluated against this clinical benchmark to ascertain its potential therapeutic value.

Comparative In Vitro Cytotoxicity: A Data-Driven Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population in vitro. The following table summarizes the IC50 values for selected Furo[2,3-b]pyridine derivatives and Doxorubicin against various human cancer cell lines, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Compound IDCancer Cell LineTissue of OriginIC50 (µM) of Furo[2,3-b]pyridine DerivativeIC50 (µM) of DoxorubicinReference
Compound 14 HCT-116Colon>40.040.0[3]
MCF-7Breast19.364.8[3]
HepG2Liver22.724.7[3]
A549Lung36.858.1[3]
Compound 7 Neuro-2aNeuroblastoma5.8Not Reported[4]
HelaCervical>25Not Reported[4]
A549Lung>25Not Reported[4]
COLO 205Colon>25Not Reported[4]
Compound 12a Neuro-2aNeuroblastoma3.6Not Reported[4]
HelaCervical>25Not Reported[4]
A549Lung>25Not Reported[4]
COLO 205Colon>25Not Reported[4]

Note: The data presented is a compilation from different studies and experimental conditions may vary.

From the compiled data, it is evident that certain Furo[2,3-b]pyridine derivatives exhibit potent cytotoxic activity. For instance, Compound 14 (ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate) demonstrates superior cytotoxicity against the MCF-7 breast cancer cell line (IC50 = 19.3 µM) compared to Doxorubicin (IC50 = 64.8 µM) in the same study.[3] It also shows comparable activity against HepG2 liver cancer cells. Furthermore, trifluoromethyl-substituted pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives, such as Compound 7 and Compound 12a , display highly potent activity against the Neuro-2a neuroblastoma cell line with IC50 values of 5.8 µM and 3.6 µM, respectively.[4]

Unraveling the Mechanisms of Action: Beyond Simple Cytotoxicity

The promising cytotoxicity of Furo[2,3-b]pyridine derivatives stems from their ability to interact with and modulate key cellular signaling pathways that are often dysregulated in cancer. Unlike the broad-spectrum DNA-damaging effects of Doxorubicin, many of these novel compounds exhibit more targeted mechanisms of action.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Several Furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle.[3][5] CDK2, in complex with its regulatory partner Cyclin E, is essential for the G1/S phase transition. Its aberrant activation is a common feature in many cancers, leading to uncontrolled cell proliferation. By inhibiting CDK2, these compounds can induce cell cycle arrest, primarily at the G1/S checkpoint, and subsequently trigger apoptosis.[6]

CDK2_Inhibition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRb pRb CDK4/6->pRb phosphorylates (inactivates) E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2 CDK2 Cyclin E->CDK2 binds S-phase genes S-phase genes CDK2->S-phase genes activates Cell Cycle Arrest Cell Cycle Arrest CDK2->Cell Cycle Arrest inhibition leads to Furo[2,3-b]pyridine Furo[2,3-b]pyridine Furo[2,3-b]pyridine->CDK2 inhibits

Caption: Inhibition of the CDK2/Cyclin E pathway by Furo[2,3-b]pyridine derivatives, leading to G1/S cell cycle arrest.

Targeting the PI3K/AKT Signaling Pathway

The Phosphatidylinositol-3-kinase (PI3K)/AKT pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell survival, proliferation, and resistance to apoptosis.[7] Certain Furo[2,3-b]pyridine and the structurally related Furo[2,3-d]pyrimidine derivatives have been shown to act as dual inhibitors of PI3K and AKT.[8][9] By blocking this pathway, these compounds can effectively cut off the pro-survival signals that cancer cells rely on, thereby inducing apoptosis.

PI3K_AKT_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 AKT AKT PIP3->AKT activates Downstream Effectors Downstream Effectors AKT->Downstream Effectors Apoptosis Apoptosis AKT->Apoptosis inhibits Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation promotes Furo[2,3-b]pyridine Furo[2,3-b]pyridine Furo[2,3-b]pyridine->PI3K inhibits Furo[2,3-b]pyridine->AKT inhibits

Caption: Dual inhibition of the PI3K/AKT signaling pathway by Furo[2,3-b]pyridine derivatives, promoting apoptosis.

Structure-Activity Relationship (SAR): The Key to Potency

The cytotoxic efficacy of Furo[2,3-b]pyridine derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. A thorough understanding of the Structure-Activity Relationship (SAR) is crucial for the rational design of more potent and selective anticancer agents.

  • Substitution at the 2- and 3-positions: The presence of an amino group at the 3-position and a carboxamide or ester group at the 2-position of the Furo[2,3-b]pyridine ring appears to be important for cytotoxic activity. For example, in Compound 14 , the ethyl carboxylate at the 2-position and the amino group at the 3-position are key features.[3]

  • Aromatic and Heterocyclic Substituents: The introduction of bulky aromatic or heterocyclic moieties at various positions can significantly enhance anticancer activity. In Compound 14 , the naphthalene at the 6-position and the thiophene at the 4-position contribute to its potent cytotoxicity.[3] These groups can engage in additional binding interactions with the target proteins.

  • Trifluoromethyl Group: The incorporation of a trifluoromethyl (CF3) group, as seen in the pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives 7 and 12a , is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, often leading to increased potency.[4]

Experimental Protocol: The MTT Assay for In Vitro Cytotoxicity

The data presented in this guide was primarily generated using the MTT assay, a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with a range of concentrations of the Furo[2,3-b]pyridine derivatives or Doxorubicin. A control group of untreated cells is also maintained.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, a solution of MTT is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 48-72h MTT Addition MTT Addition Incubation->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation 2-4h Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation Viable Cell Viable Cell MTT MTT Formazan Formazan MTT->Formazan Dead Cell Dead Cell Dead Cell->MTT

Caption: The experimental workflow of the MTT assay for determining in vitro cytotoxicity.

Conclusion and Future Directions

The in vitro data presented in this guide strongly suggests that Furo[2,3-b]pyridine derivatives represent a promising class of anticancer agents. Several of these compounds have demonstrated cytotoxicity comparable or superior to the clinical standard, Doxorubicin, against a range of cancer cell lines. Their more targeted mechanisms of action, such as the inhibition of CDK2 and the PI3K/AKT pathway, offer the potential for improved efficacy and a more favorable safety profile compared to the broad-spectrum DNA-damaging effects of Doxorubicin.

The structure-activity relationship studies provide a rational basis for the further optimization of this scaffold to develop next-generation anticancer drugs. Future research should focus on in vivo studies to evaluate the efficacy and safety of the most promising Furo[2,3-b]pyridine derivatives in preclinical cancer models. Furthermore, a deeper investigation into their molecular targets and mechanisms of action will be crucial for their successful translation into the clinical setting.

References

  • Abdel-Rahman, A. A. H., et al. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules2021 , 26(13), 3923. [Link]

  • Barker, D., et al. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry2014 , 86, 420-437. [Link]

  • Naresh Kumar, R., et al. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry2016 , 109, 266-276. [Link]

  • Abdel Reheim, M. A. M., et al. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry2024 . [Link]

  • Ibrahim, M. M., et al. Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society2019 , 16(4), 715-722. [Link]

  • Reheim, M. A. M. A., et al. Novel furo[2,3- d ]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry2024 . [Link]

  • Al-Ostoot, F. H., et al. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. RSC Medicinal Chemistry2024 , 15(1), 108-121. [Link]

  • Zhang, Y., et al. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters2021 , 51, 128268. [Link]

  • El-Naggar, M., et al. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules2018 , 23(11), 2931. [Link]

  • Martínez-Alvarez, D. A., et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules2023 , 28(13), 5122. [Link]

  • Hadizadeh, F., et al. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. Bioorganic Chemistry2014 , 57, 125-131. [Link]

  • Tadesse, S., et al. Targeting CDK2 for cancer therapy. Cell Chemical Biology2023 , 30(5), 450-460. [Link]

  • Ibrahim, M. M., et al. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecular Diversity2024 . [Link]

  • Khan, I., et al. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Topics in Medicinal Chemistry2021 , 21(25), 2292-2349. [Link]

  • Abdel-Aziz, A. A.-M., et al. Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells. Acta Chimica Slovenica2021 , 68(2), 458-465. [Link]

  • Zhang, M., et al. Targeting PI3K in cancer: mechanisms and advances in clinical trials. Molecular Cancer2021 , 20(1), 1-19. [Link]

  • Hoxhaj, G., & Manning, B. D. The PI3K-AKT network at the interface of cancer and metabolism. Nature Reviews Cancer2020 , 20(2), 74-88. [Link]

Sources

The Furo[3,2-b]pyridine Scaffold: A Comparative Guide to Potency and Selectivity in CLK Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor discovery, the identification of potent and selective chemical probes is paramount. This guide provides an in-depth comparative analysis of Furo[3,2-b]pyridine-based inhibitors targeting the Cdc2-like kinase (CLK) family. By synthesizing experimental data and elucidating the underlying methodologies, we aim to equip you with the critical insights necessary to advance your research and development endeavors.

The Therapeutic Rationale for Targeting CLK

Cdc2-like kinases (CLKs) are a family of dual-specificity kinases, encompassing CLK1, CLK2, CLK3, and CLK4, that are integral to the regulation of pre-mRNA splicing.[1] They achieve this by phosphorylating serine/arginine-rich (SR) proteins, essential components of the spliceosome.[1] The dysregulation of CLK activity and the resultant aberrant splicing are increasingly implicated in the pathophysiology of numerous diseases, including various cancers and neurodegenerative disorders, making them compelling therapeutic targets.[1]

The Emergence of the Furo[3,2-b]pyridine Scaffold

In the quest for selective CLK inhibitors, the Furo[3,2-b]pyridine core has emerged as a privileged scaffold.[2] This heterocyclic motif has proven to be a fertile ground for the development of potent and highly selective inhibitors of CLKs.[2] This guide will focus on a prominent example from this class, MU1210, and benchmark its performance against other well-characterized CLK inhibitors.

Comparative Selectivity Profiling: A Data-Driven Analysis

The cornerstone of any successful kinase inhibitor program is a thorough understanding of its selectivity profile. A truly selective inhibitor will potently inhibit its intended target while sparing other kinases, thereby minimizing the potential for off-target effects and associated toxicities. The following tables present a comparative analysis of the inhibitory activity of the Furo[3,2-b]pyridine-based inhibitor MU1210 against other known CLK inhibitors, TG003 and Lorecivivint (SM04690).

Table 1: Comparative Inhibitory Activity (IC50, nM) Against CLK Isoforms

CompoundScaffold TypeCLK1 IC50 (nM)CLK2 IC50 (nM)CLK3 IC50 (nM)CLK4 IC50 (nM)
MU1210 Furo[3,2-b]pyridine 8[3]20[3]>3000[4]12[3]
TG003Pyrimido-diazepine20[5][6][7][8]200[5][6][7][8]>10,000[7]15[5][6][7][8]
Lorecivivint (SM04690)Pyrrolopyrimidine-5.8[9]--

Note: IC50 values are compiled from various sources and may have been determined under different assay conditions. Direct comparisons should be made with caution.

Table 2: Off-Target Selectivity Profile of MU1210

Off-Target KinaseMU1210 IC50 (nM)
HIPK223[10]
DYRK1A-
DYRK21309[3]

Note: A comprehensive kinome scan of MU1210 at 1 µM demonstrated high selectivity against a panel of 210 kinases.[10][11]

From the data presented, MU1210, a Furo[3,2-b]pyridine derivative, demonstrates potent, low nanomolar inhibition of CLK1, CLK2, and CLK4, with remarkable selectivity against CLK3.[3][4] When compared to TG003, MU1210 exhibits comparable potency for CLK1 and CLK4, but is significantly more potent against CLK2.[3][5][6][7][8] Lorecivivint shows strong inhibition of CLK2.[9] The high selectivity of MU1210 is further underscored by its weak inhibition of other kinases, such as DYRK2.[3]

Visualizing the Mechanism: CLK Signaling and Inhibition

To appreciate the impact of these inhibitors, it is crucial to understand the signaling pathway they modulate.

CLK_Signaling_Pathway CLKs CLKs (CLK1, CLK2, CLK4) SR_proteins SR Proteins (inactive) CLKs->SR_proteins Phosphorylation pSR_proteins SR Proteins-P (active) Spliceosome Spliceosome Assembly pSR_proteins->Spliceosome mRNA Mature mRNA Spliceosome->mRNA pre_mRNA pre-mRNA pre_mRNA->Spliceosome Furo_pyridine Furo[3,2-b]pyridine Inhibitors (e.g., MU1210) Furo_pyridine->CLKs Inhibition

Caption: CLK-mediated phosphorylation of SR proteins and its inhibition.

As depicted, CLK kinases phosphorylate SR proteins, a critical step for the assembly of the spliceosome and the subsequent splicing of pre-mRNA. Furo[3,2-b]pyridine-based inhibitors, such as MU1210, directly bind to the ATP-binding pocket of CLKs, preventing the phosphorylation of SR proteins and thereby modulating alternative splicing events.

Experimental Methodologies: Ensuring Scientific Rigor

The generation of reliable and reproducible data is the bedrock of drug discovery. Here, we detail the key experimental protocols used to characterize the selectivity profile of Furo[3,2-b]pyridine-based kinase inhibitors.

Biochemical Kinase Assays for IC50 Determination

Biochemical assays are the first line of assessment for determining the intrinsic potency of an inhibitor against its purified kinase target.

Biochemical_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis A Prepare serial dilutions of Furo[3,2-b]pyridine inhibitor C Incubate inhibitor with kinase and substrate A->C B Prepare kinase, substrate, and ATP solution B->C D Initiate reaction with ATP C->D E Detect kinase activity (e.g., ADP-Glo, Radioactivity) D->E F Calculate % inhibition E->F G Plot dose-response curve F->G H Determine IC50 value G->H

Caption: Workflow for in vitro biochemical kinase IC50 determination.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the Furo[3,2-b]pyridine inhibitor in a suitable solvent, typically DMSO.

  • Reaction Mixture Preparation: In a microplate, combine the purified CLK enzyme and its specific substrate in an appropriate reaction buffer.

  • Inhibitor Incubation: Add the serially diluted inhibitor to the reaction mixture and incubate for a predetermined period to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP is often kept at or near the Km value for the specific kinase to ensure accurate determination of ATP-competitive inhibition.

  • Detection: After a set incubation time, terminate the reaction and quantify kinase activity. This can be achieved through various methods:

    • Radiometric Assays: Measure the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) into the substrate.

    • Luminescence-based Assays (e.g., ADP-Glo™): Quantify the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assays

While biochemical assays are essential for determining intrinsic potency, it is equally critical to confirm that the inhibitor can engage its target within the complex milieu of a living cell. Two powerful techniques for this are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells.[12][13]

NanoBRET_Workflow cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis A Transfect cells with plasmid encoding NanoLuc-CLK fusion protein B Culture cells for protein expression A->B C Add NanoBRET tracer and Furo[3,2-b]pyridine inhibitor B->C D Add Nano-Glo substrate C->D E Measure BRET signal (donor and acceptor emission) D->E F Calculate BRET ratio and determine cellular IC50 E->F

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol:

  • Cell Line Generation: Genetically engineer a cell line to express the target CLK protein as a fusion with NanoLuc® luciferase (the energy donor).

  • Assay Setup: Plate the engineered cells in a microplate.

  • Compound and Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the CLK target (the energy acceptor), along with varying concentrations of the Furo[3,2-b]pyridine test compound.

  • Substrate Addition: Add the Nano-Glo® substrate, which is converted by NanoLuc® to produce a luminescent signal.

  • BRET Measurement: If the fluorescent tracer is bound to the NanoLuc®-CLK fusion protein, the close proximity allows for Bioluminescence Resonance Energy Transfer (BRET), resulting in a detectable signal from the acceptor fluorophore. The test compound will compete with the tracer for binding to the CLK, leading to a dose-dependent decrease in the BRET signal.

  • Data Analysis: Measure the luminescence at both the donor and acceptor emission wavelengths and calculate the BRET ratio. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.

CETSA is a label-free method that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[14][15]

CETSA_Workflow cluster_0 Cell Treatment & Heating cluster_1 Sample Processing cluster_2 Detection & Analysis A Treat cells with Furo[3,2-b]pyridine inhibitor or vehicle B Heat cell suspension to a range of temperatures A->B C Lyse cells B->C D Separate soluble and precipitated protein fractions by centrifugation C->D E Detect soluble CLK protein (e.g., Western Blot, ELISA) D->E F Plot protein abundance vs. temperature to generate a melting curve E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with the Furo[3,2-b]pyridine inhibitor or a vehicle control.

  • Thermal Challenge: Heat aliquots of the cell suspension to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection: Quantify the amount of soluble CLK protein remaining in the supernatant at each temperature using a method such as Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." The binding of the inhibitor to the CLK protein will increase its thermal stability, resulting in a shift of the melting curve to higher temperatures. This shift is a direct indicator of target engagement in the cellular environment.

Conclusion and Future Directions

The Furo[3,2-b]pyridine scaffold represents a highly promising starting point for the design of potent and selective CLK inhibitors. As exemplified by MU1210, derivatives of this core structure exhibit low nanomolar potency against key CLK isoforms and a favorable selectivity profile. The rigorous application of the biochemical and cellular assays detailed in this guide is essential for the comprehensive characterization of these and other emerging kinase inhibitors. Future efforts should focus on expanding the selectivity profiling of Furo[3,2-b]pyridine-based compounds against larger kinase panels and further optimizing their drug-like properties to accelerate their translation into novel therapeutics.

References

  • Structural Genomics Consortium. (n.d.). MU1210 A chemical probe for CLK kinases. Retrieved from [Link]

  • ACR Meeting Abstracts. (2019). Safety Profile to Date of the Novel, Intra-articular Agent Lorecivivint (LOR; SM04690), a CLK/DYRK1A Inhibitor That Modulates the Wnt Pathway, in Subjects with Knee Osteoarthritis. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • ACR Meeting Abstracts. (2019). The Novel, Intra-articular CLK/DYRK1A Inhibitor Lorecivivint (LOR; SM04690), Which Modulates the Wnt Pathway, Improved Responder Outcomes in Subjects with Knee Osteoarthritis: A Post Hoc Analysis from a Phase 2b Trial. Retrieved from [Link]

  • Annals of the Rheumatic Diseases. (n.d.). AB0069 LORECIVIVINT (SM04690), AN INTRA-ARTICULAR, SMALL-MOLECULE CLK/DYRK1A INHIBITOR THAT MODULATES THE WNT PATHWAY, AS A POTENTIAL TREATMENT FOR MENISCAL INJURIES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • ACR Meeting Abstracts. (2019). Lorecivivint (SM04690), a Potential Disease-Modifying Osteoarthritis Drug, Inhibits CLK2 and DYRK1A, Novel Molecular Regulators of Wnt Signaling, Chondrogenesis, and Inflammation. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • The Chemical Probes Portal. (n.d.). MU1210. Retrieved from [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. Retrieved from [Link]

  • ResearchGate. (n.d.). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of furo[3,2‐b]pyridine derivatives in CLK1. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core | Request PDF. Retrieved from [Link]

  • YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]

Sources

Furo[2,3-b]pyridine vs. Furo[3,2-b]pyridine: A Comparative Guide to Synthesis and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The fused heterocyclic systems of furopyridines have garnered significant attention in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1] Among the six possible isomers, furo[2,3-b]pyridine and furo[3,2-b]pyridine are prominent scaffolds, each offering a unique spatial arrangement and electronic distribution that profoundly influences their chemical behavior and therapeutic potential.[2] Furo[2,3-b]pyridine derivatives have been investigated as cannabinoid-1 receptor (CB1R) inverse agonists and for their anticancer properties.[2][3][4][5] Similarly, the furo[3,2-b]pyridine core is a privileged scaffold in the development of potent and selective kinase inhibitors and modulators of the Hedgehog signaling pathway.[6][7]

This guide provides a comprehensive, head-to-head comparison of furo[2,3-b]pyridine and furo[3,2-b]pyridine, focusing on their distinct synthetic strategies and contrasting reactivity profiles. By elucidating the underlying principles that govern their formation and chemical transformations, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to strategically design and synthesize novel therapeutic agents based on these important heterocyclic frameworks.

Structural and Electronic Properties: A Tale of Two Isomers

The seemingly subtle difference in the fusion of the furan and pyridine rings between furo[2,3-b]pyridine and furo[3,2-b]pyridine leads to significant disparities in their electronic landscapes. These differences are fundamental to understanding their divergent reactivity.

In furo[2,3-b]pyridine , the furan ring is fused to the 2- and 3-positions of the pyridine ring. This arrangement results in a π-electron distribution where the furan ring is relatively electron-rich, making it more susceptible to electrophilic attack.

Conversely, in furo[3,2-b]pyridine , the furan ring is fused to the 3- and 2-positions of the pyridine ring. This fusion pattern creates a more electronically balanced system, though the furan moiety still retains a degree of electron-rich character.[8] The unique electronic properties and rigid, planar structure of the furo[3,2-b]pyridine core make it an attractive pharmacophore.[6]

These intrinsic electronic differences dictate the preferred sites of reaction and the overall chemical demeanor of each isomer, a central theme that will be explored in the subsequent sections.

Comparative Synthesis: Forging the Furopyridine Core

The construction of the furo[2,3-b]pyridine and furo[3,2-b]pyridine scaffolds can be broadly categorized into two main strategies: (i) building the furan ring onto a pre-existing pyridine core, or (ii) constructing the pyridine ring onto a furan precursor.[9]

Synthesis of Furo[2,3-b]pyridine

Key synthetic strategies for the furo[2,3-b]pyridine nucleus often involve intramolecular cyclization reactions and transition-metal-catalyzed processes.

  • Intramolecular Cyclization of 2-Alkynyl-3-hydroxypyridines: A prevalent and efficient method involves the base-mediated intramolecular cyclization of 2-alkynyl-3-hydroxypyridines.[1] This reaction proceeds via a 5-exo-dig cyclization pathway.

  • Palladium-Catalyzed Annulation: An elegant approach involves the Pd(II)-catalyzed N–H/C annulation between β-ketodinitriles and alkynes.[3] In this protocol, both cyano groups of the β-ketodinitrile actively participate in the simultaneous construction of the furan and pyridine rings.[3]

  • From Pyridine-N-oxide Derivatives: A concise, metal-free strategy allows for the synthesis of 2,3-substituted furo[2,3-b]pyridines from pyridine-N-oxide derivatives.[10]

Synthesis of Furo[3,2-b]pyridine

The synthesis of the furo[3,2-b]pyridine core is often achieved through palladium- and copper-catalyzed cross-coupling reactions followed by cyclization.

  • Sonogashira Cross-Coupling and Heteroannulation: A powerful one-pot procedure for synthesizing 2-substituted furo[3,2-b]pyridines involves the Sonogashira cross-coupling of a terminal alkyne with a functionalized pyridine, such as a 3-chloro-2-hydroxypyridine.[6] This is followed by an intramolecular C-O bond formation to construct the furan ring.[6]

  • Palladium-Catalyzed Intramolecular C-H Activation: An efficient method for the synthesis of benzofuro[3,2-b]pyridines utilizes a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides.[6]

  • Copper-Mediated Oxidative Cyclization: This method has been employed in the assembly of the furo[3,2-b]pyridine scaffold for the development of kinase inhibitors.[7]

Table 1: Comparative Overview of Synthetic Methodologies

Synthetic StrategyIsomerKey PrecursorsCatalyst/ReagentKey Features
Intramolecular CyclizationFuro[2,3-b]pyridine2-Alkynyl-3-hydroxypyridinesBase (e.g., K₂CO₃, NaH)Efficient 5-exo-dig cyclization.[1]
Pd-Catalyzed AnnulationFuro[2,3-b]pyridineβ-Ketodinitriles, AlkynesPd(OAc)₂, 2,2′-bipyridine, PTSA·H₂OSimultaneous construction of furan and pyridine rings.[3]
Sonogashira CouplingFuro[3,2-b]pyridine3-Chloro-2-hydroxypyridine, Terminal AlkynesPd/C, CuI, PPh₃, Et₃NOne-pot C-C coupling and C-O bond formation.[6]
Intramolecular C-H ActivationFuro[3,2-b]pyridine3-Phenoxypyridine 1-oxidesPalladium catalystRegioselective furan ring formation.[6]

Experimental Protocols

Protocol 1: Synthesis of Furo[2,3-b]pyridine via Pd(II)-Catalyzed Annulation[3]
  • To a pressure tube under a nitrogen atmosphere, add β-ketodinitrile (0.25 mmol), diphenylacetylene (0.25 mmol), Pd(OAc)₂ (5 mol%), 2,2′-bipyridine (5 mol%), and p-toluenesulfonic acid (PTSA·H₂O, 2 equiv) in 1,2-dichloroethane (DCE) (2 mL).

  • Seal the pressure tube and heat the reaction mixture at 120 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel to afford the desired furo[2,3-b]pyridine.

Protocol 2: Synthesis of 2-Substituted Furo[3,2-b]pyridines via Sonogashira Coupling[6]
  • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.

  • Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.

Comparative Reactivity: A Study in Contrasts

The distinct electronic nature of the two isomers directly translates into different reactivity patterns, particularly in electrophilic substitution reactions.

Reactivity of Furo[2,3-b]pyridine

The furan ring of the furo[2,3-b]pyridine system is generally more reactive towards electrophiles. However, the pyridine ring's reactivity can be enhanced upon N-oxidation.

  • Electrophilic Substitution: The pyridine ring of furo[2,3-b]pyridines is reactive to electrophiles when oxidized to the N-oxide derivative. Cyanation and acetoxylation typically occur at the C-6 position, while chlorination proceeds at C-4.[10]

  • C-H Functionalization: Rhodium-catalyzed direct arylation has been shown to chemoselectively install aryl groups at the 2-position of furo[2,3-b]pyridine.[11]

  • Ring-Opening Reactions: Furo[2,3-b]pyridines substituted with electron-withdrawing groups can undergo ring-opening reactions when treated with strong bases or nucleophiles.[10]

Reactivity of Furo[3,2-b]pyridine

Furo[3,2-b]pyridine exhibits a more nuanced reactivity profile. It can participate in both electrophilic substitutions and nucleophilic additions.[8]

  • Electrophilic Substitution: The aromaticity of furo[3,2-b]pyridine enhances its stability and allows it to undergo electrophilic substitution reactions.[8]

  • Nucleophilic Additions: The pyridine ring can be susceptible to nucleophilic attack, particularly when activated.

  • Tautomerism: The presence of a hydroxyl group, as in furo[3,2-b]pyridin-3-ol, introduces tautomeric equilibrium between the enol and keto forms, which is a critical determinant of its chemical reactivity.[12]

Table 2: Comparative Reactivity Profile

Reaction TypeFuro[2,3-b]pyridineFuro[3,2-b]pyridine
Electrophilic Aromatic Substitution Primarily on the furan ring; pyridine ring activated upon N-oxidation (C-4 and C-6 positions).[10]Occurs on the heterocyclic system.[8]
Nucleophilic Substitution Less common on the pyridine ring unless activated.Can occur on the pyridine ring.[8]
C-H Functionalization Direct arylation at the C-2 position.[11]Information not as readily available.
Ring Stability Susceptible to ring-opening with electron-withdrawing groups and strong bases.[10]Generally stable aromatic system.[8]

Visualization of Synthetic Pathways

Synthesis_Comparison cluster_furo23b Synthesis of Furo[2,3-b]pyridine cluster_furo32b Synthesis of Furo[3,2-b]pyridine A1 2-Alkynyl-3-hydroxypyridines P1 Furo[2,3-b]pyridine A1->P1 Base-mediated cyclization B1 β-Ketodinitriles + Alkynes B1->P1 Pd(II)-catalyzed annulation C1 Pyridine-N-oxides C1->P1 Metal-free heterocyclization A2 3-Chloro-2-hydroxypyridine + Terminal Alkynes P2 Furo[3,2-b]pyridine A2->P2 Sonogashira coupling & heteroannulation B2 3-Phenoxypyridine 1-oxides B2->P2 Pd-catalyzed C-H activation

Caption: Comparative synthetic routes to Furo[2,3-b]pyridine and Furo[3,2-b]pyridine.

Visualization of Reactivity Differences

Reactivity_Comparison cluster_reactivity Comparative Reactivity F23b Furo[2,3-b]pyridine R1 Substitution on Furan Ring F23b->R1 Electrophilic Attack (on furan ring) R2 Substitution on Pyridine Ring F23b->R2 N-Oxidation then Electrophilic Attack (C4/C6 on pyridine) R3 Ring-Opened Product F23b->R3 Ring Opening (with EWG + base) F32b Furo[3,2-b]pyridine R4 Substituted Furo[3,2-b]pyridine F32b->R4 Electrophilic Substitution R5 Addition Product F32b->R5 Nucleophilic Addition

Caption: Contrasting reactivity patterns of Furo[2,3-b]pyridine and Furo[3,2-b]pyridine.

Applications in Medicinal Chemistry

The distinct structural and electronic features of these isomers have led to their exploration in different therapeutic areas.

Furo[2,3-b]pyridine derivatives have shown promise as:

  • Anticancer agents: Exhibiting cytotoxic activities against various cancer cell lines.[4][13]

  • Cannabinoid-1 receptor (CB1R) inverse agonists: With potential applications in metabolic disorders.[3]

  • Antibacterial agents: Some derivatives have demonstrated antibacterial activities.[14]

Furo[3,2-b]pyridine derivatives have emerged as potent modulators of key signaling pathways and are particularly significant in:

  • Kinase inhibition: The scaffold is an excellent platform for designing selective kinase inhibitors for cancer therapy.[6][7]

  • Modulators of the Hedgehog signaling pathway: Implicated in various human diseases, particularly oncology.[6][7]

Conclusion

Furo[2,3-b]pyridine and furo[3,2-b]pyridine, while isomeric, present distinct challenges and opportunities in synthetic chemistry and drug design. The choice of synthetic strategy is dictated by the desired substitution pattern and the inherent reactivity of the starting materials. The reactivity of the final scaffold, in turn, is a direct consequence of the electronic interplay between the fused furan and pyridine rings. A thorough understanding of these comparative aspects is paramount for the rational design and development of novel, potent, and selective therapeutic agents based on these privileged heterocyclic systems.

References

  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applic
  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation | Organic Letters - ACS Publications. (URL: [Link])

  • Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry - Benchchem. (URL: )
  • Furo[2,3-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applic
  • Synthesis and Reactions of Furo[2,3-b]pyrroles - MDPI. (URL: [Link])

  • Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. (URL: [Link])

  • Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications | Request PDF - ResearchGate. (URL: [Link])

  • Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β - The Royal Society of Chemistry. (URL: [Link])

  • An In-depth Technical Guide to Furo[3,2-b]pyridin-3-ol: Structure, Properties, and Biological Significance - Benchchem. (URL: )
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed. (URL: [Link])

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural... - ResearchGate. (URL: [Link])

  • Fused Pyridine Derivatives: Synthesis and Biological Activities - ResearchGate. (URL: [Link])

  • ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed. (URL: [Link])

  • Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives - ResearchGate. (URL: [Link])

Sources

A Comparative Guide to the DNA Alkylation Mechanisms of Furoacridones and Acronycine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the precise mechanism of action of DNA alkylating agents is paramount for the rational design of next-generation therapeutics. This guide provides an in-depth, objective comparison of the DNA alkylation mechanisms of two important classes of natural product-derived anticancer agents: furoacridones and the acronycine family of benzo[c]acridine alkaloids. We will dissect their distinct bioactivation pathways, the nature of their reactive intermediates, and the specific DNA adducts they form, supported by experimental evidence and detailed protocols.

Introduction: The Enduring Relevance of DNA Alkylators in Oncology

DNA alkylating agents represent a cornerstone of cancer chemotherapy.[1] Their therapeutic efficacy stems from their ability to form covalent adducts with DNA, which can obstruct critical cellular processes like replication and transcription, ultimately triggering programmed cell death (apoptosis).[2] While classical alkylators have been in use for decades, the field is continually advancing through the discovery and development of novel scaffolds with improved potency and tumor selectivity. Acronycine, an alkaloid from the bark of Acronychia baueri, and various furoacridones are exemplary of such efforts, offering unique chemical structures that translate into distinct and complex DNA interaction mechanisms.[3][4]

Acronycine Derivatives: Bioactivation via a Benzylic Ester

The parent alkaloid, acronycine, showed only moderate antitumor activity in early studies, which spurred the development of more potent synthetic analogs.[4][5] A key breakthrough was the synthesis of 1,2-diacyloxy-1,2-dihydrobenzo[b]acronycine derivatives, such as S23906-1, which entered clinical trials.[4][5] The mechanism of these advanced analogs is fundamentally different from many classical alkylators.

Mechanism of Action

The antitumor activity of compounds like S23906-1 is directly correlated with their ability to form covalent adducts with DNA.[5] The crucial insight was that the C1-C2 functionality, specifically the presence of acetate or other ester groups, is the reactive moiety.[3][6]

  • Bioactivation: These derivatives are essentially prodrugs. The ester group at the benzylic position (C1) acts as a leaving group. This departure generates a stabilized benzylic carbocation.

  • Reactive Intermediate: The resulting carbocation is a potent electrophile, primed to react with nucleophilic sites on DNA.

  • DNA Alkylation: The primary target for this electrophilic attack is the exocyclic N2-amino group of guanine, which is exposed in the minor groove of the DNA double helix.[3][4][6] This reaction forms a stable, covalent monoalkylation adduct.

Experimental evidence from DNase I footprinting and studies using oligonucleotides where guanine was replaced with inosine (which lacks the N2-amino group) conclusively identified the guanine-N2 as the reactive site.[3][6]

Acronycine_Mechanism cluster_0 Bioactivation cluster_1 DNA Interaction cluster_2 Alkylation Acronycine_Derivative Acronycine Derivative (e.g., S23906-1 with C1-acetate) Carbocation Benzylic Carbocation (Reactive Electrophile) Acronycine_Derivative->Carbocation Loss of Acetate Leaving Group Adduct Covalent DNA Adduct (Guanine-N2 Alkylation) Carbocation->Adduct Nucleophilic Attack DNA Duplex DNA Guanine Guanine Base (N2-amino group) Guanine->Adduct

Caption: Bioactivation and DNA alkylation pathway of an acronycine derivative.

Furoacridones: A Different Path to a Reactive Intermediate

Furoacridones, another class of acridine-derived alkaloids, also function as DNA alkylators but employ a distinct bioactivation strategy. Their mechanism often involves the formation of a reactive quinone methide intermediate.

Mechanism of Action

The furoacridone scaffold is predisposed to metabolic or chemical activation that leads to the generation of a highly electrophilic species.

  • Bioactivation: Activation typically requires the generation of a hydroxyl group at a benzylic position, often through metabolic oxidation. This hydroxyl group can then be eliminated, a process facilitated by the conjugated system of the acridone core.

  • Reactive Intermediate: The elimination of the hydroxyl group (or another suitable leaving group) generates a reactive quinone methide. This intermediate is a powerful electrophile due to its extended conjugated system and charge distribution.

  • DNA Alkylation: Similar to acronycine derivatives, the primary nucleophilic target on DNA is often a guanine base. However, depending on the specific furoacridone structure, alkylation can occur at different positions, including the N7 position in the major groove, in addition to the N2 position in the minor groove.

Head-to-Head Comparison: Furoacridones vs. Acronycine Derivatives

The divergence in the DNA alkylation mechanisms of these two compound classes has significant implications for their biological activity, sequence selectivity, and potential for therapeutic development.

FeatureAcronycine Derivatives (e.g., S23906-1)Furoacridones
Bioactivation Loss of a pre-installed leaving group (e.g., acetate) at a benzylic position.[6]Often requires metabolic oxidation to form a benzylic alcohol, followed by elimination.
Reactive Intermediate Stabilized benzylic carbocation.Quinone methide.
Primary DNA Target Exocyclic N2-amino group of Guanine.[3][4][6]Primarily Guanine; can target N2 (minor groove) or N7 (major groove).[5]
DNA Groove Preference Minor Groove.[3]Can be Minor or Major Groove, depending on the derivative.[5]
Prerequisite Chemical synthesis to include a good leaving group.Can be activated metabolically in vivo.

Experimental Methodologies for Characterizing DNA Alkylation

Validating the mechanism of a DNA alkylating agent requires a suite of biophysical and molecular biology techniques. Here, we detail a foundational protocol for identifying the specific nucleotides alkylated by a compound using a method analogous to Maxam-Gilbert sequencing.

Experimental Workflow: Mapping Alkylation Sites

Experimental_Workflow Start 1. Prepare 5'-radiolabeled DNA fragment Incubate 2. Incubate DNA with Alkylating Agent Start->Incubate Cleave 3. Induce Strand Cleavage at Adduct Sites (e.g., with Piperidine) Incubate->Cleave Electrophoresis 4. Separate Fragments by Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Cleave->Electrophoresis Visualize 5. Visualize Bands by Autoradiography Electrophoresis->Visualize Analyze 6. Compare with Sequencing Ladder to Identify Alkylated Bases Visualize->Analyze

Sources

Safety Operating Guide

Senior Application Scientist's Guide: Personal Protective Equipment for Handling Furo[2,3-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential safety framework for researchers, scientists, and drug development professionals handling Furo[2,3-b]pyridin-3(2H)-one (CAS No. 27038-48-8). As this is a compound intended for research and development, comprehensive toxicological data is not yet available.[1][2] Therefore, this protocol is built upon the precautionary principle, treating the substance with a high degree of caution based on the known hazards of its structural analogues. Our primary objective is to ensure your safety by establishing a robust system of controls that minimizes exposure and risk.

Section 1: Hazard Assessment - The Foundation of Safety

The core of any laboratory safety protocol is a thorough understanding of the potential hazards. For this compound, we infer its hazard profile from closely related furopyridine structures, a standard and prudent practice in chemical safety. The parent heterocycle, Furo[2,3-b]pyridine, is classified with several hazards that we must assume are present in its derivative.[3]

The logical workflow for establishing safety protocols begins with this hazard assessment, which directly informs the selection of engineering controls and, subsequently, the necessary Personal Protective Equipment (PPE).

cluster_0 Risk Assessment & Control Strategy A Step 1: Assess Compound This compound B Step 2: Review Available Data (SDS, PubChem, Analogues) A->B Lack of specific data C Step 3: Identify Potential Hazards (See Table 1) B->C Infer from analogues D Step 4: Select Primary Engineering Controls (Chemical Fume Hood) C->D Mitigate inhalation risk E Step 5: Define PPE Protocol (Based on Task & Scale) D->E Last line of defense F Step 6: Develop Procedural & Disposal Plans E->F Integrate into workflow G SAFE HANDLING & EXPERIMENTATION F->G

Caption: Risk assessment workflow for handling novel chemical entities.

Table 1: Inferred Hazard Profile of this compound This profile is based on GHS classifications for the parent compound, Furo[2,3-b]pyridine.[3]

Hazard ClassGHS Hazard StatementPotential Effects
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedMay cause harm if ingested.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationMay cause redness, itching, or inflammation upon contact.[3][4]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationMay cause significant, but reversible, eye irritation.[3][4]
STOT - Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of dust may irritate the nose, throat, and lungs.[3][4]
Thermal DecompositionNot ClassifiedPyridine-containing heterocycles may release toxic fumes of nitrogen oxides and hydrogen cyanide when heated to decomposition.[5][6]

Section 2: Personal Protective Equipment (PPE) Protocol

PPE is essential, but it is the final barrier between you and a chemical hazard. The first and most critical line of defense is the use of primary engineering controls.

2.1 Primary Engineering Control: The Chemical Fume Hood All procedures involving the handling of solid this compound or its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow protects you from inhaling airborne particulates and vapors, directly addressing the respiratory irritation hazard (H335).

2.2 Tiered PPE Recommendations The scale of your work dictates the level of PPE required. The following table provides a tiered approach to ensure adequate protection.

Table 2: Tiered PPE Recommendations for this compound

Protection TypeStandard Scale (<1 gram)Large Scale (>1 gram) or Splash Risk
Eye & Face ANSI Z87.1-compliant chemical splash goggles.[7]Chemical splash goggles AND a full-face shield.[8]
Hand Double-gloved nitrile gloves. Change outer glove immediately upon contact.Heavier-duty chemical-resistant gloves (e.g., neoprene) over a nitrile base glove.
Body Flame-resistant laboratory coat, fully buttoned.Chemical-resistant apron worn over a flame-resistant lab coat.
Footwear Closed-toe, closed-heel shoes covering the entire foot.[7]Closed-toe, closed-heel shoes covering the entire foot.[7]
Respiratory Not required if work is performed within a certified chemical fume hood.N95 respirator may be considered as a secondary precaution during weighing of large quantities of powder, even within a hood. Use requires prior medical clearance and fit-testing.[9]

2.3 Detailed PPE Specifications & Rationale

  • Eye and Face Protection : Safety glasses are insufficient as they do not protect against splashes.[7] Chemical splash goggles that form a seal around the eyes are mandatory to prevent contact with powders or droplets, which could cause serious irritation.[8] A face shield is added during larger-scale operations or when a splash is plausible (e.g., pouring solutions, filtering) to protect the entire face.[7][8]

  • Hand Protection : Disposable nitrile gloves provide a good barrier for incidental contact.[8] The practice of "double-gloving" is a critical safeguard; if the outer glove becomes contaminated, it can be removed without exposing your skin, allowing you to exit the area safely to re-glove. Always inspect gloves for tears or punctures before use.[10]

  • Body Protection : A flame-resistant lab coat protects your skin and personal clothing from minor spills and dust. It must be kept clean and fully buttoned to provide continuous coverage. Under no circumstances should lab coats be worn outside of the laboratory.[8]

Section 3: Procedural Guidance for Safe Handling

Trustworthy protocols are self-validating. Following these steps methodically ensures that your protective measures are used effectively.

Protocol 3.1: Weighing and Preparing Solutions

  • Preparation : Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste container) is already inside.

  • PPE Donning : Don all PPE as specified in Table 2 for the appropriate scale.

  • Weighing : Perform all weighing of the solid compound within the fume hood. To minimize dust, gently tap the compound from the container onto the weigh boat; do not pour from a height.

  • Dissolving : Add solvent to the solid in a controlled manner. If using a magnetic stirrer, ensure the stir speed is low initially to prevent splashing.

  • Cleanup : After transfer, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) and place them in a designated solid waste container within the hood.

  • PPE Doffing : Remove PPE in the correct order (see Protocol 3.2) before exiting the laboratory.

Protocol 3.2: Donning and Doffing PPE Workflow

cluster_0 Donning (Clean Area) cluster_1 Doffing (At Exit) D1 1. Lab Coat D2 2. Goggles/ Face Shield D1->D2 D3 3. Gloves (Inner) D2->D3 D4 4. Gloves (Outer) D3->D4 F1 1. Gloves (Outer) F2 2. Lab Coat F1->F2 F3 3. Goggles/ Face Shield F2->F3 F4 4. Gloves (Inner) F3->F4

Caption: Standard sequence for donning and doffing PPE to prevent contamination.

Section 4: Emergency Preparedness and Disposal

4.1 Spill Management

  • Small Spill (Solid, <1g) inside a fume hood :

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe the area from the outside in.

    • Place all contaminated materials into a sealed, labeled hazardous waste bag.

    • Wipe the area again with soap and water.

  • Any Spill Outside a Fume Hood :

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office immediately.

    • Do not attempt to clean it up yourself unless you are specifically trained for hazardous spill response.

4.2 First Aid Measures

The following advice is based on standard procedures for the inferred hazards.[10][11] Always seek immediate medical attention after any exposure.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[10] Remove contact lenses if present and easy to do.

  • Skin Contact : Remove all contaminated clothing. Wash skin immediately with plenty of soap and water.[11]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[11]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[11]

4.3 Waste Disposal

  • Chemical Waste : All excess solid this compound and solutions must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials : All disposable items that have come into contact with the chemical (gloves, weigh boats, paper towels, etc.) must be disposed of in a separate, sealed, and labeled solid hazardous waste container.

  • Disposal Path : Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not pour any waste down the drain.

By adhering to this comprehensive guide, you establish a multi-layered safety system that protects you and your colleagues. Always prioritize engineering controls, select PPE appropriate for the task, and follow established procedures meticulously.

References

  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • International Labour Organization. (2011). Heterocyclic Compounds - ILO Encyclopaedia of Occupational Health and Safety.
  • University of California San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
  • ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry.
  • Chemos GmbH & Co.KG. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Furo[2,3-b]pyridine. PubChem Compound Database.
  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • University of New Hampshire. (n.d.). Personal Protective Equipment | Research and Innovation.
  • National Center for Biotechnology Information. (n.d.). Furo(3,2-b)pyridine. PubChem Compound Database.
  • BLDpharm. (n.d.). This compound.
  • Fisher Scientific. (2009). Pyridine - Safety Data Sheet.
  • Fisher Scientific. (2023). 1,2-Dimethyl-3-hydroxy-4-pyridone - Safety Data Sheet.
  • ChemicalBook. (2022). Furo[3,2-b]pyridin-3(2H)-one,2-methyl-(9CI) - Chemical Safety Data Sheet.
  • ResearchGate. (2025). Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines.
  • National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furo[2,3-b]pyridin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
Furo[2,3-b]pyridin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.